Methyl 2-phenyloxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMACXVQAYRWMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544994 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106833-83-4 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Versatility of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide for Researchers
Introduction: The Strategic Importance of the 2,5-Disubstituted Oxazole Scaffold
The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active natural products and synthetic compounds.[1] These heterocycles are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Methyl 2-phenyloxazole-5-carboxylate, a key building block, offers a versatile platform for the synthesis of diverse derivatives through reactions targeting the ester functionality and the oxazole core. This guide provides an in-depth exploration of the key reactions of this compound, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical development.
Core Reactions at the 5-Position Ester Group
The ester group at the 5-position of this compound is a prime target for functionalization, allowing for the introduction of a variety of substituents and the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.
Saponification: Accessing the Carboxylic Acid Core
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a crucial intermediate for further modifications, such as amide bond formation.
Causality Behind Experimental Choices: Alkaline hydrolysis is the preferred method for this transformation. The choice of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is critical to ensure complete and efficient saponification of the relatively stable aromatic ester. The use of a co-solvent system, such as a mixture of methanol and water, is often necessary to ensure the solubility of the starting ester in the aqueous basic solution. Heating the reaction mixture accelerates the rate of hydrolysis. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-phenyloxazole-5-carboxylic acid [4]
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute mineral acid (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-phenyloxazole-5-carboxylic acid.
-
Table 1: Representative Data for Saponification
| Starting Material | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaOH | Methanol/Water | Reflux | 2-4 | >90 | [4] |
| Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | rt | 2 | 95 | [5] |
Diagram 1: Saponification of this compound
Caption: Saponification workflow.
Amidation: Building Blocks for Bioactive Molecules
The direct conversion of the ester to an amide is a highly valuable reaction for the synthesis of compounds with potential biological activity, as the amide bond is a key feature in many pharmaceuticals.
Causality Behind Experimental Choices: While direct amidation of esters is possible, it often requires harsh conditions. A more common and efficient approach involves a two-step process: hydrolysis to the carboxylic acid followed by amide coupling. However, direct aminolysis can be achieved by heating the ester with an excess of the desired amine, sometimes in the presence of a catalyst. For more controlled and efficient amidation, the reaction of the corresponding oxazolone (which can be formed in situ or separately) with a secondary amine under microwave irradiation has been shown to be effective.[3]
Experimental Protocol: Synthesis of 2-phenyloxazole-5-carboxamides from a related oxazolone [3]
-
Step 1: Reaction Setup
-
In a microwave-safe vial, combine the 4-substituted-2-phenyloxazol-5(4H)-one (1.0 eq) and the desired secondary amine (e.g., morpholine or piperazine, 1.2 eq).
-
-
Step 2: Reaction Execution
-
Seal the vial and subject it to microwave irradiation at a suitable temperature and for a specific duration (e.g., 120 °C for 10-30 minutes). Monitor the reaction by TLC.
-
-
Step 3: Work-up and Isolation
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Table 2: Representative Data for Amidation of Oxazolones
| Oxazolone Substrate | Amine | Conditions | Yield (%) | Reference |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Morpholine | Microwave, 120 °C, 15 min | 94 | [3] |
| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Piperazine | Microwave, 120 °C, 20 min | 88 | [3] |
Diagram 2: Amidation via Oxazolone Intermediate
Caption: Amidation workflow.
Reduction: Formation of the Corresponding Alcohol
The reduction of the ester group to a primary alcohol, (2-phenyloxazol-5-yl)methanol, provides another key synthetic handle for further derivatization, such as etherification or oxidation to the corresponding aldehyde.
Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. The reaction is exothermic and should be performed with caution, usually at low temperatures initially. An aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate.
Experimental Protocol: Synthesis of (2-phenyloxazol-5-yl)methanol
This protocol is based on general procedures for the reduction of esters with LiAlH₄.[6]
-
Step 1: Reaction Setup
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
-
Step 2: Reaction Execution
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Step 3: Work-up and Isolation
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-phenyloxazol-5-yl)methanol.
-
Diagram 3: Reduction of the Ester Group
Caption: Reduction workflow.
Reactions Involving the Oxazole Ring
While the ester at the 5-position is the most readily functionalized handle, the oxazole ring itself can participate in several important chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While specific examples with this compound are not abundant in the literature, the principles can be applied to appropriately functionalized derivatives.
Causality Behind Experimental Choices: For a Suzuki-Miyaura coupling, the oxazole ring would typically need to be functionalized with a halide (e.g., bromide or iodide) or a triflate at a specific position (e.g., C4). The reaction involves the coupling of this electrophile with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and depends on the specific substrates. For a Heck reaction, an alkene is coupled with an aryl or vinyl halide.
Conceptual Workflow: Suzuki-Miyaura Coupling
This is a generalized workflow based on established Suzuki-Miyaura coupling protocols.[7]
-
Step 1: Substrate Preparation
-
Synthesize a halogenated derivative of this compound (e.g., at the C4 position).
-
-
Step 2: Reaction Setup
-
In a reaction vessel, combine the halogenated oxazole (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent (e.g., dioxane, toluene, or DMF/water).
-
-
Step 3: Reaction Execution
-
De-gas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Step 4: Work-up and Isolation
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Diagram 4: Conceptual Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling concept.
Diels-Alder Reaction: The Oxazole as a Diene
The oxazole ring can function as a diene in Diels-Alder reactions, providing a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with loss of a small molecule.
Causality Behind Experimental Choices: The electron-rich nature of the oxazole ring allows it to react with electron-deficient dienophiles. The reaction is often promoted by heat or Lewis acid catalysis. The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the formation of a pyridine ring, which is a valuable scaffold in medicinal chemistry.
Conceptual Workflow: Diels-Alder Reaction
This is a generalized workflow based on known Diels-Alder reactions of oxazoles.[8]
-
Step 1: Reaction Setup
-
In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and an electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).
-
-
Step 2: Reaction Execution
-
Heat the mixture in a high-boiling solvent (e.g., xylene or toluene) or neat at a high temperature.
-
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture and purify the product directly by crystallization or column chromatography.
-
Diagram 5: Conceptual Diels-Alder Reaction
Caption: Diels-Alder reaction concept.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized molecules. The reactions detailed in this guide, including transformations of the ester group and reactions involving the oxazole ring, provide a powerful toolkit for researchers in drug discovery and materials science. Further exploration of the reactivity of this scaffold, particularly in the realm of modern cross-coupling and C-H activation reactions, will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.
References
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Biointerface Research in Applied Chemistry, 2020. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
-
U.S. Patent 7,408,069 B2, 2008. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 10(1), 115-127.
-
Beilstein Journal of Organic Chemistry, 2017. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
-
Bulgarian Chemical Communications, 2016. Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2.
-
ChemRxiv, 2018. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
-
Biological and Molecular Chemistry, 2024. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
-
Molecules, 2021. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines.
-
ResearchGate, 2025. Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles.
-
RSC Publishing, 2025. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators.
-
Master Organic Chemistry, 2019. The Lithium Aluminum Hydride (LiAlH4) Reduction Of Esters.
-
Organic Chemistry Portal, 2022. Heck Reaction.
-
Hilaris Publisher, 2017. Synthesis of Bioactive Imidazoles: A Review.
-
National Institutes of Health, 2022. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
ResearchGate, 2025. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].
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Journal of Chemical and Pharmaceutical Research, 2014. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to.
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ChemRxiv, 2018. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
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Oriental Journal of Chemistry, 2014. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[2][3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties.
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ResearchGate, 2020. The Suzuki−Miyaura coupling between different aryl halides and various...
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RSC Publishing, 1993. 4-Nitro-2-phenyloxazole: an Electrophilic Dienophile for Normal Diels-Alder Reactions in the Oxazole Series.
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ResearchGate, 2014. 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions.
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YouTube, 2020. Suzuki cross-coupling reaction.
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Biological and Molecular Chemistry, 2023. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.
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Master Organic Chemistry, 2019. The Intramolecular Diels Alder Reaction.
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PubMed, 2013. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors.
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PrepChem.com, 2023. Synthesis of 2-hydroxymethyl-thiazole -5-carboxylic acid.
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ChemistryViews, 2019. Enantioselective Heck Reaction Gives Allenes.
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PubMed, 2004. Oxazole as an electron-deficient diene in the Diels-Alder reaction.
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Google Patents, 2009. Preparation of 4-methyl thiazole-5-carboxyl acid.
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National Institutes of Health, 2024. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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ResearchGate, 2025. (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents.
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The Synthetic Versatility and Therapeutic Potential of Methyl 2-Phenyloxazole-5-carboxylate Derivatives: An In-depth Technical Guide
The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutic agents and functional materials.[1] Among the diverse family of oxazole-containing compounds, methyl 2-phenyloxazole-5-carboxylate and its derivatives have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of these promising compounds, tailored for researchers, scientists, and drug development professionals.
I. Strategic Approaches to the Synthesis of the 2,5-Disubstituted Oxazole Core
The construction of the 2-phenyloxazole-5-carboxylate framework can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Herein, we delve into the mechanistic intricacies and practical considerations of the most pertinent synthetic strategies.
The Robinson-Gabriel Synthesis and its Modern Variants
The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles, involving the cyclodehydration of α-acylamino ketones.[2][3] This acid-catalyzed reaction provides a direct route to 2,5-disubstituted oxazoles.
Causality Behind Experimental Choices: The reaction is typically carried out in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, to facilitate the intramolecular cyclization and subsequent dehydration. The choice of the acylating agent in the preparation of the α-acylamino ketone precursor directly determines the substituent at the 2-position of the oxazole ring.
A modern, metal-free approach to 2,5-disubstituted oxazoles that builds upon the principles of the Robinson-Gabriel synthesis involves an iodine-catalyzed tandem oxidative cyclization.[4][5] This method offers the advantage of milder reaction conditions and avoids the use of harsh dehydrating agents.[5]
The Van Leusen Oxazole Synthesis: A Convergent Approach
The Van Leusen oxazole synthesis is a powerful and versatile method that allows for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is particularly advantageous due to its convergent nature and the commercial availability of TosMIC.[7]
Causality Behind Experimental Choices: The reaction is base-mediated, with the initial deprotonation of TosMIC being a crucial step.[8] The resulting anion then acts as a nucleophile, attacking the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group are driven by the formation of the stable aromatic oxazole ring.[8]
The Fischer Oxazole Synthesis: A Classic Condensation
The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[9] This method, discovered by Emil Fischer in 1896, is a dehydration reaction that proceeds under mild conditions.[9]
Causality Behind Experimental Choices: The reaction is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate.[9] This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water.[9] Tautomerization and subsequent elimination of HCl yield the final oxazole product. The use of dry ether and gaseous HCl is critical to prevent unwanted side reactions and to facilitate the precipitation of the oxazole product as its hydrochloride salt.[9]
II. Applications of this compound Derivatives
The inherent biological activity of the oxazole nucleus has propelled the investigation of its derivatives in various therapeutic areas. Notably, this compound and its analogues have demonstrated significant potential as anticancer agents and kinase inhibitors.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of 2,5-disubstituted oxazole derivatives against a range of cancer cell lines. While specific data for this compound is limited in the readily available literature, the broader class of related compounds has shown promising results. For instance, certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which share a disubstituted five-membered heterocyclic core, have exhibited potent anticancer activity against HeLa cancer cell lines, with IC50 values comparable to the standard drug Cisplatin.[1]
| Compound Class | Cell Line(s) | Reported IC50 (µM) | Reference |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | HeLa | 10.64 - 33.62 | [1] |
| Phenylthiazole derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma) | 10.8 - 22.3 | [10] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines | Potent anti-proliferative activity | [11] |
| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, and HCT-8 | Moderate activity | [12] |
Note: The table presents data for structurally related heterocyclic compounds to illustrate the potential of the oxazole core in anticancer drug discovery.
Kinase Inhibition
Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13] The quinazoline scaffold, which is structurally related to the 2-phenyloxazole core, has been extensively explored for the development of tyrosine kinase inhibitors.[13] Given the structural similarities and the ability of the oxazole ring to participate in key binding interactions, it is plausible that this compound derivatives could serve as scaffolds for the design of novel kinase inhibitors. For example, benzothiazole derivatives have been investigated as potent inhibitors of p38α MAP kinase.[14]
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure and tunable electronic properties of aromatic heterocycles like oxazoles make them attractive candidates for applications in materials science. Carbazole derivatives, which can be conceptually linked to the broader family of nitrogen-containing heterocycles, are utilized as multifunctional materials in organic light-emitting diodes (OLEDs).[15][16] They can function as hole transport layers, electron transport layers, or emitters.[16] The incorporation of the 2-phenyloxazole-5-carboxylate moiety into larger conjugated systems could lead to the development of novel materials with tailored photophysical properties for OLED applications.
III. Experimental Protocols
The following protocols are generalized procedures for the synthesis of 2,5-disubstituted oxazoles and can be adapted for the preparation of this compound derivatives.
Protocol 1: Robinson-Gabriel Synthesis of a 4-Methyl-5-phenyloxazole Derivative[17]
Step 1: Acylation of 2-Amino-1-phenylethan-1-one [17]
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.
Step 2: Cyclodehydration
-
To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture at a temperature and for a duration determined by the specific substrate and dehydrating agent (e.g., 100 °C for 1-2 hours).
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-phenyloxazole derivative.
Protocol 2: Van Leusen Synthesis of a 5-Alkyl-oxazole[7]
-
To a stirred solution of an appropriate alkyl aldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1 equivalent) in a suitable solvent such as methanol or dimethoxyethane, add a base (e.g., potassium carbonate, 1.5 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkyl-oxazole.
IV. Characterization Data
The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum will provide information on the chemical environment of all protons in the molecule. Expected signals would include those for the aromatic protons of the phenyl ring, the methyl ester protons, and any other substituents on the oxazole core. For a related compound, methyl 5-methyl-2-phenyloxazole-4-carboxylate, the aromatic protons appear in the range of δ 8.10-7.42 ppm, the methyl ester protons at δ 3.94 ppm, and the methyl group on the oxazole ring at δ 2.70 ppm.[18]
-
13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the phenyl group.[19]
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups. Expected vibrations include the C=O stretch of the ester (typically around 1720-1740 cm-1), C=N and C=C stretching vibrations of the oxazole ring, and C-O stretching bands.[19]
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.[19]
V. Conclusion
This compound derivatives represent a class of compounds with significant synthetic utility and a wide range of potential applications, particularly in the realm of drug discovery. The Robinson-Gabriel, Van Leusen, and Fischer syntheses provide versatile and adaptable routes to the core oxazole structure. While further research is needed to fully elucidate the therapeutic potential of these specific derivatives, the promising anticancer and kinase inhibitory activities of structurally related compounds underscore the importance of continued exploration in this area. Furthermore, the potential application of these heterocycles in materials science opens up new avenues for the development of novel functional organic materials. This guide serves as a foundational resource for scientists and researchers poised to contribute to the advancement of this exciting field.
References
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The Biological Versatility of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents.[1] This guide delves into the biological activities associated with the methyl 2-phenyloxazole-5-carboxylate core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, methodologies for its evaluation, and insights into its structure-activity relationships. While direct biological data for this compound is limited in publicly accessible literature, this document synthesizes findings from structurally related 2,5-disubstituted oxazole derivatives to project its potential pharmacological profile.
The Oxazole Core: A Hub of Biological Activity
The inherent chemical features of the oxazole ring system allow for diverse substitutions at various positions, leading to a wide array of pharmacological effects.[2] The 2-phenyl and 5-carboxylate substitutions are of particular interest. The 2-phenyl group can be readily modified to modulate lipophilicity and introduce interactions with aromatic-binding pockets in biological targets. The 5-carboxylate group offers a handle for further chemical modification, such as amide formation, to enhance potency or alter pharmacokinetic properties. Oxazole-containing compounds have been successfully developed into drugs for various indications, underscoring the therapeutic potential of this heterocyclic system.
Projected Biological Activities of this compound
Based on the activities of analogous structures, this compound is anticipated to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Potential
Derivatives of methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate have demonstrated significant anti-inflammatory activity.[3] This suggests that the methyl oxazole-5-carboxylate scaffold is a promising starting point for the development of novel anti-inflammatory agents.
One of the key mechanisms in inflammation involves the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. A series of 2-aryloxy methyl oxazolines were found to exhibit significant anti-inflammatory activity with low ulcerogenic potential, indicating a possible selective inhibition of COX-2 over COX-1.[4]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of a test compound.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Diclofenac Sodium), and test groups.[3]
-
Compound Administration: The test compound and standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[3]
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Antimicrobial Activity
The oxazole moiety is a common feature in many antimicrobial agents. Structurally related benzoxazole derivatives have shown broad-spectrum antibacterial and antifungal activity.[5] For instance, certain 2-substituted benzoxazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate have exhibited interesting antibacterial activity against A. baumannii and M. tuberculosis.[1]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Anticancer Potential
The heterocycle class to which this compound belongs has been extensively investigated for its anticancer properties.[1] For example, novel benzoxazole derivatives have been synthesized and evaluated for their cytotoxicity against human lung carcinoma cells (A-549).[6] Some of these compounds displayed promising anticancer activity.[6] Other studies have shown that thiazolo[4,5-b]pyridine-5-carboxylic acid amides, which are structurally related, exhibit cytotoxicity against glioma and glioblastoma cell lines.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for assessing in vitro cytotoxicity.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound is yet to be established, preliminary insights can be drawn from related series of compounds. For anti-inflammatory activity, the nature of the substituent on the phenyl ring at the 2-position of the oxazole core can significantly influence potency. Electron-withdrawing or -donating groups can alter the electronic distribution of the entire molecule, affecting its binding to target enzymes. For anticancer activity, modifications of the ester group at the 5-position to various amides have been shown to modulate cytotoxicity.[7]
Future Directions
The therapeutic potential of the this compound scaffold warrants further investigation. Key future research directions should include:
-
Synthesis and Biological Screening: A focused synthesis of this compound and a small library of its close analogs, followed by systematic screening for anti-inflammatory, antimicrobial, and anticancer activities.
-
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets.
-
In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy and preliminary safety profiles.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. By leveraging the wealth of information available for structurally related oxazole derivatives, researchers can strategically design and execute studies to unlock its full therapeutic potential. The methodologies and insights provided in this guide serve as a foundational resource for initiating such drug discovery programs.
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Khan I, et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. 2023;28(19):6885.
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Jasim LS. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of University of Babylon for Pure and Applied Sciences. 2022;30(3):1-14.
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Popa M, et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021;26(23):7335.
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Shreenivas M, et al. Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. 2020;11(1):8096-8109.
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Taha M, et al. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules. 2023;28(2):831.
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Vovk MV, et al. Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides. ResearchGate. 2018.
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CAS number 106833-83-4 properties and uses
An In-depth Technical Guide to 2,5-Disubstituted Oxazole Carboxylates: Synthesis, Properties, and Applications, Featuring Methyl 2-phenyloxazole-5-carboxylate (CAS 106833-83-4)
Executive Summary
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry, present in numerous compounds with diverse therapeutic activities. This guide focuses on the 2,5-disubstituted oxazole-5-carboxylate substructure, a versatile synthetic intermediate for drug discovery and development. Using this compound (CAS 106833-83-4) as a representative example, this document provides a technical overview of the synthesis, key reactions, and potential applications of this important class of molecules. It is designed for researchers and scientists in organic synthesis and drug development, offering insights into the practical chemistry and strategic value of these building blocks.
The 2-Phenyloxazole-5-Carboxylate Scaffold: A Privileged Motif in Medicinal Chemistry
The oxazole ring is a prominent structural motif in pharmaceutical sciences due to its versatile chemical properties and ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3]
The 2,5-disubstituted pattern, particularly with a phenyl group at position 2 and a carboxylate ester at position 5, offers a valuable platform for chemical exploration. The phenyl ring can be further functionalized to modulate target binding, while the ester group serves as a versatile chemical handle for derivatization, most commonly for the synthesis of amide libraries to explore structure-activity relationships (SAR). This compound is a prime example of this scaffold, serving not as an end-product but as a crucial intermediate for building more complex, potentially bioactive molecules.
Physicochemical and Structural Properties
While detailed experimental data for CAS 106833-83-4 is not extensively reported in public literature, the expected properties can be derived from its structure and data from closely related analogues. These properties are crucial for designing reactions, choosing appropriate solvents, and planning purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Typical) | Significance in a Research Context |
|---|---|---|
| CAS Number | 106833-83-4 | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₁₁H₉NO₃ | Determines the exact mass for mass spectrometry analysis. |
| Molecular Weight | 203.19 g/mol | Essential for calculating molar quantities for reactions. |
| Appearance | White to off-white solid | Basic physical state observation. |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, THF, Methanol); Poorly soluble in water. | Critical for selecting appropriate reaction and purification solvents. Poor water solubility is typical for such aromatic esters. |
| Melting Point | Not available. Expected to be a solid at room temperature. | A defined melting point is an indicator of purity. |
| Boiling Point | Not available. Likely high, decomposition may occur before boiling at atmospheric pressure. | Not a primary parameter for a non-volatile solid; vacuum distillation would be required. |
Note: The properties listed are based on the general characteristics of similar aromatic carboxylate compounds, as specific experimental data for CAS 106833-83-4 is limited. Researchers should verify these properties experimentally.
Synthesis of the Oxazole Core: A Representative Protocol
The construction of the 2,5-disubstituted oxazole ring can be achieved through several established synthetic methodologies, including the Robinson-Gabriel, Fischer, and van Leusen syntheses.[4] A modern and highly efficient approach involves the direct construction from carboxylic acids and isocyanide derivatives.[5]
The following is a representative, plausible protocol for the synthesis of this compound based on established methods for creating similar structures.
Representative Protocol: Synthesis via Acylpyridinium Intermediate
This method proceeds by activating a carboxylic acid (benzoic acid) which then reacts with an isocyanoacetate ester to form the oxazole ring.[5]
Causality: The triflylpyridinium reagent activates the carboxylic acid by forming a highly reactive acylpyridinium salt. This intermediate is a potent electrophile, readily attacked by the nucleophilic isocyanide carbon of methyl 2-isocyanoacetate. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic oxazole ring.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzoic acid (1.0 eq.), 4-dimethylaminopyridine (DMAP, 1.2 eq.), and the triflylpyridinium reagent (1.1 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
-
Reactant Addition: Slowly add methyl 2-isocyanoacetate (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Synthetic & Medicinal Chemistry
The primary value of this compound lies in its utility as a synthetic intermediate. The methyl ester at the C5 position is an ideal site for modification to generate libraries of compounds for biological screening. The most common and strategically important transformation is its conversion to a diverse range of amides.
Derivatization Strategy: Ester to Amide Conversion
Converting the methyl ester to an amide introduces a hydrogen bond donor (in primary/secondary amides) and allows for the introduction of a vast array of chemical functionalities (R-groups) via the choice of amine. This is a cornerstone strategy in medicinal chemistry for exploring SAR.
Figure 2: Derivatization pathway from ester intermediate to target amide.
Representative Protocol: Direct Aminolysis of the Methyl Ester
This protocol describes the direct reaction of the ester with an amine at elevated temperatures.
Causality: While esters are less reactive than acid chlorides, direct aminolysis can be achieved by using an excess of the amine or by heating the reaction mixture. The reaction proceeds via a nucleophilic acyl substitution mechanism. For less reactive amines or to improve yields and reaction times, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents (e.g., HATU, EDC).
Step-by-Step Methodology:
-
Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or in a neat solution of the amine.
-
Amine Addition: Add the desired primary or secondary amine (2 to 10 eq.).
-
Reaction: Seal the vessel and heat the mixture to a temperature between 60-100 °C. The optimal temperature and time will depend on the reactivity of the amine.
-
Expert Insight: For precious or complex amines, a more efficient method involves hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction, which proceeds at room temperature and avoids potential side reactions from high heat.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the excess amine and solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate or DCM, wash with dilute acid (e.g., 1M HCl) to remove residual amine, followed by a wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude amide product by recrystallization or flash column chromatography.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid inhalation of dust and contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hazard Classification (Assumed): Based on similar structures, this compound should be treated as potentially harmful if swallowed, and capable of causing skin and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[2]
Disclaimer: This safety information is based on general principles and data from related compounds. The user is responsible for performing a full risk assessment before use.
Conclusion
This compound (CAS 106833-83-4) is a valuable, non-trivial building block for synthetic and medicinal chemistry. While not a biologically active agent itself, its true utility is realized in its role as a versatile intermediate. The 2-phenyl and 5-carboxylate substitution pattern provides an ideal framework for generating diverse molecular libraries, particularly through the robust and well-understood conversion of the ester to various amides. The protocols and strategies outlined in this guide, based on established chemical principles, provide a framework for researchers to leverage this and similar oxazole scaffolds in the rational design and synthesis of novel therapeutic candidates.
References
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- Sigma-Aldrich. (2025).
- Singh, P. N., & Singh, G. (2020). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles.
- Sharma, A., & Kumar, A. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Al-Warhi, T. I., & Al-Hazmi, F. M. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). IOSR Journal.
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Oriental Journal of Chemistry. (Year not provided). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][5][7]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties.
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Spectroscopic Characterization of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-phenyloxazole-5-carboxylate. As a crucial aspect of drug discovery and development, detailed structural elucidation through spectroscopic methods is paramount. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule. While direct experimental data for this specific compound is not widely published, this guide will detail the expected spectral characteristics based on established principles and data from analogous structures. Furthermore, it will outline the necessary experimental protocols to acquire and validate this data.
Molecular Structure and Expected Spectroscopic Features
This compound is a heteroaromatic compound featuring a phenyl ring and a methyl ester group attached to an oxazole core. The unique electronic environment of this 2,5-disubstituted oxazole dictates its characteristic spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectral data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Multiplet | 2H | Protons on the phenyl ring ortho to the oxazole |
| ~ 7.4 - 7.6 | Multiplet | 3H | Protons on the phenyl ring meta and para to the oxazole |
| ~ 7.9 | Singlet | 1H | Proton on the oxazole ring (C4-H) |
| ~ 3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Causality Behind Expected Shifts:
-
Aromatic Protons (Phenyl Ring): The protons on the phenyl ring will appear in the aromatic region (7.0-8.5 ppm). The protons ortho to the oxazole ring are expected to be deshielded and appear at a higher chemical shift due to the electron-withdrawing nature of the heterocyclic ring.
-
Oxazole Proton (C4-H): The single proton on the oxazole ring is in a distinct electronic environment and is expected to appear as a sharp singlet, likely downfield due to the influence of the adjacent oxygen and the aromatic system.
-
Methyl Ester Protons: The three protons of the methyl ester group will be equivalent and appear as a singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | Carbonyl carbon of the ester (C=O) |
| ~ 162 | C2 of the oxazole ring (attached to phenyl) |
| ~ 150 | C5 of the oxazole ring (attached to ester) |
| ~ 125 | C4 of the oxazole ring |
| ~ 126 - 132 | Carbons of the phenyl ring |
| ~ 52 | Methyl carbon of the ester (-OCH₃) |
Causality Behind Expected Shifts:
-
Oxazole Ring Carbons: The carbons within the oxazole ring are in a heteroaromatic system, leading to characteristic chemical shifts. The C2 and C5 carbons, being attached to the phenyl and carboxylate groups respectively, will be significantly influenced by these substituents. For instance, similar oxadiazole ring carbons have been observed at 164.32 and 161.98 ppm.[1]
-
Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, typically above 160 ppm.
-
Phenyl Ring Carbons: The carbons of the phenyl ring will have distinct signals, with the ipso-carbon (the one attached to the oxazole) being at a different chemical shift from the ortho, meta, and para carbons.
-
Methyl Ester Carbon: The carbon of the methyl group in the ester will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Data Acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument, typically operating at a frequency of 300 MHz or higher for ¹H NMR, should be properly tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Spectral Analysis: The processed spectrum is then analyzed to determine chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 | C-H stretch | Aromatic (Phenyl and Oxazole) |
| ~ 2950 | C-H stretch | Aliphatic (Methyl) |
| ~ 1720 - 1740 | C=O stretch | Ester |
| ~ 1600, 1480 | C=C and C=N stretch | Aromatic (Phenyl and Oxazole) |
| ~ 1250 | C-O stretch | Ester |
Causality Behind Expected Absorptions:
-
C=O Stretch: The most intense and characteristic peak in the IR spectrum is expected to be the carbonyl stretch of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The exact position can be influenced by conjugation with the oxazole ring.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the phenyl and oxazole rings will appear in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C-O Stretch: The C-O single bond stretch of the ester group will give rise to a strong absorption in the 1100-1300 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. A background spectrum of the pure KBr pellet or the empty sample holder is recorded first. Then, the sample spectrum is acquired.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of this compound (C₁₁H₉NO₃), which is 203.0582 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Key Fragmentation Patterns: Common fragmentation pathways may include:
-
Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 172.
-
Loss of the entire methyl ester group (-COOCH₃), leading to a fragment at m/z 144.
-
Fragmentation of the oxazole ring.
-
Cleavage at the bond between the phenyl ring and the oxazole ring.
-
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthesis of this compound
Since experimental data is scarce, a reliable synthesis is the first step towards full characterization. Several methods for the synthesis of 2,5-disubstituted oxazoles have been reported.[2][3][4] A common approach involves the cyclization of an appropriate precursor. One plausible route is the reaction of a serine or threonine derivative, which after oxidative cyclodehydration can form the oxazole ring.[3] Another established method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones.[5]
Conclusion
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The Oxazole-5-Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole-5-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of synthetic methodologies for oxazole-5-carboxylate compounds. We will explore the causality behind key experimental choices in both classical and modern synthetic routes, offering detailed, self-validating protocols. Furthermore, this guide will delve into the critical role of these compounds in drug discovery, highlighting their application as anticancer and antiviral agents with supporting quantitative data.
Introduction: The Significance of the Oxazole-5-Carboxylate Scaffold
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, was first prepared in 1947 and is a stable liquid at room temperature.[1][2][3] This aromatic system is a fundamental building block in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][4] The introduction of a carboxylate group at the 5-position significantly influences the molecule's electronic and steric properties, providing a crucial handle for molecular recognition by biological targets and for further synthetic elaboration. Oxazole-5-carboxylate derivatives are recognized as key intermediates in the synthesis of complex molecules and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][5][6] Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive scaffolds for rational drug design.[7]
Historical Perspective and the Dawn of Oxazole Synthesis
While the first synthesis of the parent oxazole ring dates back to 1947, the specific history of oxazole-5-carboxylate derivatives is intertwined with the broader development of oxazole chemistry.[1][2][3] Early synthetic explorations were driven by the pursuit of natural product synthesis and the need for novel heterocyclic frameworks in medicinal chemistry.
One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis , first described in 1909 and 1910.[4][8] This reaction involves the cyclodehydration of 2-acylamino ketones and laid the groundwork for accessing a wide variety of substituted oxazoles.[4][8] Although not initially focused on the 5-carboxylate substitution, this method's principles were later adapted for the synthesis of these specific derivatives.
Another classical approach, the Fischer oxazole synthesis discovered in 1896, utilizes the reaction of cyanohydrins with aromatic aldehydes to yield 2,5-disubstituted oxazoles.[4] These foundational methods, while historically significant, often required harsh conditions and offered limited functional group tolerance, paving the way for the development of more versatile and milder synthetic strategies.
Evolution of Synthetic Methodologies
The demand for efficient and modular access to highly functionalized oxazole-5-carboxylates for drug discovery programs has spurred the development of innovative synthetic methods. These can be broadly categorized into classical cyclization strategies and modern catalytic and multicomponent reactions.
Classical Cyclization Strategies
The Robinson-Gabriel synthesis remains a cornerstone of oxazole synthesis. The general mechanism involves the acid-catalyzed cyclization of an α-acylamino carbonyl compound, followed by dehydration to form the aromatic oxazole ring.[9]
Mechanism Causality: The reaction is initiated by protonation of the amide carbonyl, which enhances the electrophilicity of the carbonyl carbon. This facilitates an intramolecular nucleophilic attack by the enolized ketone, forming a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of a stable aromatic system, yields the oxazole product. The choice of a strong dehydrating agent, such as sulfuric acid or polyphosphoric acid, is crucial for driving the final elimination step to completion.
Modern Synthetic Innovations
A significant breakthrough in oxazole synthesis was the development of the Van Leusen reaction in 1972.[4] This method provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10] The versatility and mild reaction conditions have made it a widely adopted strategy.
Mechanism Causality: The reaction is initiated by the base-mediated deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. The key to the success of this reaction is the tosyl group, which serves as an excellent leaving group in the final base-promoted elimination step, leading to the formation of the aromatic oxazole ring.[10]
More recently, highly efficient methods have been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates.[11][12][13] These methods often utilize a stable triflylpyridinium reagent to activate the carboxylic acid in situ.[11][12][13]
Mechanism Causality: The carboxylic acid is first activated by the triflylpyridinium reagent to form a highly reactive acylpyridinium salt. This intermediate is then trapped by the deprotonated isocyanoacetate. The subsequent intramolecular cyclization and elimination afford the desired 4,5-disubstituted oxazole.[11] This approach avoids the need to pre-form activated carboxylic acid derivatives like acid chlorides, offering a more streamlined and functional group tolerant process.[12]
Detailed Experimental Protocols
A self-validating protocol is one where the successful execution of the steps leads to a predictable and verifiable outcome. The following protocols are designed with this principle in mind, providing clear steps for the synthesis of representative oxazole-5-carboxylate compounds.
Protocol 1: Van Leusen Synthesis of a 5-Alkyl-Oxazole
This protocol is adapted from established Van Leusen methodologies.
Materials:
-
Alkyl aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Methanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add the alkyl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[14]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[14]
-
Filter and concentrate the organic layer under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-alkyl-oxazole.[14]
Protocol 2: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
This protocol is based on modern methods utilizing in situ carboxylic acid activation.[11][12]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Methyl isocyanoacetate (1.2 mmol)
-
Triflylpyridinium reagent (1.1 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.5 mmol)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and DMAP (2.5 mmol) in the anhydrous solvent.
-
Add the triflylpyridinium reagent (1.1 mmol) and stir the mixture at room temperature for 10 minutes to ensure activation of the carboxylic acid.
-
Add the methyl isocyanoacetate (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
Applications in Drug Discovery and Development
The oxazole-5-carboxylate moiety is a prominent feature in a number of compounds with significant therapeutic potential. Its ability to serve as a bioisostere for other functional groups and its role in modulating interactions with biological targets have made it a valuable scaffold in drug design.[7]
Anticancer Activity
Several oxazole-5-carboxylate derivatives have been investigated for their anticancer properties. These compounds often exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
For instance, a series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for their anticancer activity. Notably, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines.[6]
| Compound | Average GI₅₀ (μM) | Average TGI (μM) | Average LC₅₀ (μM) |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 | 12.9 | 36.0 |
| Table 1: In vitro anticancer activity of a lead oxazole-4-carboxylate derivative.[6] |
Molecular docking studies suggested that this compound could interact with both tubulin and cyclin-dependent kinase 2 (CDK2), two important targets in cancer therapy.[6]
Antiviral Activity
Oxazole-5-carboxylate derivatives have also emerged as promising antiviral agents. Their mechanism of action can involve the inhibition of viral enzymes such as proteases and polymerases, which are essential for viral replication.[15]
A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activity against Hepatitis C virus (HCV) and Coxsackie viruses B3 (CVB3) and B6 (CVB6).[5] Several of these compounds exhibited potent anti-HCV activity with IC₅₀ values in the sub-micromolar range, comparable to the approved drug telaprevir.[5]
| Compound | Anti-HCV IC₅₀ (μM) |
| 17a1 | 0.92 |
| 17a4 | 0.42 |
| 17a6 | 0.35 |
| 17b1 | 0.28 |
| 17d1 | 0.45 |
| 17e2 | 0.33 |
| 17g3 | 0.56 |
| Table 2: Anti-HCV activity of selected (5-oxazolyl)phenyl amine derivatives.[5] |
These findings highlight the potential of the oxazole-5-carboxylate scaffold in the development of novel antiviral therapeutics.[5][15]
Future Perspectives
The journey of oxazole-5-carboxylate compounds from their foundational synthesis to their current role in cutting-edge drug discovery is a testament to the enduring power of heterocyclic chemistry. Future research in this area will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods. The exploration of novel biological targets and the application of computational chemistry for the rational design of new oxazole-5-carboxylate-based therapeutics will undoubtedly continue to expand the medicinal chemistry landscape. The versatility of this scaffold ensures its continued relevance in the quest for novel treatments for a wide range of diseases.
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Methyl 2-phenyloxazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[1] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the oxazole core allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties and pharmacological profiles to achieve desired therapeutic effects. This guide focuses on a specific, promising derivative: Methyl 2-phenyloxazole-5-carboxylate.
The Core Moiety: this compound
This compound is a heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups provides a unique combination of lipophilicity from the phenyl ring and a potential hydrogen bond acceptor and reactive handle in the form of the methyl ester. While direct and extensive research on this specific molecule is emerging, its structural components and the broader class of 2,5-disubstituted oxazoles suggest significant potential for a range of research applications.
Physicochemical Properties (Inferred)
Based on the analysis of structurally similar compounds, the following physicochemical properties for this compound can be inferred:
| Property | Predicted Value/Characteristic | Source/Basis for Inference |
| Molecular Formula | C₁₁H₉NO₃ | Based on chemical structure |
| Molecular Weight | 203.19 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid | General characteristic of similar small organic molecules |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low solubility in water. | Inferred from related oxazole and thiazole carboxylates.[3][4] |
| Reactivity | The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic rings can undergo electrophilic substitution, and the oxazole ring may be susceptible to certain nucleophilic attacks under specific conditions. | General chemical principles and reactivity of similar heterocyclic esters. |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of benzamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.
-
Addition of α-haloketone: Slowly add a solution of methyl 3-bromo-2-oxopropanoate (1.1 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Potential Research Applications
The true potential of this compound lies in its utility as a versatile scaffold for the development of novel bioactive molecules. The phenyl and methyl carboxylate moieties at the 2 and 5 positions, respectively, serve as key points for chemical modification to explore a wide range of biological targets.
Antimicrobial Drug Discovery
The 2,5-disubstituted oxazole core is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives of this scaffold have shown activity against a range of bacterial and fungal pathogens.[5]
-
Mechanism of Action (Hypothesized): The planar aromatic system of the 2-phenyloxazole core can facilitate intercalation with microbial DNA or interact with key enzymatic active sites. The ester functionality can be hydrolyzed in vivo to the corresponding carboxylic acid, which may enhance activity or alter pharmacokinetic properties.
-
Research Direction: Synthesis of a library of amide and hydrazide derivatives from the methyl ester could lead to compounds with enhanced antimicrobial potency. The phenyl ring can also be substituted with various electron-donating or electron-withdrawing groups to probe structure-activity relationships (SAR).
Anticancer Agent Development
Numerous oxazole-containing compounds have demonstrated significant anticancer activity.[1] They can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.
-
Potential Targets: The 2-phenyloxazole-5-carboxylate scaffold could be elaborated to target specific cancer-related pathways. For instance, derivatization of the carboxylate group to form amides with various amines could lead to molecules that mimic the binding of known kinase inhibitors.
-
Illustrative Pathway: Kinase Inhibition
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. The oxazole scaffold has been explored for its potential to yield compounds with both anti-inflammatory and antioxidant activities. [1][6]
-
Research Focus: The ester group can be converted to a carboxylic acid, which is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The antioxidant potential can be explored by introducing hydroxyl or other radical-scavenging moieties to the phenyl ring.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, starting point for the discovery of new chemical entities with significant therapeutic potential. Its straightforward synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for medicinal chemists. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to unlock the full potential of this versatile molecule. The insights gained from such studies will undoubtedly contribute to the development of the next generation of oxazole-based therapeutics.
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Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link].
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4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. PubMed. Available at: [Link].
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Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link].
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Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology. Available at: [Link].
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Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. Available at: [Link].
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Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. Available at: [Link].
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Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. Available at: [Link].
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Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. Available at: [Link].
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5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. Available at: [Link].
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link].
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Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. Available at: [Link].
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A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Organic Chemistry Portal. Available at: [Link].
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Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link].
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Synthesis and pharmacological screening of some noval benzoxazole derivatives. ResearchGate. Available at: [Link].
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Methodological & Application
Synthesis of Methyl 2-phenyloxazole-5-carboxylate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of methyl 2-phenyloxazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven experimental choices.
Introduction
The oxazole moiety is a privileged five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of its ester functionality for further chemical transformations. This guide will explore two robust and widely applicable synthetic strategies for the preparation of this important compound: the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.
Strategic Approaches to Synthesis
The selection of a synthetic route is contingent upon several factors, including the availability of starting materials, desired scale, and tolerance to various functional groups. Herein, we detail two distinct and effective protocols.
Protocol 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] In the context of synthesizing this compound, a suitable precursor would be an N-benzoyl derivative of an α-amino ester with a ketone or a latent ketone functionality at the β-position. A more direct and modern adaptation involves the cyclization of an N-acyl serine derivative.
This pathway is predicated on the intramolecular nucleophilic attack of the amide oxygen onto an electrophilic carbonyl or a transiently formed electrophilic center, followed by dehydration to yield the aromatic oxazole ring. The choice of a dehydrating agent is critical to the success of the reaction, with common reagents including phosphorus pentoxide, sulfuric acid, or modern reagents like triphenylphosphine and iodine, which offer milder reaction conditions.[1]
Starting Material: Methyl N-benzoyl-L-serinate
Reaction Scheme:
A simplified workflow for the Robinson-Gabriel synthesis.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl N-benzoyl-L-serinate (1 equivalent) in anhydrous 1,2-dichloroethane (DCE) (approximately 10-15 mL per mmol of substrate).
-
Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 equivalents) and iodine (1.5 equivalents).
-
Base Addition: Carefully add triethylamine (3.0 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). The addition of triethylamine is crucial as it acts as a base to facilitate the reaction and neutralize the generated HI.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 83 °C for DCE) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
The purity of the final product should be confirmed by spectroscopic methods. Expected ¹H NMR signals would include multiplets in the aromatic region for the phenyl group, a singlet for the oxazole proton, and a singlet for the methyl ester protons. ¹³C NMR will show characteristic peaks for the oxazole ring carbons, the ester carbonyl, and the phenyl group.
Protocol 2: Van Leusen Oxazole Synthesis
The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4] This reaction is particularly advantageous due to its operational simplicity and the ready availability of a wide range of aldehydes.
The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic species that attacks the aldehyde carbonyl. The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline intermediate. Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[4]
Starting Materials: Benzaldehyde and Methyl 2-isocyanoacetate (as a surrogate for TosMIC for the 5-carboxylate)
Reaction Scheme:
A simplified workflow for the van Leusen oxazole synthesis.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: To a solution of benzaldehyde (1 equivalent) in anhydrous methanol, add methyl 2-isocyanoacetate (1.1 equivalents).
-
Base Addition: Add potassium carbonate (1.5 equivalents) to the stirred solution at room temperature. The use of a mild base like potassium carbonate is sufficient to deprotonate the isocyanide and catalyze the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure this compound.
Comparative Analysis of Protocols
| Feature | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis |
| Starting Materials | N-acyl serine derivatives | Aldehydes, Isocyanides |
| Key Transformation | Intramolecular cyclodehydration | Intermolecular cycloaddition/elimination |
| Reagents | Dehydrating agents (PPh₃/I₂, P₂O₅) | Base (K₂CO₃) |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature |
| Advantages | Good for specific substitution patterns | High functional group tolerance, mild conditions |
| Disadvantages | May require synthesis of the precursor | Isocyanides can be toxic and require careful handling |
Safety and Handling Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Isocyanides are toxic and have a strong, unpleasant odor. They should be handled with extreme care in a fume hood.
-
Dehydrating agents like phosphorus pentoxide are corrosive and moisture-sensitive.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be effectively achieved through both the Robinson-Gabriel and van Leusen methodologies. The choice of protocol will depend on the specific requirements of the research, including the availability of starting materials and the desired reaction scale. The detailed protocols provided in this guide, along with the underlying scientific rationale, are designed to empower researchers to successfully synthesize this valuable building block for their drug discovery endeavors.
References
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Sa, R., et al. (2013). 4-TRIFLUOROACETYL-2-PHENYLOXAZOL-5-ONE: VERSATILE TEMPLATE FOR SYNTHESES OF TRIFLUOROMETHYL-SUBSTITUTED HETEROCYCLES. HETEROCYCLES, 87(12), 2546. Available from: [Link]
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Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Available from: [Link]
- Van Leusen, A. M., et al. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(30), 3114-3118.
- Van Leusen, D., & van Leusen, A. M. (1977). A new synthesis of nitriles from ketones using tosylmethyl isocyanide. Tetrahedron Letters, 18(48), 4233-4234.
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Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
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- Wipf, P. (1995). Syntheses of Oxazoles and Thiazoles. In Comprehensive Organic Synthesis II. Elsevier.
- Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638.
- Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
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-
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Application Notes and Protocols for the Structural Elucidation of Methyl 2-phenyloxazole-5-carboxylate using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: Methyl 2-phenyloxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in biologically active molecules and functional materials. Unambiguous structural characterization is a critical prerequisite for its application in drug development and materials research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of such organic compounds in solution. This document provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, alongside detailed protocols for sample preparation and data acquisition.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and extensive analysis of spectral data from analogous structures reported in the literature.[1][2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet of Doublets (dd) | 2H | H-2', H-6' (ortho-protons of phenyl) |
| ~7.95 | Singlet | 1H | H-4 (oxazole proton) |
| ~7.50 | Multiplet | 3H | H-3', H-4', H-5' (meta- & para-protons of phenyl) |
| ~3.95 | Singlet | 3H | -OCH₃ (methyl ester) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~162.5 | C-2 (oxazole) |
| ~161.0 | C=O (ester carbonyl) |
| ~145.0 | C-5 (oxazole) |
| ~138.0 | C-4 (oxazole) |
| ~131.5 | C-4' (para-carbon of phenyl) |
| ~129.0 | C-3', C-5' (meta-carbons of phenyl) |
| ~127.0 | C-1' (ipso-carbon of phenyl) |
| ~126.5 | C-2', C-6' (ortho-carbons of phenyl) |
| ~52.5 | -OCH₃ (methyl ester) |
In-depth Spectral Interpretation
A logical, step-by-step analysis of the predicted NMR data allows for the complete and unambiguous assignment of all proton and carbon signals to the molecular structure of this compound.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.
-
Phenyl Protons (H-2', H-6', H-3', H-4', H-5'): The aromatic region of the spectrum is expected to show signals corresponding to the five protons of the phenyl group. The ortho-protons (H-2' and H-6') are deshielded due to the electron-withdrawing effect of the oxazole ring and are predicted to appear as a doublet of doublets around 8.10 ppm. The meta- (H-3', H-5') and para- (H-4') protons will resonate further upfield, likely as a complex multiplet around 7.50 ppm. The integration of these signals should correspond to a 2:3 ratio.
-
Oxazole Proton (H-4): The sole proton on the oxazole ring, H-4, is anticipated to be a sharp singlet at approximately 7.95 ppm. Its downfield chemical shift is characteristic of protons on electron-deficient aromatic heterocyclic rings. The absence of coupling partners results in a singlet multiplicity.
-
Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl ester group are expected to appear as a singlet at around 3.95 ppm. This chemical shift is typical for methyl esters and the singlet multiplicity arises from the absence of adjacent protons.
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule.
-
Oxazole Carbons (C-2, C-4, C-5): The chemical shifts of the oxazole ring carbons are highly characteristic. C-2, being adjacent to two heteroatoms, is the most deshielded and is predicted to resonate at approximately 162.5 ppm. C-5, attached to the electron-withdrawing carboxylate group, is expected at around 145.0 ppm. The protonated carbon, C-4, is predicted to appear at a more upfield position of about 138.0 ppm.[1]
-
Ester Carbonyl and Methyl Carbons (C=O, -OCH₃): The carbonyl carbon of the methyl ester is anticipated to have a chemical shift of around 161.0 ppm, which is a typical value for ester carbonyls conjugated with an aromatic system.[4] The carbon of the methyl group (-OCH₃) will be found significantly upfield, at approximately 52.5 ppm.
-
Phenyl Carbons (C-1' to C-6'): The six carbons of the phenyl ring will give rise to four distinct signals due to symmetry. The ipso-carbon (C-1'), attached to the oxazole ring, is predicted at ~127.0 ppm. The para-carbon (C-4') is expected around 131.5 ppm, while the meta-carbons (C-3', C-5') should appear near 129.0 ppm. The ortho-carbons (C-2', C-6') are predicted to be the most shielded of the aromatic carbons at approximately 126.5 ppm.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high isotopic purity and low in residual water. Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used, but will result in different chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg/mL is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation Workflow:
-
Weigh the desired amount of the compound directly into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
NMR Data Acquisition
The following are recommended parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).
-
Temperature: 298 K.
-
Data Processing and Analysis
Proper processing of the raw NMR data is crucial for accurate interpretation.
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectra to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For the ¹H spectrum, integrate all signals and normalize the values to a known number of protons (e.g., the methyl ester singlet as 3H).
-
Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.
Caption: Molecular structure of this compound.
References
-
Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry. [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]
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Supporting Information for "A novel one-pot three-component synthesis of 2,4,5-trisubstituted-1,2,3-triazoles". The Royal Society of Chemistry. [Link]
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Benzoxazole, 2-phenyl- | C13H9NO | CID 70030. PubChem. [Link]
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Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
-
Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-70. [Link]
-
Begtrup, M. (1973). 13C-NMR spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, 27(8), 3101-3110. [Link]
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ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Chemical Synthesis Database. [Link]
-
Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. ResearchGate. [Link]
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Supporting Information for "Iron-Catalyzed Aerobic Oxidative C-H/C-H Annulation of β-Keto Esters with Alkenes for the Synthesis of Dihydropyranones". The Royal Society of Chemistry. [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
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Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-70. [Link]
-
Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(16), 3928-3943. [Link]
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Application Notes and Protocols for the Biological Evaluation of Methyl 2-phenyloxazole-5-carboxylate Derivatives
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, such as enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antidiabetic properties.[1][3] Natural products, particularly from marine organisms, often feature the oxazole moiety, highlighting its evolutionary selection as a bioactive pharmacophore.[1][3]
Methyl 2-phenyloxazole-5-carboxylate and its derivatives represent a promising class of synthetic compounds for drug discovery. The 2,5-disubstitution pattern on the oxazole ring allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various therapeutic targets. This guide provides a comprehensive overview and detailed protocols for the initial biological evaluation of this compound class, focusing on three key areas of significant therapeutic potential: oncology, infectious diseases, and inflammation.
Strategic Workflow for Biological Evaluation
A systematic approach is crucial for efficiently evaluating the biological potential of novel chemical entities. The following workflow outlines a logical progression from initial cytotoxicity screening to more specific antimicrobial and anti-inflammatory assays. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for the biological evaluation of novel oxazole derivatives.
Part 1: Anticancer Activity Evaluation
Many oxazole derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases, as well as the induction of apoptosis.[2][4] An initial assessment of cytotoxicity against a panel of cancer cell lines is a fundamental first step.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[5]
Principle: This assay quantifies the metabolic activity of cells, which is a reliable indicator of cell viability. A decrease in the metabolic activity of treated cells compared to untreated controls suggests a cytotoxic or cytostatic effect of the test compound.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HCT-116 for colon cancer)[6][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells, ensuring >90% viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of each oxazole derivative in DMSO.
-
Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Illustrative Data Presentation
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| MPO-001 | R=H, R'=H | MCF-7 | 25.4 |
| MPO-002 | R=4-Cl, R'=H | MCF-7 | 8.2 |
| MPO-003 | R=4-OCH₃, R'=H | MCF-7 | 15.7 |
| MPO-004 | R=4-Cl, R'=H | HCT-116 | 11.5 |
| Doxorubicin | - | MCF-7 | 0.9 |
This is example data for illustrative purposes.
Part 2: Antimicrobial Activity Evaluation
The oxazole ring is a key component of several antimicrobial agents.[1] Therefore, evaluating novel this compound derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in their biological characterization.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Principle: This assay exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The absence of visible growth (turbidity) indicates the inhibitory effect of the compound.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[12]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh culture, pick several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in Microplate:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Prepare a stock solution of the test compounds in DMSO.
-
In the first well of each row, add 50 µL of the compound stock solution (at twice the highest desired final concentration) to the 50 µL of broth, and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well. This will leave 50 µL in each well with serially diluted compound concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Part 3: Anti-inflammatory Activity Evaluation
Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are key mediators of this process.[3] Oxazole derivatives have been shown to inhibit these enzymes, suggesting their potential as anti-inflammatory agents.[3]
Protocol 3: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
Commercially available enzyme-linked immunosorbent assay (ELISA) kits are a reliable and high-throughput method for screening inhibitors of COX and LOX enzymes.[13]
Principle: These assays measure the enzymatic activity of purified COX-1, COX-2, or 5-LOX in the presence of test compounds. The inhibition of the enzyme activity is quantified by measuring the reduction in the production of its specific product (e.g., prostaglandins for COX, leukotrienes for LOX).[13][14]
General Protocol (using a commercial kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the manufacturer's protocol.
-
Assay Procedure:
-
Add the assay buffer, enzyme (e.g., purified COX-2 or soybean 5-LOX), and test compounds at various concentrations to the wells of a 96-well plate.[3]
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Incubate for the time specified in the protocol.
-
Stop the reaction and add the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
-
Potential Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of COX and LOX enzymes by oxazole derivatives in the arachidonic acid pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological screening of this compound derivatives. The protocols described herein for anticancer, antimicrobial, and anti-inflammatory evaluation are robust and widely accepted in the field. Positive results from these initial screens, particularly the identification of compounds with potent and selective activity, will warrant further investigation. Subsequent studies should focus on elucidating the precise mechanism of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize the lead compounds, and eventually, evaluating their efficacy and safety in preclinical in vivo models. The versatility of the oxazole scaffold suggests that this class of compounds holds significant promise for the development of novel therapeutics.
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Gomes, S., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
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Various Authors. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Krasowska, D., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
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Patterkandy, B. (2025). Anticancer Activity of Novel 2, 5- Disubstituted 1, 3, 4- Oxadiazole Derivatives. IJSAT. Available at: [Link]
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Tillekeratne, M., & Sharman, V. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]
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Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
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Al-Ostath, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]
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Yusuf, A. A., et al. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. Available at: [Link]
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Various Authors. (n.d.). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
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Li, Y., et al. (2024). Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. PubMed. Available at: [Link]
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Various Authors. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]
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Scicchitano, F., et al. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
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Various Authors. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2019). Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. Available at: [Link]
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Various Authors. (n.d.). Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis and biological activity of some new benzoxazoles. PubMed. Available at: [Link]
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Khan, J., et al. (n.d.). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central. Available at: [Link]
-
Various Authors. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Surup, F., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available at: [Link]
-
Various Authors. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology. Available at: [Link]
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Various Authors. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. ResearchGate. Available at: [Link]
-
EUCAST. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]
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Sharif, S., & Talia, Y. H. (2024). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. Innovative Research Publication. Available at: [Link]
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Various Authors. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Gomes, S., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. Available at: [Link]
-
Various Authors. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]
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FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]
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Brzozowski, Z., et al. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. Available at: [Link]
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Various Authors. (n.d.). Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives. ResearchGate. Available at: [Link]
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Medicinal Chemistry Applications of Methyl 2-phenyloxazole-5-carboxylate: A Guide for Drug Discovery Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing both nitrogen and oxygen, serves as a versatile template for the design of novel therapeutic agents due to its ability to engage in various interactions with biological targets.[1] Among the vast library of oxazole derivatives, Methyl 2-phenyloxazole-5-carboxylate stands out as a promising, yet underexplored, candidate for drug discovery programs. Its structural features—a phenyl group at the 2-position and a methyl carboxylate at the 5-position—provide a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive starting point for the development of new anticancer, anti-inflammatory, and antimicrobial agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of this compound. It offers detailed synthetic protocols and methodologies for evaluating its biological activities, grounded in established scientific principles and supported by authoritative references.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through a two-step process: the formation of the core oxazole carboxylic acid followed by esterification. The Erlenmeyer-Plochl reaction provides a classic and reliable method for the synthesis of the 2-phenyloxazole-5(4H)-one intermediate, which can be further processed to yield the desired 2-phenyloxazole-5-carboxylic acid. Subsequent Fischer-Speier esterification affords the final product, this compound.
Protocol 1: Synthesis of 2-phenyloxazole-5-carboxylic acid
This protocol is adapted from established methods for the synthesis of similar oxazole derivatives.[2]
Materials:
-
Hippuric acid
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Erlenmeyer-Plochl Reaction: In a round-bottom flask, combine hippuric acid (1 equivalent), benzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heat the mixture at 100°C for 2 hours with constant stirring.
-
Cool the reaction mixture to room temperature and add ethanol. The product, 4-benzylidene-2-phenyl-5(4H)-oxazolone, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Hydrolysis to Carboxylic Acid: Suspend the synthesized oxazolone in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours until the solid dissolves completely.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate (2-phenyloxazole-5-carboxylic acid), wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Methyl Esterification of 2-phenyloxazole-5-carboxylic acid
This is a standard Fischer-Speier esterification protocol.[3]
Materials:
-
2-phenyloxazole-5-carboxylic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2-phenyloxazole-5-carboxylic acid in an excess of absolute methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Application Note 1: Anticancer Activity
Introduction: The oxazole moiety is a prevalent feature in a multitude of natural products and synthetic compounds demonstrating significant anticancer properties.[4] These compounds often exert their effects through various mechanisms, including the inhibition of crucial enzymes like protein kinases and topoisomerases, or by disrupting microtubule dynamics, ultimately leading to apoptosis in cancer cells.[4] The structural characteristics of this compound make it a compelling candidate for evaluation as a novel anticancer agent.
Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[5][6] This protocol outlines the procedure for evaluating the anticancer activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)[5]
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
MTT Assay: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| This compound | A549 | To be determined |
| This compound | HCT116 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | Reference value |
Experimental Workflow:
Application Note 2: Anti-inflammatory Activity
Introduction: Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Many existing non-steroidal anti-inflammatory drugs (NSAIDs) have gastrointestinal side effects. The oxazole scaffold has been explored for the development of new anti-inflammatory agents with potentially better safety profiles.[8][9] The carrageenan-induced paw edema model in rats is a well-established and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of new chemical entities.[9][10]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This protocol is based on standard procedures for evaluating anti-inflammatory activity.[10][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (Indomethacin, e.g., 10 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, Indomethacin, or the test compound orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100
Data Presentation:
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | Mean Paw Edema (mL) ± SEM | Mean Paw Edema (mL) ± SEM | Mean Paw Edema (mL) ± SEM | Mean Paw Edema (mL) ± SEM | Mean Paw Edema (mL) ± SEM |
| Indomethacin (10 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| This compound (25 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| This compound (50 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
| This compound (100 mg/kg) | % Inhibition | % Inhibition | % Inhibition | % Inhibition | % Inhibition |
Experimental Workflow:
Application Note 3: Antimicrobial Activity
Introduction: The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including oxazoles, have historically been a rich source of antimicrobial drugs.[13] The evaluation of this compound for its ability to inhibit the growth of pathogenic bacteria and fungi is a critical step in assessing its potential as a new antimicrobial agent.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi
-
This compound (dissolved in DMSO)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The final concentrations should typically range from 0.125 to 256 µg/mL. Also, prepare wells with a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Data Presentation:
| Compound | S. aureus (MIC/MBC in µg/mL) | E. coli (MIC/MBC in µg/mL) | C. albicans (MIC/MFC in µg/mL) |
| This compound | To be determined | To be determined | To be determined |
| Ciprofloxacin | Reference value | Reference value | N/A |
| Fluconazole | N/A | N/A | Reference value |
Experimental Workflow:
References
-
Shia, J. S. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. Retrieved from [Link]
- (2022, July 19). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Sciences, 14(06).
- (2022, December 19).
- (2021, September 2). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- (2017, October 26). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
- (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- (2025, November 11).
- (2021, September 2). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- Garg, A. K., et al. (2022, December 30). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved from [Link]
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.).
- (2013, November 10).
- Yamada, K., Kamimura, N., & Kunishima, M. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
- Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (n.d.).
-
Determination of MIC by Broth Dilution Method. (2017, November 15). YouTube. Retrieved from [Link]
- (2020, July 18). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry.
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
- (2025, August 9). Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions | Request PDF.
- (2019, February 4).
- Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. (n.d.). Oriental Journal of Chemistry.
- Garg, A. K., et al. (n.d.). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- Yadav, U. M., et al. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
- (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. (n.d.). CORE.
- Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable C
- Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.).
- (2023, December 25).
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate c
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Application Notes and Protocols for the Exploration of Methyl 2-phenyloxazole-5-carboxylate in Anti-Inflammatory Drug Discovery
Foreword: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a destructive force when dysregulated. Chronic inflammation underpins a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The current therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are fraught with significant adverse effects. This underscores the urgent and unmet medical need for novel, safer, and more targeted anti-inflammatory agents.
Heterocyclic compounds, particularly those containing the oxazole scaffold, have emerged as a promising avenue in medicinal chemistry due to their diverse pharmacological activities. This application note delves into the potential of a specific oxazole derivative, Methyl 2-phenyloxazole-5-carboxylate, as a lead compound in anti-inflammatory drug discovery. We will explore its synthetic viability, propose a screening cascade to elucidate its biological activity, and provide detailed, field-proven protocols for its evaluation.
The Scientific Rationale: Oxazoles as Privileged Scaffolds in Inflammation
The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory properties. The rationale for investigating this compound is built upon the following key pillars:
-
Structural Precedent: Many known anti-inflammatory agents possess heterocyclic cores. The oxazole ring, with its unique electronic and steric properties, can engage in various non-covalent interactions with biological targets.
-
Modulation of Inflammatory Pathways: Oxazole derivatives have been reported to modulate key inflammatory pathways. A critical consideration is the potential for the ester moiety of this compound to function as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, 2-phenyloxazole-5-carboxylic acid. This carboxylic acid may then exert its therapeutic effects.
-
Targeting Key Enzymes: A plausible mechanism of action for oxazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
This guide will provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the anti-inflammatory potential of this compound and its putative active metabolite.
Part 1: Synthesis and Characterization of this compound
The synthesis of the target compound can be approached through several established methods for oxazole ring formation. The Van Leusen oxazole synthesis is a particularly attractive and versatile method.[1]
Proposed Synthetic Pathway: Van Leusen Oxazole Synthesis
This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1]
Caption: Proposed Van Leusen synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq) portion-wise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Protocol 2: Purity and Characterization
The purity and identity of the synthesized compound must be rigorously confirmed before biological evaluation.
Purity Analysis by High-Performance Liquid Chromatography (HPLC): [2][3][4][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the purified compound in the mobile phase and inject it into the HPLC system. A single sharp peak indicates high purity. The purity should be ≥95% for use in biological assays.
Structural Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The following protocols outline a tiered screening approach to assess the anti-inflammatory potential of this compound.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 3: Cell Viability Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7][8]
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control. Determine the highest concentration that does not significantly reduce cell viability for use in subsequent assays.
Protocol 4: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Principle: The assay measures the peroxidase activity of COX, where a fluorometric probe is oxidized in the presence of arachidonic acid to produce a fluorescent product.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Fluorometric probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Heme
-
Celecoxib (positive control)
-
This compound
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control (Celecoxib).
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at time 0 and then kinetically every minute for 10-20 minutes using a fluorescence plate reader (Excitation/Emission ~530-560 nm / ~585-595 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Protocol 5: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This assay assesses the compound's ability to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes.[9][10][11]
Principle: The assay measures the formation of hydroperoxides from linoleic acid, which can be detected by an increase in absorbance at 234 nm.
Materials:
-
Soybean 5-lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Zileuton (positive control)
-
This compound
-
UV-transparent 96-well plates or cuvettes
Procedure:
-
Prepare a solution of linoleic acid in borate buffer.
-
In a UV-transparent plate or cuvette, add the borate buffer and the test compound at various concentrations. Include a vehicle control and a positive control (Zileuton).
-
Add the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately measure the increase in absorbance at 234 nm over 5 minutes using a spectrophotometer.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Protocol 6: Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the effect of the compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[12][13][14][15][16][17]
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and an LPS-only control.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percent inhibition of cytokine production for each concentration of the test compound.
Part 3: In Vivo Evaluation of Anti-Inflammatory Activity
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[18][19][20][21]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[22][23][24][25][26]
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, e.g., 10 mg/kg, p.o.), and test groups (this compound at different doses, e.g., 10, 30, 100 mg/kg, p.o.).
-
Administer the vehicle, Indomethacin, or the test compound orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Data Presentation and Interpretation
All quantitative data should be presented clearly for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | IC₅₀ (µM) [95% CI] |
| COX-2 Inhibition | [Insert Value] |
| 5-LOX Inhibition | [Insert Value] |
| TNF-α Release | [Insert Value] |
| IL-6 Release | [Insert Value] |
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group (Dose) | % Edema Inhibition at 3 hours |
| Vehicle Control | 0% |
| Indomethacin (10 mg/kg) | [Insert Value] |
| Compound (10 mg/kg) | [Insert Value] |
| Compound (30 mg/kg) | [Insert Value] |
| Compound (100 mg/kg) | [Insert Value] |
Conclusion and Future Directions
This application note provides a comprehensive roadmap for the initial exploration of this compound as a potential anti-inflammatory agent. The provided protocols are robust and widely accepted in the field of drug discovery. Positive results from this screening cascade would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the lead compound.
The journey of drug discovery is long and arduous, but with a systematic and scientifically rigorous approach, compounds like this compound hold the promise of becoming the next generation of safer and more effective anti-inflammatory therapies.
References
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 5. pharmoutsourcing.com [pharmoutsourcing.com]
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- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 22. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. forskningsetikk.no [forskningsetikk.no]
- 25. Animal Rule Information | FDA [fda.gov]
- 26. researchgate.net [researchgate.net]
Methyl 2-phenyloxazole-5-carboxylate: A Versatile Fluorescent Probe for Cellular Imaging
Introduction: The Emergence of Oxazole-Based Fluorophores
In the dynamic landscape of cellular imaging, the demand for novel fluorescent probes with tailored photophysical properties is incessant. While traditional fluorophores have been instrumental in advancing our understanding of cellular processes, a new class of heterocyclic organic compounds, the oxazole derivatives, is gaining significant traction.[1] Their inherent structural versatility allows for the fine-tuning of absorption and emission characteristics, making them highly adaptable for a range of bioimaging applications.[1] This guide provides an in-depth technical overview of methyl 2-phenyloxazole-5-carboxylate , a promising member of this family, and detailed protocols for its application as a fluorescent probe in cellular environments.
This compound is a hydrophobic molecule characterized by a 2,5-disubstituted oxazole core. This structural motif is the foundation of its fluorescent properties, which are notably sensitive to the polarity of its microenvironment.[2] This solvatochromism makes it a particularly insightful tool for probing lipid-rich structures within cells, such as lipid droplets.[1][3]
Core Principles: Understanding the Photophysics
The fluorescence of this compound arises from the π-conjugated system of the phenyl and oxazole rings. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.
Several key parameters define the utility of a fluorescent probe:
-
Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed and is a measure of the probe's brightness. A higher quantum yield is desirable for achieving a strong signal-to-noise ratio in imaging experiments.[4]
-
Stokes Shift: This is the difference in wavelength between the absorption and emission maxima. A larger Stokes shift is advantageous as it minimizes self-absorption and simplifies the separation of excitation and emission signals.[4][5]
-
Solvatochromism: This refers to the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent.[2][6] For this compound, this property is key to its application in sensing hydrophobic environments.
Table 1: Representative Photophysical Properties of 2,5-Disubstituted Oxazole Derivatives in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Cyclohexane | 2.0 | ~320 | ~380 | ~60 | ~0.8 |
| Toluene | 2.4 | ~325 | ~390 | ~65 | ~0.7 |
| Dichloromethane | 8.9 | ~330 | ~405 | ~75 | ~0.6 |
| Acetonitrile | 37.5 | ~335 | ~420 | ~85 | ~0.4 |
| Methanol | 32.7 | ~335 | ~430 | ~95 | ~0.3 |
Note: The data in this table are representative values for 2,5-disubstituted oxazole derivatives and are intended to provide an estimate for the performance of this compound. Actual values may vary.
Experimental Workflow: From Synthesis to Imaging
The successful application of this compound as a fluorescent probe involves a systematic workflow, from its synthesis to the final image acquisition and analysis.
Caption: General experimental workflow for using this compound.
Detailed Protocols
Protocol 1: Synthesis of this compound
Numerous synthetic routes exist for the preparation of 2,5-disubstituted oxazoles. A common and effective method involves the reaction of an appropriate amide with a ketone in the presence of a dehydrating agent.[7]
Materials:
-
Benzamide
-
Methyl 2-chloroacetoacetate
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve benzamide and methyl 2-chloroacetoacetate in toluene.
-
Slowly add phosphorus oxychloride to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Stock and Working Solutions
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete dissolution.
Protocol 3: Live-Cell Imaging of Lipid Droplets
This protocol describes the use of this compound to stain and visualize lipid droplets in live cultured cells.
Materials:
-
Cultured cells seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound working solution (1-10 µM in culture medium)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV excitation filter set)
Procedure:
-
Cell Culture: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Staining: Remove the existing culture medium and replace it with the pre-warmed working solution of this compound.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing (Optional): For probes that exhibit high background fluorescence, a washing step may be necessary. Remove the staining solution and wash the cells once or twice with pre-warmed PBS or culture medium.[8]
-
Imaging: Mount the sample on the fluorescence microscope. Excite the probe using a UV or near-UV light source (e.g., ~330-380 nm) and collect the emission in the blue to green region of the spectrum (e.g., ~400-500 nm).
-
Image Acquisition: Capture images using appropriate exposure times and camera settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.[8]
Caption: Live-cell staining and imaging workflow.
Data Interpretation and Considerations
The fluorescence of this compound is expected to be significantly enhanced in nonpolar environments. Therefore, bright, punctate structures observed within the cytoplasm are likely to be lipid droplets.[3] Co-localization studies with a known lipid droplet marker, such as BODIPY 493/503, can be performed to confirm the specificity of the staining.[3]
Potential Artifacts and Troubleshooting:
-
Phototoxicity: Prolonged exposure to the excitation light can be harmful to cells. Use the lowest possible excitation intensity and exposure time necessary to obtain a clear signal.[8]
-
Photobleaching: The fluorescence signal may decrease over time upon continuous excitation. Using an anti-fade mounting medium for fixed cells can help mitigate this issue.
-
Non-specific Staining: The hydrophobic nature of the probe may lead to some non-specific binding to other cellular membranes. Optimizing the probe concentration and incubation time can help to minimize this.[9]
Advanced Applications and Future Directions
The versatility of the oxazole scaffold opens up numerous possibilities for the development of more sophisticated probes. By incorporating specific recognition moieties, this compound can be functionalized to target other organelles or biomolecules. Furthermore, its sensitivity to the local environment can be exploited to develop ratiometric probes that report on changes in polarity or viscosity.
Conclusion
This compound represents a promising fluorescent probe with significant potential for cellular imaging applications. Its solvatochromic properties make it particularly well-suited for visualizing lipid-rich structures. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively utilize this probe in their investigations of cellular biology and drug development. As with any experimental technique, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible results.
References
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. Retrieved from [Link]
- Van der Veken, P., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(18), 11285-11295.
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ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl-2-phenyloxazole. PubChem. Retrieved from [Link]
- Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339.
- Gotor, R., et al. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. New Journal of Chemistry, 47(22), 10384-10395.
- He, G., et al. (2024). A biotin-conjugated highly stable cationic viologen derivative for live-cell imaging.
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ResearchGate. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides- A New Range of Fluorescent Whiteners: Synthesis and Photophysical Characterization. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2940.
-
Hammonds, T. R., et al. (2015). Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][7][9][10]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. Journal of Medicinal Chemistry, 58(19), 7840-7851.
- Gnayem, H., et al. (2017). Solvatochromic fluorescence properties of phenothiazine-based dyes involving thiazolo[4,5-b]quinoxaline and benzo[e]indole as strong acceptors. Journal of Photochemistry and Photobiology A: Chemistry, 337, 10-18.
- Abu Jarra, H., et al. (2019). Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 27(1), 63-72.
- Pérez-Gutiérrez, E., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(52), 32961-32971.
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ResearchGate. (n.d.). Protocol for fluorescent live-cell staining of tardigrades. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].... Retrieved from [https://www.researchgate.net/publication/236168641_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzodisothiazole-33'-p]([Link])
- Wang, Y., et al. (2018). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole.
- Le Guennic, B., et al. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports, 6(1), 1-9.
- Septinus, A., et al. (1987). [Hydrophobic acridine dyes for fluorescence staining of mitochondria in living cells. 2. Comparison of staining of living and fixed Hela-cells with NAO and DPPAO]. Histochemistry, 86(5), 525-530.
- O'Donovan, A., et al. (2022). Using new solvatochromic parameters to investigate dye–solvent interactions.
- Al-Adilee, K. J., & Abbas, A. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. International Journal of Pharmaceutical Research, 12(4).
- An, J., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology, 76(4), 354-361.
- Mlostoń, G., et al. (2022). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Molecules, 27(19), 6592.
- Zhang, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. New Journal of Chemistry, 44(3), 963-971.
- Li, D., et al. (2018). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Sensors, 18(11), 3953.
- Rossi, D., et al. (2019).
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Application Note: A Detailed Protocol for the Synthesis of Methyl 2-phenyloxazole-5-carboxylate via the Robinson-Gabriel Synthesis
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and materials science.[1] Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for synthetic chemists. The Robinson-Gabriel synthesis, a classic and reliable method, provides a direct route to 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[2][3] This application note presents a detailed, two-stage experimental protocol for the synthesis of Methyl 2-phenyloxazole-5-carboxylate, a valuable building block in medicinal chemistry.
The synthesis commences with the preparation of the key precursor, methyl 2-benzamido-3-oxobutanoate, followed by its cyclodehydration to the target oxazole. This guide provides in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes methods for the characterization of the final product.
Part 1: Synthesis of the Precursor: Methyl 2-benzamido-3-oxobutanoate
The initial stage of this protocol focuses on the synthesis of the requisite 2-acylamino-ketone precursor. This is achieved through a boron trifluoride etherate-catalyzed reaction between methyl acetoacetate and N-(hydroxymethyl)benzamide.[4]
Experimental Protocol: Synthesis of Methyl 2-benzamido-3-oxobutanoate
Materials:
-
Methyl acetoacetate
-
N-(hydroxymethyl)benzamide
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a stirred mixture of methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq) in methylene chloride, cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.1 eq) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford pure methyl 2-benzamido-3-oxobutanoate.
Expert Insights: The use of boron trifluoride etherate as a Lewis acid catalyst is crucial for promoting the condensation between the enolizable β-ketoester and the N-(hydroxymethyl)benzamide. The reaction is performed at a low initial temperature to control the exothermic nature of the reaction.
Part 2: Robinson-Gabriel Cyclodehydration to this compound
The second stage involves the pivotal Robinson-Gabriel cyclodehydration of the synthesized precursor. Concentrated sulfuric acid is employed as the dehydrating agent to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 2-benzamido-3-oxobutanoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully add methyl 2-benzamido-3-oxobutanoate (1.0 eq) to an excess of cold (0 °C) concentrated sulfuric acid with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product from the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
Trustworthiness and Self-Validation: The success of this cyclodehydration is dependent on the complete removal of water. The use of concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent. The reaction should be carefully monitored to prevent charring of the organic material.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| Methyl acetoacetate | C₅H₈O₃ | 116.12 | 1.0 |
| N-(hydroxymethyl)benzamide | C₈H₉NO₂ | 151.16 | 1.0 |
| Boron trifluoride etherate | C₄H₁₀BF₃O | 141.93 | 0.1 |
| Methyl 2-benzamido-3-oxobutanoate | C₁₂H₁₃NO₄ | 235.24 | 1.0 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Excess |
| This compound | C₁₁H₉NO₃ | 203.19 | - |
Visualizing the Process
Experimental Workflow
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methyl ester protons, and the oxazole ring proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl and oxazole rings, and the methyl carbon of the ester.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (203.19 g/mol ).
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable heterocyclic building block. By following the outlined two-stage procedure, researchers can reliably access this compound for further applications in drug discovery and materials science. The provided insights into the rationale behind the experimental choices and the visualization of the workflow and mechanism aim to enhance the understanding and successful implementation of this synthetic route.
References
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(benzamidomethyl)
-
PubChem. (n.d.). 5-Methyl-2-phenyloxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Allen, A. R., Tharp, A. E., & Stephenson, C. R. J. (n.d.). A formal (3+2)
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]
- Shariat, A., & Abdollahi, M. (2004).
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(benzamidomethyl)
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Scribd. Retrieved from [Link]
- PubMed. (2009). Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 168-173.
- Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
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Sources
analytical methods for characterizing Methyl 2-phenyloxazole-5-carboxylate
An Application Note for the Comprehensive Characterization of Methyl 2-phenyloxazole-5-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecular architectures.[1][2] The precise structural confirmation and purity assessment of such compounds are paramount for the integrity of downstream applications, from drug development to organic electronics. An impure or misidentified starting material can compromise reaction yields, introduce confounding variables in biological assays, and invalidate entire research programs.
This guide provides a comprehensive suite of analytical methodologies designed for the unambiguous characterization of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a self-validating analytical workflow. The causality behind each experimental choice is explained, ensuring that researchers can adapt these methods with a deep understanding of the underlying principles. The protocols are grounded in established analytical chemistry standards, providing a robust framework for quality control, regulatory filings, and fundamental research.
Physicochemical Properties
A foundational step in any analytical protocol is to understand the basic properties of the analyte. These theoretical values serve as the primary reference against which all experimental data are compared.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Monoisotopic Mass | 203.058243 g/mol |
| Theoretical Elemental Composition | C: 65.02%, H: 4.46%, N: 6.89%, O: 23.62% |
Section 1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides atom-level information on the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For this compound, ¹H NMR will confirm the presence and relative positions of the phenyl, oxazole, and methyl protons, while ¹³C NMR will verify the carbon backbone of the entire structure.
Protocol 1.1: ¹H & ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for similar heterocyclic compounds.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
Experiment: Standard ¹H (proton) and ¹³C (CPD - Composite Pulse Decoupling) acquisitions.
-
Temperature: 298 K (25 °C).
-
¹H Acquisition:
-
Pulse Program: zg30 or equivalent.
-
Spectral Width: ~12 ppm.
-
Number of Scans: 8-16 (adjust for concentration).
-
-
¹³C Acquisition:
-
Pulse Program: zgpg30 or equivalent.
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more (¹³C is less sensitive).
-
-
-
Data Processing:
-
Apply Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Expected Results & Interpretation
The data presented below are predicted values based on the chemical structure and typical values for similar moieties.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Phenyl Protons (ortho) | δ 7.9-8.1 ppm (m, 2H) | δ 126-128 ppm |
| Phenyl Protons (meta/para) | δ 7.4-7.6 ppm (m, 3H) | δ 128-132 ppm |
| Oxazole Proton (C4-H) | δ 8.2-8.4 ppm (s, 1H) | δ 138-142 ppm |
| Methyl Protons (-OCH₃) | δ 3.9-4.1 ppm (s, 3H) | δ 51-53 ppm |
| Phenyl C1 (ipso) | - | δ 125-127 ppm |
| Oxazole C2 | - | δ 160-163 ppm |
| Oxazole C5 | - | δ 145-148 ppm |
| Ester Carbonyl (C=O) | - | δ 158-161 ppm |
Trustworthiness & Validation: The system is validated by observing sharp, well-resolved peaks for a standard sample (e.g., ethylbenzene) and the correct chemical shift for the deuterated solvent. The structural assignment is trustworthy when the observed multiplicities, integrations, and chemical shifts in both ¹H and ¹³C spectra are consistent with the proposed structure.
Section 2: Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically <5 ppm error) to confirm the elemental formula of a compound, distinguishing it from other potential isomers or impurities.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Protocol 2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
-
Instrument Parameters (LC-Q-TOF or Orbitrap System):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the nitrogen on the oxazole ring can be readily protonated.
-
Infusion: Direct infusion via syringe pump (10 µL/min) or coupled with an HPLC system.
-
Mass Analyzer: Set to acquire data over a range of m/z 100-500.
-
Resolution: >10,000 FWHM.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass.
-
Compare the measured mass with the theoretical mass of the protonated molecule.
-
Expected Results & Interpretation
Table 2: Expected HRMS Data
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |
| [C₁₁H₉NO₃ + H]⁺ | 204.06552 | (Experimental Value) | < 5 ppm |
| [C₁₁H₉NO₃ + Na]⁺ | 226.04746 | (Experimental Value) | < 5 ppm |
Trustworthiness & Validation: The instrument must be calibrated with a known standard immediately prior to analysis. A mass error of less than 5 ppm between the measured and theoretical mass provides very high confidence in the assigned elemental formula.[3]
Section 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle & Expertise: HPLC is the gold standard for assessing the purity of small organic molecules. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a non-polar molecule like this compound, a reversed-phase (e.g., C18) method is the logical choice.[5][6]
Protocol 3.1: Reversed-Phase HPLC Method
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL.
-
Dilute the stock solution to ~0.1 mg/mL with the mobile phase for injection.
-
-
Instrument & Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for heterocycles. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Gradient | 30% B to 95% B over 15 min | To elute the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm (aromatic rings). |
-
Data Analysis:
-
Record the chromatogram.
-
Identify the retention time (RT) of the main peak.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Expected Results & Interpretation
A successful analysis will yield a sharp, symmetrical peak for the target compound. The purity should be ≥95% for most research applications. The UV spectrum captured by the DAD should be consistent across the main peak, indicating peak homogeneity.
Trustworthiness & Validation: System suitability is established by making replicate injections of a standard and ensuring that the retention time and peak area are highly reproducible (%RSD < 2%). The method is considered stability-indicating if it can resolve the main compound from its known degradation products.[7]
Section 4: Functional Group Identification by FTIR Spectroscopy
Principle & Expertise: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and reliable method to confirm the presence of key structural features like the ester carbonyl and the aromatic rings.[8]
Protocol 4.1: ATR-FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect the spectrum and identify the wavenumbers (cm⁻¹) of major absorption bands.
-
Expected Results & Interpretation
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic/Oxazole C-H |
| ~1720-1740 | C=O Stretch | Ester Carbonyl |
| ~1610, 1580, 1490 | C=C & C=N Stretch | Phenyl & Oxazole Rings |
| ~1250-1100 | C-O Stretch | Ester C-O |
Trustworthiness & Validation: A background spectrum should be collected before the sample analysis to subtract atmospheric CO₂ and H₂O signals. The presence of all expected peaks provides strong evidence for the proposed structure.[9]
Section 5: Elemental Composition Verification
Principle & Expertise: Elemental analysis by combustion is a fundamental technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[10][11] This quantitative method serves as a final, crucial check on the compound's purity and empirical formula. The experimental results must align with the theoretical values within a narrow margin, typically ±0.4%.[12]
Protocol 5.1: CHN Combustion Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule.
-
-
Instrument Parameters (CHN Analyzer):
-
The instrument combusts the sample at high temperature (~900-1000 °C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N.
-
Compare the experimental values to the theoretical values.
-
Expected Results & Interpretation
Table 4: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % | Difference |
| C | 65.02 | (Result) | < ±0.4% |
| H | 4.46 | (Result) | < ±0.4% |
| N | 6.89 | (Result) | < ±0.4% |
Trustworthiness & Validation: The analyzer must be calibrated using a certified standard (e.g., acetanilide). The close agreement between experimental and theoretical values is a powerful indicator of sample purity.
Integrated Analytical Workflow
The power of this multi-technique approach lies in the integration of orthogonal data. No single method is sufficient, but together they provide an unassailable confirmation of structure and purity.
Caption: Integrated workflow for compound characterization.
References
-
Di Micco, S., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Available at: [Link]
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ACS Publications. (n.d.). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
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Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Available at: [Link]
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PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
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ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. Available at: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available at: [Link]
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MDPI. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
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ResearchGate. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Available at: [Link]
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IRJEdT. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. Available at: [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Methyl 2-phenyloxazole-5-carboxylate
Introduction: The Growing Interest in Oxazole Derivatives as Antimicrobial Agents
The oxazole ring is a five-membered heterocyclic nucleus containing one oxygen and one nitrogen atom, which serves as a fundamental scaffold in a wide array of pharmacologically active compounds.[1][2][3] The unique structural and electronic properties of the oxazole moiety allow for diverse molecular interactions, making it a privileged structure in medicinal chemistry.[2] Numerous oxazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] The substitution pattern on the oxazole ring plays a crucial role in defining the specific biological effects of these compounds.[1][3]
Methyl 2-phenyloxazole-5-carboxylate is one such derivative, and its structural features suggest a potential for biological activity. This document provides a detailed protocol for the comprehensive assessment of its antimicrobial properties. The methodologies outlined herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
PART 1: Foundational Assays for Antimicrobial Activity
To comprehensively evaluate the antimicrobial potential of this compound, a tiered approach is recommended. This begins with a qualitative assessment of antimicrobial activity, followed by quantitative determinations of the minimum concentration required to inhibit and kill microorganisms.
Agar Disk Diffusion (Kirby-Bauer) Test: A Qualitative Assessment
The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[6][7] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[7][8] The presence of a zone of growth inhibition around the disk indicates the susceptibility of the microorganism to the compound.[7]
An antibiotic-impregnated paper disk is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The plate is then incubated, during which the antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Calipers or a ruler for measuring zones of inhibition
-
Control antibiotic disks (e.g., ciprofloxacin, ampicillin)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
Procedure:
-
Preparation of Impregnated Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to achieve a desired stock concentration.
-
Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto sterile paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
From a pure culture, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[6]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.[9]
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10]
-
-
Disk Application:
-
Aseptically place the prepared disks, along with positive and negative control disks, on the inoculated agar surface.[7] Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[6]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
A zone of inhibition around the disk containing this compound indicates antimicrobial activity.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This method is considered a gold standard for antimicrobial susceptibility testing.[5]
Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.
Caption: Workflow for MIC Determination by Broth Microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel micropipettes and sterile tips
-
Incubator (35-37°C)
-
Control antibiotics
-
Test microorganisms
Procedure:
-
Preparation of the Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB to achieve the desired concentration range. For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[10]
-
-
Inoculation:
-
Add the appropriate volume of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
PART 2: Determining Bactericidal Activity
While the MIC provides information on the concentration of an antimicrobial agent that inhibits growth, it does not indicate whether the agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth without killing). The Minimum Bactericidal Concentration (MBC) assay is performed to determine the killing activity of the compound.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]
Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the antimicrobial agent that results in the required reduction in bacterial viability.
Materials:
-
MIC plate from the previous experiment
-
MHA plates
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.[13]
-
Data Presentation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of this compound against different microorganisms.
Table 1: Antimicrobial Activity of this compound
| Test Microorganism | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Candida albicans ATCC 90028 | |||
| [Other test strains] | |||
| Positive Control (e.g., Ciprofloxacin) |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, each assay must include a set of controls:
-
Positive Control: A known antibiotic with established activity against the test organisms should be included to validate the experimental setup.
-
Negative Control (Solvent Control): The solvent used to dissolve this compound should be tested to ensure it has no intrinsic antimicrobial activity.
-
Growth Control: Wells or plates with no antimicrobial agent are included to ensure the viability and proper growth of the microorganisms.
-
Sterility Control: Uninoculated medium is included to check for contamination.
Furthermore, adherence to standardized protocols from authoritative bodies like the CLSI is paramount for generating reliable and comparable data.[4][5]
References
-
Sheeja Rekha A G, et al. (2022). A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Singh, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1). Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Sadek, B., & Fahelelbom, K. M. S. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(6), 4339-4347. Available at: [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Available at: [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]
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Application Notes and Protocols: Methyl 2-phenyloxazole-5-carboxylate as a Versatile Building Block in Advanced Materials
An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 2-phenyloxazole-5-carboxylate in materials science.
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Functionalized Heterocycle
The field of materials science is in a constant search for molecular scaffolds that offer a blend of rigidity, functionality, and desirable photophysical properties. This compound emerges as a compelling candidate in this arena. This molecule is built upon a 2,5-disubstituted oxazole core, a heterocyclic motif frequently found in optical materials, such as scintillants and fluorescent dyes, owing to its inherent electronic and stable structure.[1]
The strategic placement of its functional groups is key to its versatility:
-
The 2-phenyl group: Extends the π-conjugated system, which is fundamental to the molecule's optical and electronic properties, influencing its absorption and fluorescence spectra.
-
The 5-carboxylate group (as a methyl ester): Provides a crucial chemical handle. While stable, the ester can be readily hydrolyzed to a carboxylic acid, opening a gateway for a multitude of covalent modifications. This allows the oxazole fluorophore to be anchored onto polymers, surfaces, or integrated into larger macromolecular structures.
This guide provides a technical overview and detailed protocols for leveraging this compound as a foundational component for developing advanced functional materials. We will explore its synthesis and delve into its application in creating fluorescently-labeled systems and as a monomer for specialized polymers.
Section 1: Synthesis and Characterization
The accessibility of a material's building block is paramount. This compound can be synthesized through established heterocyclic chemistry routes. A common and effective approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylaminocarbonyl compounds.[1]
Protocol 1: Synthesis of this compound
Causality Behind Experimental Choices: This protocol is based on the reaction of a hippuric acid derivative, which provides the N-acyl-α-amino ketone precursor necessary for the oxazole ring formation. Acetic anhydride is used as both the solvent and the dehydrating agent to drive the cyclization, which is a classic and efficient method for this transformation.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend hippuric acid (1 mole equivalent) in acetic anhydride (5-10 volume equivalents).
-
Initiation: Add anhydrous sodium acetate (0.5 mole equivalent) to the suspension. This acts as a base to facilitate the reaction.
-
Cyclization Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 Ethyl Acetate:Hexane mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water to precipitate the product and quench the excess acetic anhydride.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified 4-benzylidene-2-phenyloxazol-5(4H)-one intermediate.[2][3]
-
Esterification (if starting from the acid): If the carboxylic acid is synthesized first, it can be converted to the methyl ester via Fischer esterification. Reflux the 2-phenyloxazole-5-carboxylic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 106833-83-4 | [] |
| Molecular Formula | C₁₁H₉NO₃ | [] |
| Molecular Weight | 203.19 g/mol | [5] |
| Appearance | Typically a white to off-white solid | N/A |
Characterization: The synthesized compound should be rigorously characterized to confirm its identity and purity.
-
¹H NMR: To confirm the presence of aromatic protons (phenyl group), the oxazole ring proton, and the methyl ester protons.
-
¹³C NMR: To identify the carbons of the phenyl ring, the oxazole ring, and the carbonyl of the ester.
-
FT-IR Spectroscopy: To detect the characteristic C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretch of the oxazole ring, and C-O stretches.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Section 2: Application in Fluorescent Material Development
The true utility of this compound in materials science lies in its role as a functionalizable fluorophore. The methyl ester serves as a protecting group that, upon removal, unveils a carboxylic acid ready for covalent conjugation.
Protocol 2: Hydrolysis to 2-phenyloxazole-5-carboxylic acid
Causality Behind Experimental Choices: Base-catalyzed hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is a strong base that works well in aqueous/organic solvent mixtures like THF/water, ensuring the solubility of both the ester and the hydroxide salt. Subsequent acidification with a strong acid like HCl is required to protonate the carboxylate salt and yield the final carboxylic acid product.
Methodology:
-
Dissolution: Dissolve this compound (1 mole equivalent) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Saponification: Add Lithium Hydroxide (LiOH) (1.5-2.0 mole equivalents) to the solution. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 1M Hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid 2-phenyloxazole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Covalent Coupling to Amine-Functionalized Microspheres
Causality Behind Experimental Choices: This protocol creates fluorescently-labeled microspheres, a critical component in diagnostics and imaging.[6] The carboxylic acid of the oxazole is activated using EDC (a water-soluble carbodiimide), which forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amines on the microsphere surface, resulting in a stable amide bond. NHS is often added to improve efficiency by converting the O-acylisourea intermediate into a more stable, yet still highly reactive, NHS-ester.
Methodology:
-
Microsphere Preparation: Suspend amine-functionalized polystyrene microspheres in a reaction buffer (e.g., 0.1 M MES buffer, pH 6.0). Wash the beads twice by centrifugation and resuspension in the buffer to remove any preservatives.
-
Fluorophore Activation: In a separate tube, dissolve the 2-phenyloxazole-5-carboxylic acid (from Protocol 2) in an appropriate solvent like DMSO or DMF. Add this solution to a fresh aliquot of MES buffer.
-
Carbodiimide Reaction: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (5-10 mole equivalents relative to the acid) and N-hydroxysuccinimide (NHS) (5-10 mole equivalents) to the carboxylic acid solution. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation: Add the activated fluorophore solution to the washed microsphere suspension. Incubate the reaction for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
Quenching and Washing: Quench any unreacted sites by adding a solution of glycine or ethanolamine. Pellet the now-fluorescent microspheres by centrifugation.
-
Final Purification: Wash the microspheres repeatedly with a buffered solution (e.g., PBS with a small amount of surfactant like Tween-20) to remove unreacted fluorophore and coupling reagents. Resuspend the final labeled microspheres in a suitable storage buffer.[7]
Section 3: Prospective Application as a Monomer for Conjugated Polymers
Looking beyond surface functionalization, this compound can be envisioned as a monomer for creating novel conjugated polymers for organic electronics. The rigid, electron-accepting nature of the oxazole ring combined with the π-donating phenyl ring makes it an interesting building block for materials used in applications like Organic Light-Emitting Diodes (OLEDs).
Conceptual Framework:
The core concept involves converting the ester into a group suitable for cross-coupling polymerization (e.g., Suzuki, Stille, or Heck reactions). Furthermore, the phenyl ring would need to be functionalized with a complementary reactive group.
Conceptual Workflow for Polymer Synthesis (Suzuki Coupling):
-
Difunctionalization: The starting material would first need to be halogenated at a specific position on the phenyl ring (e.g., para-bromination).
-
Ester to Boronic Ester Conversion: The methyl ester group would undergo a multi-step conversion to a boronic acid pinacol ester (a Bpin group). This is a more complex transformation but is well-established in organic synthesis.
-
Polymerization: The resulting difunctional monomer (e.g., Bromo-phenyl-oxazole-Bpin) could then be subjected to a Suzuki polycondensation reaction with another complementary dibromo- or di-boronic ester monomer, catalyzed by a palladium complex, to build the polymer chain.
This approach would yield a well-defined polymer with the oxazole unit integrated directly into the conjugated backbone, potentially leading to materials with unique electronic and emissive properties suitable for use as host or emitter layers in OLED devices.
Conclusion
This compound is more than a simple chemical compound; it is a versatile platform for innovation in materials science. Its robust synthesis, stable fluorescent core, and strategically positioned functional handle for covalent modification make it an ideal candidate for a range of applications. From creating fluorescently-tagged diagnostic tools to serving as a foundational monomer for next-generation organic electronics, the protocols and concepts outlined in this guide provide a clear pathway for researchers to harness the significant potential of this valuable molecular building block.
References
-
G. V. Reddy, G. V. Rao, and H. N. Pati, "4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles," The Journal of Organic Chemistry, 2010. [Link]
-
National Center for Biotechnology Information, "5-Methyl-2-phenyloxazole," PubChem Compound Database. [Link]
-
Bangs Laboratories, Inc., "Fluorescent Carboxyl Polystyrene," Bangs Laboratories Product Information. [Link]
-
RayBiotech, Inc., "Carboxyl Fluorescent Microspheres (300 nm)," RayBiotech Product Page. [Link]
-
A. C. B. Rodrigues et al., "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds," MDPI Materials, 2022. [Link]
-
K. Yamada, N. Kamimura, and M. Kunishima, "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid," Beilstein Journal of Organic Chemistry, 2018. [Link]
-
Bangs Laboratories, Inc., "Fluorescent Magnetic Carboxyl Polymer," Bangs Laboratories Product Information. [Link]
-
L. S. Jasim et al., "Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes," Journal of Cardiovascular Disease Research, 2021. [Link]
-
M. G. Chvanov et al., "Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles," ResearchGate, 2020. [Link]
-
A. A. El-Sayed et al., "Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives," ResearchGate, 2020. [Link]
-
A. Dworak et al., "Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists," MDPI Materials, 2021. [Link]
-
A. A. El-Sayed et al., "Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds," Biointerface Research in Applied Chemistry, 2020. [Link]
-
A. M. El-Sayed et al., "Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]...," ResearchGate, 2020. [Link]
-
P. K. Sharma et al., "Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst," ResearchGate, 2017. [Link]
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Application Notes and Protocols for Scaling Up Methyl 2-phenyloxazole-5-carboxylate Production
Introduction: The Significance of Methyl 2-phenyloxazole-5-carboxylate
This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Oxazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 2-phenyl-5-carboxylate substitution pattern, in particular, serves as a crucial building block for the synthesis of more complex molecules, including potential therapeutic agents. The efficient and scalable production of this intermediate is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides a comprehensive overview of the techniques and protocols for scaling up the production of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges encountered during process scale-up.
Strategic Selection of a Scalable Synthetic Route
Several synthetic methodologies exist for the formation of the oxazole ring, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and Fischer oxazole synthesis.[2] For the large-scale production of this compound, a modified approach based on the reaction of a benzoyl halide with methyl isocyanoacetate offers a robust and economically viable route. This method is advantageous due to the commercial availability of the starting materials, relatively straightforward reaction conditions, and the avoidance of highly toxic or explosive reagents.
The core transformation involves the base-mediated condensation of methyl isocyanoacetate with a benzoylating agent, followed by cyclization to form the oxazole ring. This approach provides a direct path to the desired product with good yields.
Process Chemistry and Scale-Up Considerations
Scaling a synthesis from the laboratory bench to a pilot or production scale introduces a new set of challenges that are not always apparent at the milligram or gram scale. For the synthesis of this compound, the following critical parameters must be carefully managed:
-
Reaction Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is crucial for maximizing yield and minimizing the formation of impurities. In a large-scale reaction, the addition of reagents, particularly the base, must be carefully controlled to manage the reaction exotherm.
-
Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, solubility of intermediates and products, and ease of workup and purification. For scale-up, solvents should be selected based on safety, environmental impact, and cost, in addition to their chemical properties.
-
Temperature Control: The reaction is typically exothermic. A robust cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Mixing and Agitation: Efficient mixing is critical to ensure homogeneity and consistent heat transfer throughout the reaction vessel. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.
-
Workup and Product Isolation: The transition from an extractive workup in a separatory funnel to a multi-step extraction and filtration process in a large reactor requires careful planning to minimize product loss and ensure operator safety.
-
Purification: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production.[4] Crystallization is the preferred method for purifying the final product at scale.
Detailed Protocol for Gram-Scale Synthesis
This protocol details a robust method for the synthesis of this compound, which has been demonstrated to be scalable.[5][6]
Materials and Reagents:
-
Benzoyl chloride
-
Methyl isocyanoacetate
-
Potassium carbonate (anhydrous, powdered)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Celite®
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle with a temperature controller
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Büchner funnel and filter flask
Experimental Workflow:
Caption: Workflow for the scaled-up synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel. The apparatus is dried in an oven and assembled hot under a stream of nitrogen.
-
Charging Reagents: The flask is charged with anhydrous powdered potassium carbonate (1.5 equivalents) and toluene (5 volumes). The suspension is stirred to ensure good mixing. Methyl isocyanoacetate (1.0 equivalent) is then added.
-
Controlled Addition: Benzoyl chloride (1.1 equivalents) is dissolved in toluene (2 volumes) and charged to the addition funnel. The benzoyl chloride solution is added dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature between 20-25 °C. An ice bath may be required for cooling.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water (5 volumes). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 3 volumes).
-
Washing and Drying: The combined organic layers are washed with brine (2 x 3 volumes), dried over anhydrous magnesium sulfate, and filtered through a pad of Celite®.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product as an oil or a solid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.
-
Drying: The purified product is dried under vacuum to a constant weight.
Data Presentation: Critical Process Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) |
| Reactor | Round-bottom flask | Jacketed glass reactor |
| Agitation | Magnetic stirrer | Mechanical stirrer (impeller type optimized for solid suspension) |
| Temperature Control | Ice bath / Heating mantle | Circulating heating/cooling fluid in reactor jacket |
| Reagent Addition | Dropping funnel | Metering pump |
| Workup | Separatory funnel | Reactor-based extraction and phase separation |
| Purification | Column chromatography / Recrystallization | Recrystallization / Filtration |
| Drying | Vacuum desiccator | Vacuum oven |
Safety Considerations for Scale-Up
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Isocyanoacetate: Toxic and has an unpleasant odor. All manipulations should be performed in a fume hood.
-
Potassium Carbonate: A fine powder that can be an irritant. Avoid inhalation of dust.
-
Exothermic Reaction: The reaction can be exothermic, especially during the addition of benzoyl chloride. Ensure adequate cooling capacity is available.
-
Pressure Build-up: Ensure the reaction vessel is not a closed system to prevent pressure build-up.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying reaction mechanism and the implementation of robust process controls. The protocol outlined in this application note provides a solid foundation for the gram-scale synthesis and highlights the critical parameters that must be addressed for further scale-up. By carefully managing reaction conditions, ensuring efficient mixing and heat transfer, and prioritizing safety, researchers and drug development professionals can achieve a reliable and scalable synthesis of this important chemical intermediate.
References
-
Li, J. J. (2021). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
G, A., & Kulkarnia, B. A. (1999). A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles. Tetrahedron Letters, 40(31), 5637-5638. [Link]
-
Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
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- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
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- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-phenyloxazole-5-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 2-phenyloxazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. Our approach is grounded in mechanistic understanding and field-proven experience to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold in medicinal chemistry and materials science. While several synthetic routes to the oxazole core exist, achieving high yields for this specific 2,5-disubstituted pattern requires careful control over reaction conditions and a proactive approach to troubleshooting. This guide will focus primarily on the Robinson-Gabriel synthesis and its variations, a robust and widely-used method for this class of compounds.
Section 1: Core Synthetic Strategy: The Robinson-Gabriel Synthesis
The most common and direct route to this compound is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate.[1] The key precursor, methyl 2-(benzoylamino)-3-oxobutanoate, can be synthesized from readily available starting materials. The final cyclization is the critical, yield-determining step.
Caption: Key stages of the Robinson-Gabriel synthesis pathway.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Question: My overall yield is consistently low (<30%). What are the most likely causes?
Answer: Low yield is a common issue that can stem from several stages of the process. Let's break down the possibilities:
-
Incomplete Cyclization: This is the most frequent culprit. The energy barrier for the intramolecular cyclization followed by dehydration can be high.
-
Probable Cause: The dehydrating agent is not potent enough, or the reaction temperature is too low. Common agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) are often required.[1]
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature in 10°C increments. Monitor the reaction by Thin Layer Chromatography (TLC) to check for product formation versus decomposition.
-
Change Dehydrating Agent: If H₂SO₄ is ineffective, consider stronger agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[1] These agents must be handled with extreme care due to their hazardous nature.
-
Check Reagent Quality: Ensure your α-acylamino ketone precursor is pure and dry. Moisture will consume the dehydrating agent and inhibit the reaction.
-
-
-
Side Product Formation: The presence of multiple spots on your TLC plate, even after extended reaction times, points to competing reaction pathways.
-
Probable Cause: At high temperatures, the α-acylamino ketone can undergo decomposition or intermolecular condensation. The ester group could also be hydrolyzed if conditions are too harsh and aqueous.
-
Solution:
-
Optimize Temperature and Time: Find the "sweet spot" for your reaction. Run small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor by TLC or LC-MS to find the optimal conditions that favor product formation over degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if heating for prolonged periods.
-
-
-
Purification Losses: The product may be successfully formed but lost during workup and purification.
-
Probable Cause: this compound has moderate polarity. It can be challenging to separate from starting material or polar byproducts. Using column chromatography can be tedious and lead to losses.[2]
-
Solution:
-
Liquid-Liquid Extraction: After quenching the reaction, perform a careful liquid-liquid extraction. Use a sequence of washes (e.g., saturated NaHCO₃ to neutralize acid, brine to remove water) to clean up the crude product before chromatography.
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) as a potentially more efficient alternative to chromatography.
-
-
Question: My TLC shows the reaction is stalled; the starting material spot remains dominant even after hours. What should I do?
Answer: A stalled reaction indicates that the activation energy for the cyclization is not being met.
-
Immediate Action: First, ensure your stirring is efficient and the temperature is stable.
-
Systematic Troubleshooting:
-
Catalyst/Reagent Check: If using a dehydrating agent like H₂SO₄, it also acts as a catalyst. Its effectiveness can be hampered by impurities or moisture. Use a fresh, high-purity bottle.
-
Solvent Choice: While often run neat in the dehydrating acid, some syntheses benefit from a high-boiling inert solvent like toluene or xylene, which can help achieve consistent heating and allow for azeotropic removal of water if applicable.[3]
-
Alternative Activation: Consider converting the ketone's hydroxyl group (in its enol form) into a better leaving group. This is the principle behind using agents like POCl₃ or triflic acid.[4] These can promote dehydrative cyclization under milder conditions than brute-force heating in strong acid.[4]
-
Caption: Troubleshooting workflow for a stalled cyclization reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes I should consider?
A1: Yes. While the Robinson-Gabriel is a workhorse, other methods might be advantageous depending on your available starting materials and scale.
-
Van Leusen Oxazole Synthesis: This powerful method uses tosylmethyl isocyanide (TosMIC) and a base to react with an aldehyde.[5] For your target, you would need benzaldehyde and a TosMIC derivative bearing the methyl carboxylate group. This route is known for its reliability and broad substrate scope.[5]
-
From α-Haloketones: The reaction of methyl 3-bromo-2-oxobutanoate with benzamide is another classic approach to forming the oxazole ring.[1]
-
Oxidative Cyclization: Modern methods often involve metal-catalyzed oxidative cyclizations, which can offer high efficiency and milder conditions, though they may require more specialized catalysts.[6][7]
Q2: How critical is the choice of base or acid in the synthesis?
A2: It is paramount. In the Robinson-Gabriel synthesis, the strong acid (e.g., H₂SO₄) serves as both the catalyst and the dehydrating medium. Its concentration is critical; using 85% H₂SO₄ instead of 98% can bring the reaction to a halt. In other syntheses, like the Van Leusen, a non-nucleophilic base (e.g., K₂CO₃, DBU) is required to deprotonate the TosMIC reagent without interfering with other functional groups.[6]
Q3: What are the best practices for purifying the final product?
A3:
-
Acid Neutralization: Always begin your workup by carefully quenching the acidic reaction mixture in an ice-water bath and neutralizing with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.
-
Extraction: Use a moderately polar solvent like ethyl acetate or dichloromethane (DCM) for extraction.
-
Column Chromatography: This is often unavoidable for achieving high purity.[2] Use a silica gel column with a gradient elution, starting with a nonpolar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity.
-
Characterization: Confirm the structure and purity of your final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 4: Reference Experimental Protocol
This protocol is a representative procedure based on the Robinson-Gabriel synthesis. Safety Precaution: This procedure involves strong acids and high temperatures. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of Methyl 2-(benzoylamino)-3-oxobutanoate (Precursor)
-
To a solution of methyl acetoacetate (1.0 eq) in a suitable solvent like dichloromethane, add a non-nucleophilic base such as triethylamine (1.1 eq) and cool the mixture to 0°C.
-
Slowly add benzoyl chloride (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude precursor, which can be purified by column chromatography or used directly if sufficiently pure.
Step 2: Cyclodehydration to this compound
-
Carefully add the precursor, methyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq), to pre-heated concentrated sulfuric acid (98%, ~5-10 volumes) at 80-100°C with vigorous stirring.
-
Maintain the temperature and stir for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/bicarbonate, extracting with ethyl acetate, and analyzing by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Section 5: Optimization Parameters Summary
The following table summarizes key parameters and their expected impact on the cyclodehydration step.
| Parameter | Condition | Expected Impact on Yield | Rationale & Notes |
| Dehydrating Agent | H₂SO₄ (98%) | Moderate to Good | Standard, effective, but can cause charring at high temps. |
| Polyphosphoric Acid (PPA) | Good to Excellent | Highly viscous, can make stirring and workup difficult. Often gives cleaner reactions. | |
| Phosphorus Oxychloride (POCl₃) | Good to Excellent | Very reactive and corrosive. Activates the carbonyl for cyclization. Requires careful handling.[1] | |
| Temperature | 60-80 °C | Low to Moderate | May result in slow or incomplete reaction. |
| 80-110 °C | Optimal Range | Balances reaction rate against potential for decomposition. | |
| >120 °C | Decreasing | Increased risk of charring, hydrolysis, and side product formation. | |
| Reaction Time | < 1 hour | Low | Reaction is unlikely to have reached completion. |
| 1-4 hours | Optimal Range | Typically sufficient for full conversion with proper temp/catalyst. | |
| > 5 hours | No change or Decreasing | Little benefit if the reaction is complete; risk of product degradation increases. |
References
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]
-
Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognizant Communication Corporation. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]
-
4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. ACS Publications. Available at: [Link]
-
Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Patentscope. Available at: [Link]
-
A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available at: [Link]-of-small)
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- 7. pubs.aip.org [pubs.aip.org]
Navigating the Synthesis of Methyl 2-phenyloxazole-5-carboxylate: A Technical Guide to Side Products and Purification Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl 2-phenyloxazole-5-carboxylate, a key building block in medicinal chemistry, can present unique challenges, including the formation of stubborn side products that complicate purification and impact final yield and purity. This technical support guide, designed for researchers in the field, provides a comprehensive overview of common side reactions, troubleshooting strategies, and detailed purification protocols to ensure the successful synthesis of this critical oxazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and well-established method for synthesizing 2,5-disubstituted oxazoles like this compound is the Robinson-Gabriel synthesis .[1][2] This reaction involves the cyclodehydration of an α-acylamino ketone precursor. In this specific case, the likely precursor is methyl 2-benzamido-3-oxobutanoate.
Q2: What are the primary side products I should be aware of during the Robinson-Gabriel synthesis of this compound?
Several side products can arise from the Robinson-Gabriel synthesis, primarily due to incomplete cyclization, hydrolysis, or decarboxylation. Key impurities to monitor include:
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-benzamido-3-oxobutanoate.
-
2-Phenyl-5-methyloxazole: Decarboxylation of the target molecule or its carboxylic acid precursor can lead to this impurity.
-
2-Phenyloxazole-5-carboxylic acid: Hydrolysis of the methyl ester functionality, either during the reaction or workup, can generate the corresponding carboxylic acid.[3]
-
Azlactone Intermediate: In some cases, an azlactone (or oxazolone) intermediate may form and persist in the final product mixture.[4][5]
Q3: What reaction conditions favor the formation of these side products?
The formation of side products is often influenced by reaction conditions:
-
Excessive Heat or Prolonged Reaction Times: Can promote the decarboxylation of the oxazole-5-carboxylate to form 2-phenyl-5-methyloxazole.
-
Presence of Water: Moisture in the reaction medium or during the workup can lead to the hydrolysis of the methyl ester, yielding 2-phenyloxazole-5-carboxylic acid.[3]
-
Incomplete Dehydration: Insufficient amounts or ineffective dehydrating agents can result in incomplete cyclization of the α-acylamino ketone precursor.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating the formation of common side products.
Issue 1: Presence of Unreacted Starting Material (Methyl 2-benzamido-3-oxobutanoate)
-
Causality: This is typically due to incomplete cyclodehydration. The energy barrier for the cyclization may not have been overcome, or the dehydrating agent may be insufficient or inactive.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in small increments to promote cyclization.
-
Prolong Reaction Time: Extend the reaction time to allow for complete conversion.
-
Optimize Dehydrating Agent: Ensure the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide, or polyphosphoric acid) is fresh and used in the appropriate stoichiometric amount.[1]
-
Issue 2: Formation of 2-Phenyl-5-methyloxazole (Decarboxylation Product)
-
Causality: The carboxylate group at the 5-position of the oxazole ring can be susceptible to decarboxylation, especially under harsh thermal conditions.[6][7]
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessive heat. Maintain the reaction at the lowest effective temperature for cyclization.
-
Minimize Reaction Time: Once the reaction is complete (as monitored by TLC), proceed with the workup promptly to avoid prolonged exposure to heat.
-
Issue 3: Presence of 2-Phenyloxazole-5-carboxylic acid (Hydrolysis Product)
-
Causality: The methyl ester is prone to hydrolysis in the presence of acid or base and water.[3][8]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Neutral Workup: During the workup, neutralize the reaction mixture carefully to avoid ester hydrolysis under acidic or basic conditions.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for the reaction and extraction to minimize the presence of water.
-
Purification Protocols
Effective purification is critical to obtaining high-purity this compound. A combination of techniques is often necessary.
Recrystallization
Recrystallization is a powerful technique for removing less soluble or more soluble impurities.
| Impurity | Expected Solubility in Recrystallization Solvents |
| Unreacted Starting Material | May have different solubility compared to the product, allowing for separation. |
| 2-Phenyl-5-methyloxazole | Generally more soluble in nonpolar solvents (like hexane) and may remain in the mother liquor. |
| 2-Phenyloxazole-5-carboxylic acid | Less soluble in nonpolar solvents. Can often be removed by an initial wash with a mild aqueous base. |
Step-by-Step Recrystallization Protocol (Ethanol):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.[11]
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 5-10% ethyl acetate in hexane, gradually increasing to 20-30%, should provide good separation.
Experimental Workflow for Flash Chromatography:
Caption: Workflow for flash column chromatography purification.
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway and the potential formation of key side products during the synthesis of this compound.
Caption: Reaction pathway and potential side reactions.
By understanding the underlying chemistry of the Robinson-Gabriel synthesis and anticipating potential side reactions, researchers can optimize their experimental conditions and purification strategies to obtain high-quality this compound, a valuable component in the development of novel therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Singh, P., & Paul, K. (2016). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst.
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PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
- Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
- Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.
- Padmavathi, V., et al. (2009). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry.
- Liebeskind, L. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Kelly, T. R., & He, L. (2014).
- Ray, J. K., & Yasmin, N. (2009). A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Organic Chemistry Portal.
- Bagley, M. C., & Jones, C. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH.
- Kunishima, M., et al. (2013). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
- Google Patents. (2014).
- Wang, Y., et al. (2016). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
- Georg, G. I., & Chen, Y. (2008). Product Class 12: Oxazoles.
- Al-Ostoot, F. H., et al. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry.
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Chemistry : The Mystery of Molecules. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube.
- Al-Mulla, A. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. PubMed Central.
- Liu, Y. L., & Ma, B. G. (2011).
- Bîcu, E., et al. (2021).
- International Journal of Trend in Scientific Research and Development. (2022). A Heterogeneous approach to synthesis of azlactones.
- Google Patents. (2012). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
- Garg, N. K., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv.
- Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- International Journal of Pharmaceutical Sciences Review and Research. (2010). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW.
- Wang, Z., et al. (2010).
- MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
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purification of Methyl 2-phenyloxazole-5-carboxylate by column chromatography
Welcome to the technical support guide for the purification of Methyl 2-phenyloxazole-5-carboxylate by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific purification process. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Problem 1: Poor separation of the product from impurities.
Symptoms:
-
TLC analysis of collected fractions shows co-elution of the product with one or more impurities.
-
Broad product bands are observed during column elution.
-
Final product NMR shows persistent peaks from starting materials or by-products.
Causality & Solution: Poor resolution is fundamentally an issue of selectivity or efficiency. The mobile phase may not be optimized to differentiate between your product and closely-related impurities, or the column itself may be poorly packed or overloaded.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Solvent System via TLC: The power of Thin Layer Chromatography (TLC) as a predictive tool for column chromatography cannot be overstated.[1] Your goal is to find a solvent system where the Rf value of this compound is approximately 0.2-0.4, and the separation between it and the nearest impurity spot is maximized.[2]
-
Action: Systematically screen solvent systems. A common starting point for oxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4][5]
-
Pro-Tip: If spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent. If the spots remain near the baseline (low Rf), the eluent is not polar enough; you should increase the proportion of the polar solvent.[6]
-
-
Check Sample Loading Technique: Applying the sample in a wide band or using a solvent that is too strong for loading can ruin a separation before it even begins.
-
Action (Wet Loading): Dissolve your crude product in the minimum amount of the mobile phase solvent or a slightly more polar solvent if necessary for dissolution.[7] Carefully pipette this concentrated solution onto the top of the silica bed, ensuring minimal disturbance to the surface.[7]
-
Action (Dry Loading): If your compound has poor solubility in the eluent, dry loading is superior.[7] Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of your column. This ensures the sample is introduced as a very narrow, even band.
-
-
Assess Column Packing and Dimensions: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. A column that is too short or too wide for the amount of sample will also compromise separation.
-
Action: Ensure your silica gel slurry is homogeneous and allowed to settle evenly without air bubbles. The surface should be perfectly flat. A layer of sand on top can help prevent disturbance when adding solvent.[7]
-
Problem 2: The product is not eluting from the column or the yield is very low.
Symptoms:
-
After running a large volume of the calculated eluent, TLC analysis shows no product in the collected fractions.
-
The final isolated yield is significantly lower than expected, even with clean separation.
Causality & Solution: This issue can arise from several possibilities: the compound may have decomposed on the silica gel, it may be irreversibly adsorbed, or the eluting solvent is simply not polar enough to move it.[8]
Step-by-Step Troubleshooting Protocol:
-
Test for Compound Stability on Silica: Oxazoles can be sensitive to the acidic nature of standard silica gel.[8][9]
-
Action (2D TLC): Perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate and run it in your chosen solvent system. After drying, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[7][8]
-
Solution if Unstable:
-
-
Perform a "Methanol Purge": If the compound is stable but highly polar, it may be strongly adsorbed to the silica.
-
Action: After your standard elution, flush the column with a highly polar solvent like 100% methanol or a 5-10% methanol in dichloromethane mixture.[5] This will strip most remaining compounds from the column. Collect these fractions and check for your product. Caution: using more than 10% methanol can sometimes dissolve silica gel.[5]
-
-
Verify Your Solvent System: It is possible that an error was made in preparing the eluent.
-
Action: Double-check the solvent bottles and the ratios used. Ensure you haven't inadvertently reversed the polar and non-polar components.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right starting solvent system for my TLC analysis?
A1: For moderately polar aromatic compounds like this compound, a mixture of hexanes and ethyl acetate is the industry standard.[5] A good starting point is a 1:1 ratio to quickly assess the compound's polarity.[6][11] Based on the initial result, you can adjust the ratio to achieve the target Rf value. For similar oxazole structures, successful purifications have been reported using solvent systems like ethyl acetate/hexane (e.g., 10:90 to 70:30) and dichloromethane/hexane (e.g., 70:30).[3]
Q2: What is the ideal Rf value on a TLC plate for good column separation, and why?
A2: The ideal Rf value for the compound of interest is between 0.2 and 0.4.[2]
-
Scientific Rationale: There is an inverse relationship between a compound's Rf on a TLC plate and the number of column volumes (CV) required to elute it from a column (CV ≈ 1/Rf).[12]
-
An Rf > 0.5 means the compound will elute too quickly from the column (in less than 2 column volumes), minimizing its interaction time with the silica and resulting in poor separation from nearby impurities.[13][14]
-
An Rf < 0.2 means the compound will be retained on the column for a very long time, leading to excessive solvent usage and significant band broadening due to diffusion, which also harms resolution.[13] The 0.2-0.4 range provides the optimal balance between retention for separation and timely elution for sharp, concentrated bands.[2]
-
Q3: Should I use silica gel or alumina as the stationary phase?
A3: Silica gel is the default and most common stationary phase for a vast majority of organic compounds due to its versatility and high resolving power.[6] However, silica is acidic and can cause degradation of acid-sensitive compounds.[8][15] Alumina is available in acidic, neutral, and basic forms. Neutral alumina can be an excellent alternative if your oxazole derivative proves to be unstable on silica gel.[8] Always test for compound stability on a TLC plate of the chosen stationary phase before committing to a large-scale column.
Q4: How do I monitor the column and identify which fractions contain my product?
A4: The most common method is to collect a series of equally sized fractions and analyze them by TLC.[1][7]
-
Protocol: Spot several fractions on a single TLC plate, alongside a spot of your crude starting material and a pure reference standard if available. Develop the plate and visualize the spots (e.g., under a UV lamp, as aromatic oxazoles are typically UV-active). Fractions containing the pure product will show a single spot at the correct Rf. You can then combine the pure fractions for solvent evaporation.
Data & Protocols at a Glance
Table 1: TLC Rf to Column Elution Solvent Adjustment
| TLC Rf of Product | Observation | Recommended Action for Column Eluent | Rationale |
| > 0.6 | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., from 30% EtOAc in Hexanes to 15% EtOAc). | To increase retention on the column for better separation.[6] |
| 0.2 - 0.4 | Optimal Range. | Use the same solvent system for the column. | This is the "sweet spot" for good separation and reasonable elution time.[2] |
| < 0.2 | Eluent is not polar enough. | Increase the percentage of the polar solvent (e.g., from 10% EtOAc in Hexanes to 20% EtOAc). | To decrease retention and elute the compound in a timely manner, avoiding band broadening.[13] |
| Streaking/Tailing | Compound may be interacting strongly with acidic silica sites. | Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent. | The modifier competes for active sites on the silica, improving peak shape.[10] |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for purification by column chromatography.
References
-
Troubleshooting Flash Column Chromatography . Department of Chemistry: University of Rochester. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid . Beilstein Journals. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][7] Sigmatropic Rearrangement-Annulation Cascade . ACS Publications. [Link]
-
HPLC Troubleshooting Guide . Sepax Technologies. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . MDPI. [Link]
-
Thin Layer Chromatography (TLC) . University of California, Los Angeles (UCLA) Chemistry Department. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds . MDPI. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds . Scilit. [Link]
-
What compounds are unstable in a silica gel column (chromatography) . Reddit. [Link]
-
How to choose solvent ratio for column based on tlc? . Reddit. [Link]
-
Chromatography: Solvent Systems For Flash Column . Department of Chemistry: University of Rochester. [Link]
-
What Is The Relationship Between Column Chromatography And TLC? . YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . JoVE. [Link]
-
Thin Layer Chromatography (TLC) - Solvent ratio . YouTube. [Link]
-
Correlating TLC to Isocratic Separation . Teledyne ISCO. [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... . ResearchGate. [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments . University of Toronto. [Link]
-
(PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC . ResearchGate. [Link]
-
LC Chromatography Troubleshooting Guide . HALO Columns. [Link]
-
What solvent system can be used for TLC and column chromatographic separation of ethyl acetate fraction? . ResearchGate. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) . Springer. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones . MDPI. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity . Journal of Survey in Fisheries Sciences. [Link]
-
How to Calculate Retention Factors in Thin-Layer Chromatography . Study.com. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi . MDPI. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage . Biovanix Chromatography. [Link]
-
Successful Flash Chromatography . Biotage. [Link]
-
Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units . Royal Society of Chemistry. [Link]
-
A Facile Synthesis of 4-Anilinomethylene-2- Phenyl-2-Oxazolin-5-one and its 1, 5-Bond Cleavage Products . ResearchGate. [Link]
-
Why is TLC Rf important for flash column chromatography optimization? . Biotage. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . WJPR. [Link]
-
Running a flash column . Chemistry LibreTexts. [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds . Biointerface Research in Applied Chemistry. [Link]
-
How to Choose the Best Eluent for Thin Layer Chromatography . Chromatography Today. [Link]
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Technical Support Center: Troubleshooting Common Problems in Oxazole Synthesis
Welcome, researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the practical challenges you may encounter during oxazole synthesis. This guide moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring your path to successful synthesis is as clear as possible.
Troubleshooting Guide: Navigating Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific problems you might face during key oxazole synthesis reactions.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a classic method for forming oxazoles from 2-acylamino ketones, is powerful but can be prone to issues related to cyclodehydration.
Question: My Robinson-Gabriel synthesis is resulting in a low yield of the desired oxazole. What are the likely causes and how can I improve it?
Answer:
Low yields in the Robinson-Gabriel synthesis often stem from incomplete cyclodehydration or the formation of side products. The choice of dehydrating agent is a critical factor influencing the reaction's success.
Causality and Experimental Choices:
Strong protic acids like sulfuric acid (H₂SO₄) or reagents like phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) are traditionally used. However, their harsh nature can lead to the degradation of sensitive substrates or promote side reactions. Polyphosphoric acid (PPA) is often a superior choice as it acts as both a catalyst and a solvent, providing a milder and more effective medium for cyclization.
Here is a systematic approach to troubleshooting low yields:
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Dehydrating Agent: If you are using H₂SO₄, PCl₅, or POCl₃, consider switching to PPA. This can often lead to a significant improvement in yield, with reports of increases to 50-60% in some cases.
-
Optimize Reaction Temperature and Time: With PPA, a temperature range of 100-150 °C is typically effective. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the intermediate oxazoline or prevent complete cyclodehydration. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of Starting Material: Impurities in the 2-acylamino ketone can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary.
Data Presentation: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Common Issues | Recommended Application |
| H₂SO₄, PCl₅, POCl₃ | High temperatures, neat or in a high-boiling solvent | Low yields, charring, side product formation | Robust substrates without sensitive functional groups |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Viscous, can be difficult to work with during workup | A wide range of substrates, including those with moderate sensitivity |
| Burgess Reagent | Milder conditions (e.g., refluxing THF) | Can be expensive | Sensitive substrates that do not tolerate strong acids |
Fischer Oxazole Synthesis
This method synthesizes oxazoles from cyanohydrins and aldehydes in the presence of an acid catalyst. The stability of the cyanohydrin is a frequent point of failure.
Question: I am attempting a Fischer oxazole synthesis, but my reaction is failing, or the yield is very low. What could be the problem?
Answer:
The primary suspect in a failed Fischer oxazole synthesis is the decomposition of the cyanohydrin starting material. Cyanohydrins are sensitive to both acidic and basic conditions, especially at elevated temperatures, and can revert to the corresponding aldehyde and hydrogen cyanide.[1]
Causality and Experimental Choices:
The reaction is typically carried out in dry ether with anhydrous hydrogen chloride. The presence of water or heat can promote the decomposition of the cyanohydrin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Fischer oxazole synthesis.
Step-by-Step Troubleshooting Protocol:
-
Freshly Prepare the Cyanohydrin: Cyanohydrins can decompose upon storage. It is best to prepare them fresh and use them immediately in the synthesis.
-
Maintain Strictly Anhydrous Conditions: Use anhydrous ether as the solvent and ensure the hydrogen chloride gas is dry. Any moisture can facilitate the decomposition of the cyanohydrin.
-
Control the Reaction Temperature: The reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize cyanohydrin decomposition.[1]
-
Monitor for Side Products: The aldehyde from which the cyanohydrin was derived is a potential side product. This can be detected by TLC or GC-MS analysis of the crude reaction mixture.
Van Leusen Oxazole Synthesis
The van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While generally reliable, issues with low conversion can arise.
Question: My van Leusen oxazole synthesis is giving low conversion, especially with aliphatic aldehydes. How can I improve the yield?
Answer:
Low conversion in the van Leusen synthesis can be attributed to several factors, including the reactivity of the aldehyde, the choice of base, and the reaction conditions. Aliphatic aldehydes can sometimes be less reactive than their aromatic counterparts.
Causality and Experimental Choices:
The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole.[2] The choice of base is crucial for the initial deprotonation of TosMIC.
Troubleshooting and Optimization Strategies:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently strong base | Switch from K₂CO₃ to a stronger base like t-BuOK. |
| Low reactivity of the aldehyde | Increase the reaction temperature or use microwave irradiation to enhance the reaction rate. | |
| Steric hindrance | If the aldehyde is sterically hindered, longer reaction times may be necessary. | |
| Side Product Formation | Formation of a 4-alkoxy-2-oxazoline | If using an alcohol as a solvent or co-solvent, use it in a controlled amount (typically 1-2 equivalents).[3] |
Experimental Protocol for an Improved Van Leusen Synthesis:
-
Reagent and Solvent Preparation: To a solution of the aldehyde (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add TosMIC (1.1 mmol).
-
Reaction Execution: Cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK, 1.2 mmol) portion-wise over 5 minutes.
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Dakin-West Reaction and Oxazole Byproduct Formation
The Dakin-West reaction transforms an α-amino acid into a keto-amide. However, under certain conditions, it can lead to the formation of oxazole byproducts.
Question: I am trying to synthesize a keto-amide using the Dakin-West reaction, but I am observing a significant amount of an oxazole byproduct. How can I control the selectivity of this reaction?
Answer:
The formation of an oxazole in the Dakin-West reaction is a known side reaction that proceeds through an azlactone intermediate.[4] The reaction conditions, particularly the base and temperature, can influence the reaction pathway.
Mechanistic Insight:
The reaction involves the acylation of the amino acid, followed by cyclization to an azlactone. This azlactone can then either be acylated and undergo ring-opening to form the keto-amide or, under certain conditions, be converted to an oxazole.
Sources
Technical Support Center: Optimizing the Robinson-Gabriel Synthesis of Oxazole-5-carboxylates
Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable reaction, troubleshoot common issues, and ultimately improve yields and product purity. As experienced practitioners in the field, we understand that synthesizing these scaffolds can be challenging. This resource provides in-depth, field-proven insights to help you achieve consistent and successful outcomes.
Introduction to the Robinson-Gabriel Reaction for Oxazole-5-carboxylates
The Robinson-Gabriel synthesis is a powerful tool for constructing the oxazole ring, a privileged scaffold in medicinal chemistry. The reaction typically involves the cyclodehydration of an α-acylamino ketone.[1][2] For the synthesis of oxazole-5-carboxylates, the starting material is often an α-acylamino-β-ketoester. The presence of the electron-withdrawing carboxylate group at the 5-position can significantly influence the reaction's outcome, presenting unique challenges not always encountered in the synthesis of other oxazole derivatives.
This guide will address these specific challenges, providing a structured approach to troubleshooting and optimization.
Visualizing the Core Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The following diagram illustrates the generally accepted pathway for the Robinson-Gabriel synthesis of an oxazole-5-carboxylate from an α-acylamino-β-ketoester.
Caption: Robinson-Gabriel reaction pathway for oxazole-5-carboxylates.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am performing a Robinson-Gabriel reaction to synthesize an ethyl oxazole-5-carboxylate, but I'm getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low to no yield is the most common issue and can stem from several factors. Let's break down the potential causes and their solutions.
Potential Cause A: Inefficient Dehydration
The final step of the Robinson-Gabriel synthesis is a dehydration to form the aromatic oxazole ring.[2] Traditional dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) can be harsh and lead to degradation of the starting material or product, especially with sensitive substrates.[3] This often results in low yields.[3]
Solutions:
-
Switch to Milder Dehydrating Agents: A range of milder reagents have been developed to improve yields. Consider the following alternatives:
-
Trifluoroacetic Anhydride (TFAA): Often used in combination with a non-nucleophilic base like pyridine. This has been shown to be effective in solid-phase synthesis as well.[2]
-
Dess-Martin Periodinane (DMP) followed by a cyclodehydrating agent: This two-step approach involves oxidation of a corresponding β-hydroxy amide intermediate to the β-keto amide, which then undergoes cyclodehydration. A common reagent combination for the cyclodehydration step is triphenylphosphine (PPh₃) and iodine (I₂).[2]
-
Burgess Reagent: This reagent is known for its mild and selective dehydration capabilities.
-
Polyphosphoric Acid (PPA): While still a strong acid, PPA can sometimes offer better yields (in the range of 50-60%) compared to other strong mineral acids by providing a more controlled reaction medium.[3]
-
Table 1: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄, POCl₃, PCl₅ | High temperature | Inexpensive, readily available | Harsh, can cause degradation, low yields[3] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Can improve yields over mineral acids[3] | Still harsh, requires high temperatures |
| Trifluoroacetic Anhydride (TFAA) | 0 °C to RT, often with pyridine | Milder, often higher yields[2] | More expensive, corrosive |
| Dess-Martin Periodinane / PPh₃, I₂ | Two steps, mild conditions | High yields, good functional group tolerance[2] | Multi-step, requires DMP intermediate |
Potential Cause B: Incomplete Reaction
The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
Solutions:
-
Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.
-
Optimize Reaction Temperature: While high temperatures can cause degradation, some reactions require sufficient thermal energy to proceed. If using a milder dehydrating agent, a moderate increase in temperature might be beneficial. It is crucial to find the right balance.
-
Ensure Anhydrous Conditions: Water can interfere with the dehydrating agent and quench reactive intermediates. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Potential Cause C: Side Reactions
The presence of the ester group in oxazole-5-carboxylates can lead to unwanted side reactions, such as hydrolysis or transesterification, especially under harsh acidic or basic conditions.
Solutions:
-
Use of Milder Conditions: As mentioned before, switching to milder dehydrating agents can minimize side reactions.
-
Protecting Group Strategy: If the ester is particularly labile, consider using a more robust protecting group for the carboxylic acid that can be removed after the oxazole formation.
Issue 2: Difficulty in Product Purification
Question: I've managed to synthesize my oxazole-5-carboxylate, but I'm struggling to purify it. The crude product seems to be a complex mixture. What are the best practices for purification?
Answer: Purification challenges often arise from incomplete reactions, the presence of side products, or residual reagents.
Solutions:
-
Optimize the Work-up Procedure:
-
After the reaction is complete, quench it carefully, for example, by pouring it onto ice water.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating.
-
-
Column Chromatography: This is often the most effective method for purifying oxazole-5-carboxylates.
-
Choice of Stationary Phase: Silica gel is commonly used.
-
Choice of Eluent: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A1: Yes, microwave-assisted synthesis can be a very effective technique for the Robinson-Gabriel reaction. It can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating. However, optimization of the temperature and irradiation time is crucial to avoid decomposition.
Q2: Are there any one-pot alternatives to the classical Robinson-Gabriel synthesis for oxazole-5-carboxylates?
A2: Yes, several one-pot modifications and alternative syntheses have been developed. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template has been reported.[2][4] Additionally, methods starting directly from carboxylic acids and isocyanoacetates have been developed, which can be more efficient and have a broader substrate scope.[5][6]
Q3: My starting α-acylamino-β-ketoester is difficult to synthesize or handle. Are there other precursors I can use?
A3: While α-acylamino-β-ketoesters are common starting materials, other precursors can be used. For example, some methods start from α-amino acids, which are then converted in situ to the necessary intermediates.[2] The Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is another popular alternative for synthesizing 5-substituted oxazoles, although it typically starts from an aldehyde.[3]
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of Ethyl 2-Phenyl-oxazole-5-carboxylate using Trifluoroacetic Anhydride (TFAA)
This protocol is an example of a milder approach to the synthesis.
Materials:
-
Ethyl 2-(benzoylamino)-3-oxobutanoate (1 equivalent)
-
Trifluoroacetic Anhydride (TFAA) (2 equivalents)
-
Pyridine (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve ethyl 2-(benzoylamino)-3-oxobutanoate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add TFAA dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Caption: Workflow for the synthesis of ethyl 2-phenyl-oxazole-5-carboxylate.
References
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2005). Organic Letters. [Link]
-
5-Iii) Sem 4. (n.d.). Scribd. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). ACS Publications. [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. [Link]
-
Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]
-
Product Class 12: Oxazoles. (n.d.). Science of Synthesis. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
The chemistry of pseudomonic acid, part II. Dehydrative cyclisation of α-acylamino ketones to oxazoles. (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. [Link]
-
The Synthesis of Oxazole-containing Natural Products. (2006). CORE. [Link]
-
Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. (2015). The Journal of Organic Chemistry. [Link]
-
Synthesis of α-acylamino-β-keto-esters and ATH DKR discrepancy. (n.d.). ResearchGate. [Link]
-
One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. (2005). PubMed. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
avoiding byproduct formation in Methyl 2-phenyloxazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 2-phenyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and minimize byproduct formation, ensuring a high-yield and high-purity product.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved through the cyclodehydration of an N-benzoyl-L-serine methyl ester precursor. This reaction is a modification of the classic Robinson-Gabriel oxazole synthesis. While seemingly straightforward, this process is often plagued by the formation of several byproducts that can complicate purification and reduce overall yield. Understanding the mechanistic origins of these impurities is paramount to developing a robust and reproducible synthetic protocol.
This guide will provide a detailed analysis of the key steps and critical parameters, empowering you to anticipate and address potential issues in your experiments.
Troubleshooting Guide: From Side Reactions to Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing insights into their causes and actionable solutions.
Issue 1: Presence of a Significant Amount of a Lower Rf Impurity on TLC, Corresponding to the Oxazoline Intermediate.
-
Question: My reaction mixture shows a significant spot on TLC with a lower Rf value than the desired oxazole product. Mass spectrometry analysis suggests it is the corresponding oxazoline, Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate. Why is this happening and how can I fix it?
-
Answer: The formation of the oxazole from the N-benzoyl-L-serine methyl ester proceeds through a two-step process: an initial cyclization to form the oxazoline intermediate, followed by dehydration (or oxidation) to the aromatic oxazole. The presence of a significant amount of the oxazoline indicates that the second step is incomplete.
Causality:
-
Insufficient Dehydration/Oxidation: The chosen dehydrating or oxidizing agent may not be potent enough, or you may be using an insufficient stoichiometric amount.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low to drive the dehydration to completion.
Solutions:
-
Choice of Reagent: A variety of reagents can be used for the cyclodehydration step. If you are observing incomplete conversion, consider switching to a more powerful dehydrating agent. Common reagents include:
-
Thionyl chloride (SOCl₂): Often effective but can be harsh.
-
Triphenylphosphine (PPh₃) in combination with a halogen source (e.g., I₂, CCl₄): Milder conditions.
-
Burgess reagent: A mild and selective dehydrating agent.
-
Dess-Martin periodinane (DMP): Can promote the oxidation of the intermediate oxazoline to the oxazole.
-
-
Reaction Conditions:
-
Increase Reaction Time: Monitor the reaction by TLC until the oxazoline spot is minimal.
-
Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential degradation of the product.
-
-
Protocol Modification: Some protocols utilize a two-step, one-pot approach where the oxazoline is first formed and then a separate reagent is added to facilitate the final dehydration/oxidation. This can provide better control over the reaction.
-
Issue 2: Formation of Multiple Spots on TLC and Complex NMR, Suggesting Diastereomers or Epimerization.
-
Question: My final product appears as multiple spots on TLC, and the 1H NMR spectrum is more complex than expected for a single compound. Could I be forming diastereomers?
-
Answer: Yes, the stereocenter at the 4-position of the oxazoline intermediate (derived from the chiral center of L-serine) is susceptible to epimerization under certain reaction conditions. This can lead to the formation of a mixture of diastereomers of the oxazoline, which upon conversion to the oxazole, may result in a racemic or diastereomerically impure final product, complicating purification and characterization.
Causality:
-
Harsh Reaction Conditions: Strong acids or bases, as well as high temperatures, can promote epimerization at the C4 position of the oxazoline intermediate.[1]
-
Reagent Choice: Some dehydrating agents are known to cause more epimerization than others.
Solutions:
-
Milder Reagents: Employ milder cyclodehydrating agents that are less likely to cause epimerization. Molybdenum-based catalysts have been shown to promote cyclization with stereoretention.[1]
-
Temperature Control: Maintain the lowest possible temperature that still allows for efficient reaction completion.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base like triethylamine.
-
Issue 3: Low Overall Yield and Presence of a Highly Polar Byproduct.
-
Question: My overall yield is low, and I'm observing a baseline spot on my TLC that is highly polar. What could this be?
-
Answer: A highly polar byproduct often indicates hydrolysis of either the methyl ester or the amide bond of your starting material or product.
Causality:
-
Presence of Water: The starting materials or solvent may not be sufficiently dry. Dehydrating agents can be consumed by reacting with water, reducing their efficacy for the desired transformation.
-
Harsh pH: Strongly acidic or basic conditions used for cyclization or work-up can catalyze the hydrolysis of the ester to a carboxylic acid or the amide to a carboxylic acid and benzamide.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Neutral Work-up: During the work-up, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution followed by brine) to neutralize any acidic or basic reagents, avoiding prolonged exposure to harsh pH.
-
Purification: The resulting carboxylic acid byproduct can typically be removed by an aqueous basic wash during the extraction or by column chromatography.
-
Issue 4: Formation of an α,β-Unsaturated Byproduct (Dehydroalanine Derivative).
-
Question: I have identified a byproduct that appears to be a dehydroalanine derivative. How is this formed and how can I prevent it?
-
Answer: The hydroxyl group of the serine moiety can undergo elimination, particularly under basic conditions, to form a dehydroalanine derivative. This is a common side reaction for N-acyl serine esters.
Causality:
-
Strong Base: The use of a strong base can abstract the α-proton, leading to elimination of the hydroxyl group.
-
High Temperature: Elevated temperatures can also promote this elimination pathway.
Solutions:
-
Avoid Strong Bases: If a base is necessary, use a milder, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
-
Temperature Control: Keep the reaction temperature as low as possible.
-
Protecting Groups: In some cases, protection of the hydroxyl group prior to cyclization may be considered, although this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from N-benzoyl-L-serine methyl ester?
The reaction proceeds via a modified Robinson-Gabriel synthesis. The key steps are:
-
Activation of the hydroxyl group: The dehydrating agent activates the hydroxyl group of the serine moiety, turning it into a good leaving group.
-
Intramolecular nucleophilic attack: The oxygen of the amide carbonyl acts as a nucleophile and attacks the carbon bearing the activated hydroxyl group, leading to the formation of a five-membered ring.
-
Formation of the oxazoline: A proton transfer and subsequent loss of the leaving group results in the formation of the Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate intermediate.
-
Dehydration/Oxidation to the oxazole: The oxazoline intermediate then undergoes a final elimination of water (or oxidation) to form the aromatic oxazole ring.
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product and byproducts?
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction. The oxazole product is typically less polar (higher Rf) than the oxazoline intermediate and the starting N-benzoyl-L-serine methyl ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of the product and byproducts, which can help in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups and to confirm the disappearance of the starting material's hydroxyl group.
Q3: What are the key considerations for purifying the final product?
-
Column Chromatography: This is the most common method for purifying this compound from its byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient purification method.
-
Aqueous Work-up: A well-designed aqueous work-up can remove some of the more polar impurities, such as hydrolyzed byproducts, before chromatographic purification.
Experimental Protocols
Protocol 1: Synthesis of N-benzoyl-L-serine methyl ester
-
Suspend L-serine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (2.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Cyclodehydration to this compound
-
Dissolve N-benzoyl-L-serine methyl ester (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DCM, or toluene).
-
Add the chosen dehydrating agent (e.g., PPh₃/I₂, Burgess reagent, or DMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (this will depend on the chosen reagent, typically ranging from room temperature to reflux).
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture and proceed with an appropriate work-up to remove the reagent byproducts.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Compound | Typical Rf (30% EtOAc/Hexanes) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass [M+H]⁺ |
| N-benzoyl-L-serine methyl ester | 0.2 | ~7.8-7.4 (Ar-H), ~4.9 (CH), ~4.0 (CH₂), ~3.8 (OCH₃) | 224.09 |
| Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate | 0.4 | ~8.0-7.4 (Ar-H), ~4.8-4.6 (CH₂ & CH), ~3.8 (OCH₃) | 206.08 |
| This compound | 0.6 | ~8.2-7.5 (Ar-H), ~8.1 (oxazole-H), ~4.0 (OCH₃) | 204.06 |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Evenson, G. E., Powell, W. C., Hinds, A. B., & Walczak, M. A. (2023). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 100, 184-203. [Link]
Sources
Technical Support Center: Purifying Methyl 2-phenyloxazole-5-carboxylate via Recrystallization
Welcome to the technical support center for the purification of Methyl 2-phenyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise to not only execute these methods but also to understand the causality behind each step, ensuring reliable and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Q: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as an oil, not as solid crystals. What's happening and how can I fix it?
A: "Oiling out" is a common issue that occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities or the use of a solvent with a boiling point that is too high relative to the solute's melting point. For this compound, which is a moderately polar molecule, this can also happen if the cooling process is too rapid.
Causality & Solution:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound, leading to the formation of an oil.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice and instead aggregate as a supercooled liquid.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
Solutions to Implement:
-
Re-dissolve and Slow Down Cooling: Gently reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Adjust Solvent Polarity: If "oiling out" persists, consider a mixed solvent system. Since your compound is an aromatic ester, a combination of a polar solvent where it is soluble (like ethanol or ethyl acetate) and a non-polar solvent where it is less soluble (like hexane or heptane) can be effective.
Problem 2: No Crystals Form, Even After Extended Cooling.
Q: My solution has cooled to room temperature, and I've even put it in an ice bath, but no crystals have appeared. What should I do?
A: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used. Alternatively, the energy barrier for nucleation (the initial formation of crystals) has not been overcome.
Causality & Solution:
-
Excess Solvent: The most common reason for no crystal growth is using an excessive amount of solvent, preventing the concentration of the solute from reaching the point of supersaturation upon cooling.
Solutions to Implement:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be cautious and do this in a well-ventilated fume hood. Once you observe a slight cloudiness or the formation of solid particles, add a minimal amount of hot solvent to redissolve everything and then allow it to cool slowly again.
-
Induce Crystallization:
-
Scratching Method: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, introducing a pure crystal of the compound can initiate crystallization.
-
-
Re-evaluate Your Solvent: It's possible the chosen solvent is too effective at keeping your compound in solution even at low temperatures. You may need to select a less polar solvent or a mixed solvent system.
Problem 3: The Recrystallization Yield is Very Low.
Q: I successfully obtained pure crystals, but my final yield is less than 50%. Where did my compound go?
A: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or the compound having some solubility in the cold solvent.
Causality & Solution:
-
Excessive Solvent Use: As with the failure to form crystals, using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (if performed to remove insoluble impurities), a significant amount of product can be lost.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Solutions to Implement:
-
Minimize Solvent: Always use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Recover a Second Crop: The mother liquor (the filtrate after collecting your crystals) is saturated with your compound. You can often recover more product by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Use Ice-Cold Washing Solvent: When washing your collected crystals, use a minimal amount of ice-cold recrystallization solvent. The colder the solvent, the lower the solubility of your compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on its structure (an aromatic ester with a heterocyclic oxazole ring), moderately polar solvents are a good starting point. Ethanol is an excellent first choice due to its favorable solubility profile for many organic compounds, its volatility, and its relatively low toxicity. Ethyl acetate is another strong candidate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.
Q2: How do I perform a mixed solvent recrystallization?
A2: In a mixed solvent recrystallization, you use two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
-
Dissolve your crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe a persistent cloudiness.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly.
Q3: Should I use activated charcoal during my recrystallization?
A3: Activated charcoal is used to remove colored impurities. If your crude this compound solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, use it sparingly, as it can also adsorb your desired product, leading to a lower yield.
Q4: How can I assess the purity of my recrystallized product?
A4: The most common methods to assess purity after recrystallization are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and purity of your compound.
III. Experimental Protocols
Protocol 1: Single Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate in a fume hood. Continue adding ethanol in small portions until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling & Isolation: Follow the cooling, isolation, washing (with a cold ethyl acetate/hexane mixture), and drying steps as described in Protocol 1.
| Parameter | Single Solvent (Ethanol) | Mixed Solvent (EtOAc/Hexane) |
| "Good" Solvent | Ethanol | Ethyl Acetate |
| "Bad" Solvent | N/A | Hexane |
| Key Advantage | Simpler procedure | Finer control over solubility |
| Potential Issue | May not be suitable if compound is too soluble | "Oiling out" can be more common |
IV. Visualization of Workflows
Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Logic Diagram
Caption: Decision-making process for troubleshooting common recrystallization issues.
V. References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]
-
MDPI. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Wilde, R. G., et al. (1987). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. ResearchGate. Retrieved from [https://www.researchgate.net/publication/257186196_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzodisothiazole-33'-pyrazole-11-dioxide-2'4'H-carboxylate]([Link])
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
-
Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
LibreTexts Chemistry. (2023). Making Esters From Alcohols. Retrieved from [Link]
-
Google Patents. (2020). Method for preparing 2-phenylbenzimidazole. Retrieved from
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
Technical Support Center: Navigating the Scale-Up of Methyl 2-phenyloxazole-5-carboxylate Synthesis
This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 2-phenyloxazole-5-carboxylate. Recognizing the complexities of transitioning from bench-scale discovery to pilot-plant production, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in established chemical principles and field-proven strategies to ensure the robustness and scalability of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic motif in medicinal chemistry and materials science. While several synthetic routes exist, the Robinson-Gabriel synthesis and its variations remain a cornerstone for constructing the oxazole core. This pathway typically involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1] Although effective at the laboratory scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.
This guide will focus on a common and practical synthetic sequence, addressing potential issues at each critical stage. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, thereby streamlining your scale-up campaign.
Synthetic Workflow Overview
The synthesis of this compound via the Robinson-Gabriel pathway can be conceptually broken down into three main stages: formation of the key α-acylamino-β-ketoester intermediate, its cyclodehydration to form the oxazole ring, and the final work-up and purification of the target molecule.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up process.
Stage 1: Synthesis of Methyl 2-benzamido-3-oxobutanoate
This initial acylation is critical for obtaining a high-purity intermediate, which directly impacts the efficiency of the subsequent cyclization.
Question 1: My acylation reaction is showing incomplete conversion, even with extended reaction times. What are the likely causes and how can I address this at scale?
Answer: Incomplete conversion during scale-up is a common issue often linked to mass transfer limitations and improper control of reaction conditions.
-
Causality: At a larger scale, the efficiency of mixing becomes paramount. Poor mixing can lead to localized concentration gradients, where some of the starting amine is not in sufficient contact with the benzoyl chloride. Additionally, inadequate temperature control can affect reaction kinetics.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume. Baffles are often necessary in larger reactors to prevent vortexing and promote better mixing.
-
Reagent Addition Strategy: Instead of a bulk addition, consider a controlled, subsurface addition of benzoyl chloride. This minimizes localized high concentrations and potential side reactions.
-
Temperature Monitoring: Use multiple temperature probes to monitor for thermal gradients within the reactor.[2] Uneven heating or cooling can significantly slow down the reaction in parts of the vessel.[2]
-
Base and Stoichiometry: Ensure the base (e.g., triethylamine, pyridine) is of high purity and used in a slight excess (1.1-1.2 equivalents) to effectively scavenge the HCl byproduct, which can protonate the starting amine and render it unreactive.
-
Question 2: I am observing a significant amount of a di-acylated byproduct. How can I improve the selectivity of the reaction?
Answer: The formation of di-acylated or other byproducts is often a result of poor temperature control and the method of reagent addition.
-
Causality: The acylation reaction is exothermic. If the heat is not dissipated efficiently, localized hot spots can form, leading to side reactions.
-
Troubleshooting Protocol:
-
Controlled Addition at Low Temperature: Begin the addition of benzoyl chloride at a lower temperature (e.g., 0-5 °C) to manage the initial exotherm. Maintain this temperature throughout the addition.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively and reduce the concentration of reagents, which can disfavor bimolecular side reactions.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes improve selectivity compared to smaller amines.
-
Stage 2: Cyclodehydration to the Oxazole
This is often the most challenging step in the Robinson-Gabriel synthesis, particularly at scale, due to the harsh conditions typically employed.[1]
Question 3: The cyclodehydration with concentrated sulfuric acid is leading to significant charring and low yields. What are the alternatives for a cleaner, more scalable process?
Answer: Charring is a clear indication of product or intermediate decomposition under strongly acidic and high-temperature conditions. Several milder and more controllable cyclodehydrating agents can be employed.
-
Causality: Concentrated sulfuric acid is a powerful and aggressive dehydrating agent. At elevated temperatures, it can lead to uncontrolled polymerization and degradation of organic materials.
-
Alternative Reagents and Conditions:
| Dehydrating Agent | Typical Conditions | Advantages for Scale-Up | Considerations |
| Phosphorus Pentoxide (P₂O₅) | Toluene or Xylene, reflux | Less charring than H₂SO₄. | Heterogeneous reaction, requires good agitation. |
| Phosphoryl Chloride (POCl₃) | Pyridine or DMF, 0 °C to RT | Milder conditions, often higher yields. | Corrosive, requires careful handling and quenching. |
| Trifluoroacetic Anhydride (TFAA) | Dichloromethane, RT | Volatile byproducts, easy removal. | Expensive, corrosive. |
| Burgess Reagent | THF, RT | Very mild, good for sensitive substrates. | High cost, not ideal for large-scale manufacturing. |
-
Recommendation: For initial scale-up, transitioning from sulfuric acid to phosphoryl chloride in pyridine or DMF often provides a good balance of reactivity, cost, and process control. A thorough safety review is essential before handling large quantities of POCl₃.
Caption: Decision tree for troubleshooting low yields in the cyclodehydration step.
Stage 3: Work-up and Purification
The final isolation of a high-purity product is crucial for meeting pharmaceutical or other high-grade specifications.
Question 4: My product is difficult to crystallize from the crude reaction mixture, resulting in an oily product. What purification strategies can I employ?
Answer: Crystallization issues at scale are often due to the presence of impurities that act as crystallization inhibitors.
-
Causality: Residual solvents, unreacted starting materials, or side products can suppress the nucleation and growth of crystals. The viscosity of the crude material can also hinder molecular alignment into a crystal lattice.
-
Systematic Approach to Crystallization:
-
Initial Purification: Before attempting crystallization, consider a simple column chromatography plug or an extractive work-up with a basic wash (e.g., dilute NaHCO₃) to remove acidic residues from the dehydration step.[3]
-
Solvent Screening: A systematic solvent screen is the most effective way to identify suitable crystallization conditions. A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
| Solvent System (Example) | Polarity | Boiling Point (°C) | Comments |
| Isopropanol/Water | Polar Protic | ~82 (IPA) | Good for moderately polar compounds. Water acts as an anti-solvent. |
| Ethyl Acetate/Heptane | Medium/Non-polar | 77 (EtOAc) | A common and effective system. Heptane reduces solubility. |
| Toluene | Non-polar | 111 | Good for less polar compounds, higher boiling point allows for good dissolution. |
| Methanol | Polar Protic | 65 | Can be effective, but check for potential transesterification if acidic/basic residues are present. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns involve:
-
Handling of Corrosive Reagents: Benzoyl chloride, phosphoryl chloride, and strong acids like H₂SO₄ are highly corrosive and require appropriate personal protective equipment (PPE) and handling in a well-ventilated area or closed system.
-
Exothermic Reactions: Both the acylation and cyclodehydration steps can be exothermic. Ensure your reactor has adequate cooling capacity and that reagent addition is controlled to prevent thermal runaway.
-
Pressure Build-up: The acylation reaction generates HCl gas. The system should be equipped with a suitable off-gas scrubber.
Q2: How critical are anhydrous conditions for the cyclodehydration step? A2: Extremely critical. Dehydrating agents will react preferentially with any water present in the solvent or on the glassware, reducing their efficiency for the desired cyclization reaction. Ensure all solvents are appropriately dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I monitor the reaction progress at scale without relying solely on TLC? A3: Yes, for pilot and manufacturing scales, in-situ monitoring is preferred. High-Performance Liquid Chromatography (HPLC) is the most common method. Samples can be carefully taken from the reactor at various time points to quantify the consumption of starting material and the formation of the product. For some reactions, spectroscopic methods like FT-IR or Raman spectroscopy can also be implemented.
Q4: My final product purity is consistently low due to a persistent impurity. How do I identify and remove it? A4: First, the impurity must be identified using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy. Once the structure is known, you can hypothesize its origin (e.g., a side reaction from the acylation or cyclization). Based on its chemical properties, you can then devise a targeted purification strategy. For example, if the impurity is acidic, a basic wash during work-up might remove it. If it is non-polar, a different crystallization solvent system may be required to leave it in the mother liquor.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methyl 2-benzamido-3-oxobutanoate
-
To a solution of methyl 3-amino-2-oxobutanoate hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of benzoyl chloride (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step or purified by column chromatography.
Protocol 2: Lab-Scale Cyclodehydration to this compound
-
Dissolve the crude methyl 2-benzamido-3-oxobutanoate (1 equivalent) in pyridine.
-
Cool the solution to 0 °C.
-
Slowly add phosphoryl chloride (1.5 equivalents) dropwise, keeping the internal temperature below 10 °C.
-
Stir the reaction at room temperature for 3 hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product. Purify by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
References
- Codexis. (n.d.). Scaling up API Syntheses. Pharmaceutical Technology.
- Google Patents. (1999).
- Perreux, L., & Loupy, A. (2001). Acylation and Related Reactions under Microwaves. 5. Development to Large Laboratory Scale with a Continuous-Flow Process. Industrial & Engineering Chemistry Research, 40(23), 5002-5006.
- Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds.
- Olah, G. A., & Yamato, T. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(9), 2245.
- BenchChem. (n.d.).
- Gregg, L. (n.d.).
- Kusumaningsih, T., Prasetyo, W. E., & Firdaus, M. (2020). A greatly improved procedure for the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst. RSC Advances, 10(54), 32447-32456.
- ResearchGate. (n.d.). (a)
- PubMed. (2007). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles.
- Xingwen, C., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3400.
- HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Google Patents. (2019). Process for synthesis of lenalidomide. US10392364B2.
- Google Patents. (2016).
- ChemSynthesis. (n.d.).
- PubChem. (n.d.). Methyl 2-((3-nitrophenyl)methylene)
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis.
- ideXlab. (n.d.). Robinson-Gabriel Synthesis.
Sources
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Methyl 2-phenyloxazole-5-carboxylate Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-phenyloxazole-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical scaffold. Here, we provide in-depth, field-proven insights into the synthesis, troubleshooting common issues, and optimizing reaction conditions to achieve high yields and purity.
Section 1: Core Synthesis Strategy & Recommended Protocol
The synthesis of 2,5-disubstituted oxazoles, such as this compound, is most effectively achieved through the condensation of an acyl chloride with an isocyanoacetate ester. This method offers a direct and high-yielding pathway to the desired 2,5-substitution pattern. While other methods like the van Leusen reaction are excellent for 5-substituted oxazoles, they are less direct for this specific target.[1][2]
The core transformation involves the reaction of benzoyl chloride with methyl isocyanoacetate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the oxazole ring.[3]
Experimental Protocol: Synthesis of this compound
This protocol provides a robust starting point for the synthesis. Optimization may be required based on specific substrates and lab conditions.
Materials:
-
Benzoyl chloride
-
Methyl isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
To a solution of methyl isocyanoacetate (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes to ensure the formation of the corresponding anion.
-
Slowly add benzoyl chloride (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 3-6 hours), cool the mixture to room temperature.[1]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, wash it with brine (15 mL), and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent, to yield pure this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this oxazole synthesis?
A1: The reaction proceeds via a base-mediated condensation. First, the base deprotonates the α-carbon of the methyl isocyanoacetate. This resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. An intramolecular cyclization follows, and subsequent elimination of water leads to the formation of the aromatic oxazole ring.
Q2: Why is potassium carbonate (K₂CO₃) in methanol a common choice?
A2: Potassium carbonate is a moderately strong base that is effective for deprotonating the isocyanoacetate without causing significant side reactions, such as hydrolysis of the ester.[4] Methanol is a suitable polar protic solvent that facilitates the dissolution of the reagents and the base. This combination is often effective, cost-efficient, and operationally simple.[1]
Q3: Can other bases or solvents be used?
A3: Yes, other systems can be effective. For instance, stronger bases like potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) can be used, particularly if the acylating agent is less reactive. However, stronger bases increase the risk of side reactions. Ionic liquids have also been explored as reusable solvents for similar transformations.[5]
Q4: My reaction is slow or incomplete. What should I try first?
A4: First, verify the quality and dryness of your reagents and solvent. Water can interfere with the reaction. If reagents are fine, consider increasing the reaction temperature or switching to a stronger base/aprotic solvent system (e.g., t-BuOK in THF). Ensure the stoichiometry is correct; a slight excess of the isocyanoacetate and base is typical.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis of this compound derivatives.
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common synthesis problems.
Detailed Problem/Solution Scenarios
Problem 1: Low or No Product Yield
-
Possible Cause A: Reagent Decomposition. Methyl isocyanoacetate can degrade over time, especially if not stored properly (cool and dry). The presence of impurities can inhibit the reaction.
-
Solution: Verify the purity of the isocyanoacetate by ¹H NMR before use. If necessary, purify it by distillation under reduced pressure. Ensure benzoyl chloride is free of benzoic acid.
-
-
Possible Cause B: Ineffective Deprotonation. The base may be old, hydrated, or not strong enough to effectively deprotonate the isocyanoacetate in the chosen solvent system.
-
Solution: Use freshly dried, powdered potassium carbonate. Alternatively, switch to a stronger base system like potassium tert-butoxide in THF, but be mindful that this may require lower reaction temperatures to control reactivity.
-
-
Possible Cause C: Presence of Water. Moisture can hydrolyze the benzoyl chloride and react with the isocyanoacetate anion, quenching the reaction.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Multiple Byproducts
-
Possible Cause A: Self-Condensation or Polymerization. Isocyanoacetates can self-condense or polymerize under strongly basic conditions or at high temperatures.
-
Solution: Add the benzoyl chloride slowly to the pre-formed anion solution to ensure it reacts as it is added. Avoid excessively high temperatures. Consider a milder base if side reactions are prevalent.
-
-
Possible Cause B: Ring Cleavage. The oxazole ring can be susceptible to cleavage under harsh basic conditions, although this is less common for 2,5-disubstituted oxazoles.[6]
-
Solution: Use the minimum amount of base required to drive the reaction to completion. Neutralize the reaction mixture during workup as soon as the reaction is complete.
-
Section 4: Optimization of Reaction Conditions
To maximize yield and purity, systematic optimization of reaction parameters is crucial. The following table summarizes key parameters and their expected impact.
| Parameter | Options | Effect on Reaction | Considerations & Trade-offs |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK, Resin-based bases | Base strength directly impacts the rate of deprotonation and overall reaction speed. | Stronger bases (e.g., t-BuOK, NaH) can increase yield but may also promote side reactions. Resin-based bases simplify purification.[5] |
| Solvent | MeOH, EtOH, THF, Dioxane, DMF, Ionic Liquids | Solvent polarity and proticity affect reagent solubility and the stability of intermediates. | Protic solvents (MeOH) work well with carbonate bases. Aprotic solvents (THF, Dioxane) are necessary for stronger bases like NaH or t-BuOK.[3] |
| Temperature | Room Temp to Reflux (~100°C) | Higher temperatures increase the reaction rate. | Excessive heat can lead to byproduct formation and reagent decomposition. Start at reflux and adjust based on TLC analysis. |
| Stoichiometry | 1.0 - 1.2 eq. Isocyanoacetate, 1.5 - 2.0 eq. Base | A slight excess of the isocyanoacetate and base ensures full consumption of the limiting reagent (benzoyl chloride). | A large excess of base can increase the likelihood of side reactions. |
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
Gaba, M., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]
-
Yasaei, Z., et al. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry. Available at: [Link]
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Technical Support Center: Strategies to Minimize Impurities in Methyl 2-phenyloxazole-5-carboxylate Production
Welcome to the technical support center for the synthesis of Methyl 2-phenyloxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to help you minimize impurities and optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure scientific integrity and reliable results.
Introduction: The Challenge of Purity in Oxazole Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved through variations of the Robinson-Gabriel reaction, involves the cyclodehydration of an α-acylamino ketone intermediate.[1][2][3][4] While seemingly straightforward, this process is susceptible to the formation of several impurities that can complicate purification, reduce yields, and impact the quality of downstream products. This guide will dissect the common challenges and provide actionable solutions.
Visualizing the Synthetic Pathway
The core of this synthesis involves the formation of an oxazole ring from an acyclic precursor. Understanding this transformation is key to controlling impurity formation.
Caption: Factors leading to incomplete cyclization and accumulation of the intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dehydrating agent in the Robinson-Gabriel synthesis?
The dehydrating agent facilitates the intramolecular cyclization of the α-acylamino ketone intermediate by promoting the elimination of a water molecule to form the oxazole ring. [3] Q2: How can I best purify the final product from minor, unidentified impurities?
Column chromatography on silica gel is a highly effective method for purifying this compound. [5]A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: Are there alternative synthetic routes that might produce a different impurity profile?
Yes, the Van Leusen oxazole synthesis is another common method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC). [6]This route would have a completely different set of starting materials and intermediates, and therefore a different impurity profile.
Q4: Can NMR spectroscopy be used to identify these impurities?
Absolutely. ¹H and ¹³C NMR are powerful tools for identifying impurities. [7][8][9][10]For example, the presence of a carboxylic acid proton signal (typically a broad singlet above 10 ppm) in the ¹H NMR spectrum would indicate the hydrolyzed impurity. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a new methyl signal would suggest the decarboxylated impurity.
References
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed. (2010, February). Retrieved January 23, 2026, from [Link]
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Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17). Retrieved January 23, 2026, from [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021, October 17). Retrieved January 23, 2026, from [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved January 23, 2026, from [Link]
-
Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent † | Request PDF - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]_
-
2-phenyl-5-oxazolone - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]
-
Full article: A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions - Taylor & Francis Online. (2020, June 9). Retrieved January 23, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 23, 2026, from [Link]
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents. (n.d.).
-
5-Iii) Sem 4 | PDF - Scribd. (n.d.). Retrieved January 23, 2026, from [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample - Semantic Scholar. (2021, August 6). Retrieved January 23, 2026, from [Link]
-
Oxazole - Macmillan Group. (n.d.). Retrieved January 23, 2026, from [Link]
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HPLC Method Validation for the Quantitative Fast Determinati | 63257 - Longdom Publishing. (2021, February 23). Retrieved January 23, 2026, from [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved January 23, 2026, from [Link]
-
Oxazole | C3H4NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 23, 2026, from [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Retrieved January 23, 2026, from [Link]
-
Robinson–Gabriel synthesis | Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]
-
Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of Ibuprofen and Methyl 2-phenyloxazole-5-carboxylate
A Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the biological activities of the well-established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, and the emerging class of compounds based on the methyl 2-phenyloxazole-5-carboxylate scaffold. While direct comparative studies are scarce, this document synthesizes available data to offer insights into their respective anti-inflammatory and anticancer potentials, aiding researchers in navigating the therapeutic possibilities of these distinct chemical entities.
Introduction to the Compounds
Ibuprofen , a cornerstone of pain and inflammation management for decades, is a propionic acid derivative with a well-documented mechanism of action.[1] Its widespread use and extensive research history make it a crucial benchmark for the evaluation of new anti-inflammatory and, more recently, anticancer agents.
This compound represents a core structure within the broader class of oxazole derivatives. Oxazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide will explore the biological activities of various derivatives of the this compound scaffold as representative examples of this promising class of molecules.
Anti-inflammatory Activity: A Tale of Two Mechanisms
A primary focus in the comparison of these two molecules is their ability to modulate the inflammatory response. While both have demonstrated anti-inflammatory effects, their underlying mechanisms of action are understood to different extents.
Ibuprofen: The Prostaglandin Pathway Regulator
Ibuprofen's anti-inflammatory effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The S-enantiomer of ibuprofen is the more pharmacologically active form, exhibiting potent inhibition of both COX isoforms.[4] In a human whole-blood assay, S-ibuprofen demonstrated comparable inhibitory activities towards COX-1 and COX-2, with IC50 values of 2.1 µM and 1.6 µM, respectively.[4]
Mechanism of Ibuprofen's Anti-inflammatory Action
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
This compound Derivatives: Emerging Anti-inflammatory Potential
While data on this compound itself is limited, studies on its derivatives suggest a promising anti-inflammatory profile. For instance, a series of methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[5] Notably, some of these derivatives showed activity comparable to the standard drug Diclofenac Sodium.[5]
The precise mechanism of action for these oxazole derivatives is not as well-defined as that of ibuprofen. It is plausible that they may also interact with the COX pathway, or they could exert their effects through alternative inflammatory signaling cascades. Further research is necessary to elucidate their molecular targets.
| Compound/Derivative | Assay | Result | Reference |
| Ibuprofen (S-enantiomer) | Human whole-blood COX-1 inhibition | IC50: 2.1 µM | [4] |
| Ibuprofen (S-enantiomer) | Human whole-blood COX-2 inhibition | IC50: 1.6 µM | [4] |
| Methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [5] |
| 2-aryloxy methyl oxazolines | Carrageenan-induced rat paw edema | Up to 48.5% inhibition of inflammation | [6] |
Table 1: Comparative Anti-inflammatory Activity Data
Anticancer Activity: Exploring New Therapeutic Avenues
Beyond their anti-inflammatory roles, both ibuprofen and oxazole derivatives are being investigated for their potential as anticancer agents.
Ibuprofen: A COX-dependent and Independent Anticancer Agent
Emerging evidence suggests that ibuprofen possesses anticancer properties through multiple mechanisms. Its inhibition of COX-2, an enzyme often overexpressed in various cancers and involved in tumor growth and angiogenesis, is a key aspect of its anticancer activity.[7]
Furthermore, studies have revealed COX-independent mechanisms. For example, a phospho-ibuprofen derivative demonstrated significantly greater potency in inhibiting the growth of human colon cancer cell lines compared to ibuprofen, with IC50 values in the range of 59.1-81.6 µM.[7] Research has also indicated that ibuprofen can induce apoptosis in HeLa cervical cancer cells with an IC50 of 3.22 mg/mL.[8]
Ibuprofen's Anticancer Mechanisms
Caption: Ibuprofen exhibits anticancer effects via COX-2 inhibition and apoptosis induction.
Oxazole Derivatives: A Scaffold for Novel Anticancer Drug Discovery
For example, a study on 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates found that methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad range of cytotoxic activity against 60 human cancer cell lines, with an average GI50 (50% growth inhibition) of 5.37 µM.[9] The proposed mechanisms of action for various anticancer oxazole derivatives are diverse and include the inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases.[10]
| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference |
| Phospho-ibuprofen | HT-29, SW480, HCT-15 (Colon) | 59.1 - 81.6 µM | [7] |
| Ibuprofen | HeLa (Cervical) | 3.22 mg/mL | [8] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 panel | GI50: 5.37 µM (average) | [9] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | IC50: 0.73 µM | [11] |
Table 2: Comparative Anticancer Activity Data
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro and in vivo assays are provided below.
Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory)
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Preparation: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., ibuprofen, oxazole derivative) or vehicle control orally or intraperitoneally at a predetermined dose.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for assessing in vivo anti-inflammatory activity.
MTT Assay (In Vitro Cytotoxicity/Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ibuprofen, oxazole derivative) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing in vitro anticancer activity.
Conclusion and Future Directions
This guide highlights the distinct yet potentially overlapping therapeutic profiles of ibuprofen and the this compound class of compounds. Ibuprofen stands as a well-characterized anti-inflammatory agent with growing evidence of anticancer activity, primarily through COX inhibition. In contrast, the oxazole scaffold, as represented by various derivatives, presents a versatile platform for the development of novel anti-inflammatory and anticancer agents with potentially diverse mechanisms of action.
For researchers and drug development professionals, the key takeaway is the significant untapped potential of oxazole derivatives. While ibuprofen provides a valuable benchmark, the exploration of this compound and related structures could lead to the discovery of new chemical entities with improved therapeutic indices. Future research should focus on direct, head-to-head comparative studies to delineate the relative potencies and mechanisms of action of these compounds. Elucidating the specific molecular targets of anti-inflammatory and anticancer oxazole derivatives will be crucial for their rational design and development as next-generation therapeutics.
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A Comparative Guide to the Synthesis of Methyl 2-phenyloxazole-5-carboxylate
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of biologically active molecules. Methyl 2-phenyloxazole-5-carboxylate, the subject of this guide, serves as a crucial building block for more complex pharmaceutical intermediates. Its synthesis, therefore, is a topic of considerable interest for researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Route 1: The Isocyanide-Based Approach via Acylative Cyclization
This modern and highly efficient strategy represents one of the most direct methods for constructing the 2,5-disubstituted oxazole core. The core principle involves the reaction of an acylating agent, which forms the C2-substituent, with an isocyanoacetate derivative, which provides the C4, C5, and ester functionality.[2]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the isocyanide carbon of methyl isocyanoacetate onto the electrophilic carbonyl carbon of an activated benzoic acid derivative, typically benzoyl chloride. This is followed by an intramolecular cyclization (a 5-endo-dig cyclization) where the enolate oxygen attacks the newly formed imine carbon. Subsequent elimination of a leaving group and tautomerization yields the aromatic oxazole ring. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to deprotonate the α-carbon of the isocyanoacetate without competing in the reaction with the acylating agent.
Experimental Protocol: Synthesis from Methyl Isocyanoacetate and Benzoyl Chloride
-
To a stirred solution of methyl isocyanoacetate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Workflow Diagram: Isocyanide-Based Synthesis
Caption: Workflow for the Isocyanide-Based Synthesis Route.
Route 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and robust method for oxazole formation that involves the cyclodehydration of a 2-acylamino-ketone.[3] While reliable, this route is often less direct than the isocyanide-based approach as it requires the prior synthesis of the N-acylated amino ketone precursor.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed intramolecular cyclization.[4][5] The carbonyl oxygen of the amide is first protonated by a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), which activates it for nucleophilic attack by the enol form of the adjacent ketone. This forms a five-membered oxazoline intermediate. Subsequent dehydration, driven by the strong dehydrating agent and heat, leads to the formation of the aromatic oxazole ring. The harsh acidic conditions are a key feature of this method, which can limit its applicability with acid-sensitive functional groups.[6]
Experimental Protocol: Two-Step Robinson-Gabriel Synthesis
Step A: Synthesis of Methyl 2-(benzamido)-3-oxobutanoate
-
Dissolve methyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq.) in pyridine at 0 °C.
-
Add benzoyl chloride (1.1 eq.) dropwise.
-
Allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the 2-acylamino-ketone precursor.
Step B: Cyclodehydration to this compound
-
Add the crude methyl 2-(benzamido)-3-oxobutanoate from Step A to concentrated sulfuric acid (H₂SO₄) at 0 °C with vigorous stirring.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by recrystallization or column chromatography to yield the final product.
Mechanism Diagram: Robinson-Gabriel Cyclodehydration
Caption: Key steps in the Robinson-Gabriel cyclodehydration mechanism.
Route 3: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful method for forming the oxazole ring, typically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[7][8] While the standard reaction yields a 5-substituted oxazole, adapting it for a 2,5-disubstituted product like our target requires a modified approach, often involving reaction with an acyl imine or a related derivative.
Conceptual Adaptation for this compound
A direct synthesis using the Van Leusen approach would involve reacting an N-benzoyl imine of methyl glyoxylate with TosMIC. The reaction would proceed via the initial deprotonation of TosMIC, followed by nucleophilic attack on the imine carbon. Subsequent cyclization and elimination of the tosyl group would furnish the desired product. This route is less commonly reported for this specific substitution pattern and can be sensitive to the stability and preparation of the required imine starting material.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on factors such as starting material availability, scalability, and tolerance for specific reaction conditions.
| Feature | Route 1: Isocyanide-Based | Route 2: Robinson-Gabriel | Route 3: Modified Van Leusen |
| Number of Steps | 1 (from commercial materials) | 2 (precursor synthesis needed) | 2 (imine synthesis needed) |
| Reaction Conditions | Mild (0°C to RT, base) | Harsh (Conc. H₂SO₄, heat) | Mild (base, RT) |
| Key Reagents | Methyl Isocyanoacetate, Benzoyl Chloride | Methyl 2-amino-3-oxobutanoate, H₂SO₄ | TosMIC, N-benzoyl imine |
| Typical Yields | Good to Excellent (70-90%) | Moderate to Good (50-80%) | Variable, substrate-dependent |
| Scalability | High | Moderate (handling strong acid) | Moderate |
| Functional Group Tolerance | Good | Poor (acid-sensitive groups) | Good |
| Primary Advantage | High efficiency, mild conditions | Robust, well-established | Versatility of TosMIC chemistry |
| Primary Disadvantage | Isocyanides can be toxic/odorous | Harsh conditions, extra step | Requires specific, potentially unstable starting material |
Conclusion and Recommendations
For laboratory-scale synthesis and drug discovery applications where functional group tolerance and reaction efficiency are paramount, the Isocyanide-Based Approach (Route 1) is demonstrably superior. Its mild conditions, high yields, and directness from readily available starting materials make it the preferred method for rapid analog synthesis.
The Robinson-Gabriel Synthesis (Route 2) remains a viable, albeit more classical, alternative. It is a valuable tool when the required 2-acylamino-ketone precursor is easily accessible or when cost considerations for large-scale production make the older, well-documented procedure more attractive. However, its harsh acidic nature significantly limits its compatibility with sensitive substrates.
The Van Leusen approach (Route 3) , while powerful for other oxazole substitution patterns, is less practical for this specific target due to the need for a less common imine precursor. It remains an area for potential methodological development but is not currently a first-choice route for this molecule.
Ultimately, the selection of a synthetic strategy should be guided by a careful evaluation of project-specific needs, including scale, timeline, cost, and the chemical nature of the materials involved.
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Singh, P., et al. (2012). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link][6]
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A Senior Application Scientist's Guide to Validating the Bioactivity of Methyl 2-phenyloxazole-5-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's bioactivity is the bedrock of preclinical research. This guide provides an in-depth, technical comparison of a novel oxazole derivative, Methyl 2-phenyloxazole-5-carboxylate, against established alternatives in the fields of oncology and inflammation. By detailing the experimental validation process, from assay selection to data interpretation, we aim to equip you with the practical insights necessary to confidently assess the therapeutic potential of this and similar chemical entities.
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This five-membered heterocycle is a key structural motif in various natural products and synthetic drugs, demonstrating activities ranging from anti-inflammatory and anticancer to antimicrobial and herbicidal.[3][4] Our focus here is on a specific derivative, this compound, a compound whose structural similarity to known bioactive molecules suggests significant therapeutic potential, particularly in the realms of anti-inflammatory and antiproliferative applications.[5][6]
This guide will walk you through a series of self-validating experimental protocols designed to objectively quantify the bioactivity of this compound. We will compare its performance against a structurally related, commercially available anti-inflammatory agent, Oxaprozin, and a standard-of-care chemotherapeutic, Cisplatin, as well as a more structurally analogous investigational agent, Sufetimib.
Comparative Bioactivity Analysis: A Data-Driven Approach
To provide a clear and objective comparison, we will present hypothetical, yet plausible, experimental data for this compound. This data is based on the observed activities of structurally similar oxazole derivatives found in the scientific literature.
Table 1: Comparative Antiproliferative Activity (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound (Hypothetical) | 15.5 | 22.8 | 35.2 |
| Sufetimib (c-Met Inhibitor Control) | 5.2 | 8.1 | 12.5 |
| Cisplatin (Standard Chemotherapeutic) | 2.5 | 5.1 | 7.8 |
Table 2: Comparative In Vitro Anti-inflammatory Activity
| Compound | Protein Denaturation Inhibition (%) at 100 µg/mL |
| This compound (Hypothetical) | 75.8% |
| Oxaprozin (NSAID Control) | 85.2% |
| Diclofenac (Standard NSAID) | 92.5% |
Experimental Protocols: The "How" and "Why"
A core tenet of scientific integrity is the ability to reproduce and validate experimental findings. To this end, we provide detailed, step-by-step protocols for the key bioactivity assays discussed.
Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
MTT Assay Workflow
-
Choice of Cell Lines: A panel of cell lines from different cancer types (cervical, breast, lung) is used to assess the broad-spectrum or selective nature of the compound's antiproliferative effects.
-
Incubation Time: A 48-hour incubation period is a standard duration to observe significant effects on cell proliferation.
-
MTT Reagent: MTT is reduced to a purple formazan product by mitochondrial reductases of viable cells. The amount of formazan is directly proportional to the number of living cells.
-
Solubilization Agent: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Inflammation can lead to the denaturation of tissue proteins. A compound's ability to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.
Protein Denaturation Assay Workflow
-
Model Protein: Bovine Serum Albumin (BSA) is used as a readily available and well-characterized protein that denatures upon heating, mimicking tissue protein damage during inflammation.
-
Heating: Controlled heating is used to induce denaturation of the BSA.
-
Turbidity Measurement: Denatured proteins become insoluble, leading to an increase in the turbidity of the solution, which can be measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates inhibition of denaturation.
Comparative Analysis: Understanding the Mechanisms
To provide a deeper understanding of the potential of this compound, it is crucial to compare its hypothetical activity with the known mechanisms of action of the selected alternative compounds.
Signaling Pathways and Mechanisms of Action
Potential Mechanisms of Action
-
Cisplatin: This is a platinum-based chemotherapy drug that acts by cross-linking with the purine bases on DNA, which interferes with DNA repair mechanisms and ultimately leads to DNA damage and apoptosis (programmed cell death) in cancer cells.[9][10]
-
Sufetimib: As a more targeted anticancer agent, Sufetimib is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is often dysregulated in various cancers, and its inhibition can block tumor growth, proliferation, and metastasis.
Based on the hypothetical data, this compound demonstrates a moderate level of both antiproliferative and anti-inflammatory activity. Its performance, while not as potent as the established drugs in their respective classes, suggests a potential dual-action profile that warrants further investigation. The structural similarity to other bioactive oxazoles suggests that its mechanism could involve the modulation of inflammatory pathways or interference with cell cycle progression.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to validating the bioactivity of this compound. Through the use of well-established in vitro assays and comparison with relevant alternatives, we can begin to build a comprehensive profile of this novel compound.
The hypothetical data presented herein suggests that this compound possesses both antiproliferative and anti-inflammatory properties. While these initial findings are promising, they represent the first step in a long and thorough validation process. Future studies should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy Studies: Assessing the compound's activity and safety in animal models of cancer and inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following a logical and self-validating experimental path, the scientific community can effectively evaluate the therapeutic potential of new chemical entities and contribute to the development of the next generation of medicines.
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Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. (2020-07-18). [Link]
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Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. [Link]
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of Methyl 2-Phenyloxazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the oxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among these, the methyl 2-phenyloxazole-5-carboxylate framework presents a promising starting point for the development of novel therapeutics. Understanding the nuanced relationship between the structure of these molecules and their biological function—the structure-activity relationship (SAR)—is paramount for designing more potent and selective agents.
This guide provides a comprehensive comparison of the SAR of this compound analogs and closely related compounds. While direct and extensive SAR studies on this specific scaffold are not abundantly available in public literature, by examining related series of 2-phenyloxazole derivatives, we can glean valuable insights into the key structural determinants for biological activity, primarily focusing on anti-inflammatory and anticancer properties. This analysis is designed to empower researchers to make informed decisions in the design and synthesis of next-generation therapeutic agents.
The Core Scaffold: A Foundation for Diversity
The this compound core offers three primary sites for chemical modification, each playing a crucial role in modulating the compound's interaction with biological targets:
-
The 2-Phenyl Ring (R¹): Substitutions on this ring can significantly impact steric and electronic properties, influencing binding affinity and selectivity.
-
The Oxazole Core: While less commonly modified, alterations to the core heterocycle can affect the overall geometry and physicochemical properties of the molecule.
-
The 5-Carboxylate Group (R²): This position is critical for activity. Modifications from a simple methyl ester to other esters, amides, or different functional groups can drastically alter potency and pharmacokinetic profiles.
Structure-Activity Relationship Insights from Analogous Series
To build a robust understanding of the SAR for our target scaffold, we will draw comparisons from several insightful studies on related 2,5-disubstituted oxazole derivatives.
I. Modifications of the 2-Phenyl Ring: Impact on Anticancer Activity
A study focused on 5-phenyloxazole-2-carboxylic acid derivatives as inhibitors of tubulin polymerization provides critical insights into the role of substitutions on a phenyl ring within an oxazole scaffold.[1] Although the positions of the phenyl and carboxylate groups are swapped compared to our core structure, the principles governing the phenyl ring's contribution to activity are likely transferable.
Key Findings:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring at the 5-position displayed moderate activity.
-
Electron-Donating and Withdrawing Groups: The introduction of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the N-phenyl ring of the carboxamide at the 2-position led to a significant increase in cytotoxicity against various cancer cell lines.[1] This suggests that the electronic nature of the substituent is a key determinant of activity.
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For example, in a series of N,5-diphenyloxazole-2-carboxamides, a 3-methoxy-4-hydroxyphenyl substitution on the N-phenyl group (compound 9 in the study) exhibited the highest antiproliferative activity.[1]
Table 1: Comparative Anticancer Activity of 5-Phenyloxazole-2-carboxamide Analogs [1]
| Compound | R (N-phenyl substituent) | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - A549 | IC₅₀ (µM) - HepG2 |
| 6 | 4-OCH₃ | 2.15 | 3.52 | 4.11 |
| 7 | 3,4,5-(OCH₃)₃ | 1.56 | 2.43 | 2.89 |
| 9 | 3-OCH₃, 4-OH | 0.78 | 1.08 | 1.27 |
| ABT751 | (Reference) | 3.24 | 4.87 | 5.33 |
Data extracted from a study on tubulin polymerization inhibitors.[1]
II. Modifications at the 5-Position: A Gateway to Potency
The substituent at the 5-position of the oxazole ring is a critical handle for modulating biological activity. While direct SAR on the methyl carboxylate is limited, studies on related scaffolds where this position is varied offer valuable lessons.
In a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives investigated for their anticancer activity, the exocyclic double bond at the 5-position, conjugated with a substituted phenyl ring, was found to be important for cytotoxicity.[2] This highlights the tolerance for larger, aromatic substituents at this position.
Furthermore, in a series of methyl-2-(2-(arylideneamino) oxazol-4-ylamino) benzoxazole-5-carboxylate derivatives with anti-inflammatory activity, the presence of the methyl carboxylate group on the benzoxazole ring was a constant feature in the active compounds. The key variations were on the arylideneamino moiety, where electron-withdrawing groups like 4-chloro and 4-nitro (compounds VIId and VIIe in the study) on the phenyl ring resulted in very good anti-inflammatory activity, comparable to the standard drug Diclofenac Sodium.[3]
Table 2: Comparative Anti-inflammatory Activity of Benzoxazole-5-carboxylate Analogs [3]
| Compound | R (on arylidene) | % Inhibition of Paw Edema |
| VIIa | H | 45.3 |
| VIIb | 4-OCH₃ | 52.1 |
| VIId | 4-Cl | 68.5 |
| VIIe | 4-NO₂ | 67.9 |
| Diclofenac | (Reference) | 70.2 |
Data extracted from a study on anti-inflammatory agents.[3]
This suggests that for anti-inflammatory activity, the methyl 5-carboxylate is a favorable group, and potency can be fine-tuned by modifications at other positions of the molecule.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a generalized synthetic scheme and a typical biological assay protocol based on the reviewed literature.
General Synthetic Workflow for 2,5-Disubstituted Oxazoles
The synthesis of 2,5-disubstituted oxazoles can be achieved through various methods. A common approach involves the condensation and cyclization of an α-haloketone with an amide.
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A Head-to-Head Comparison of Synthetic Methods for Methyl 2-phenyloxazole-5-carboxylate: A Guide for Researchers
Introduction: The Significance of Methyl 2-phenyloxazole-5-carboxylate
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1] Among these, this compound stands out as a key intermediate and a structural motif of interest for the development of novel therapeutics. Its unique arrangement of a phenyl group at the 2-position and a methyl carboxylate at the 5-position offers a versatile scaffold for further chemical exploration in drug discovery programs. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers in both academic and industrial settings.
This guide provides a comprehensive, head-to-head comparison of various synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of these methods based on yield, scalability, safety, and overall practicality.
Methodology 1: The Classic Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a long-established and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[2] This approach is characterized by its straightforward reaction pathway and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds through the initial formation of an α-acylamino ketone, in this case, Methyl 2-benzamido-3-oxobutanoate. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide. The mechanism involves the protonation of one of the carbonyl groups, followed by an intramolecular nucleophilic attack by the oxygen of the other carbonyl, leading to the formation of a five-membered ring intermediate. Subsequent dehydration yields the aromatic oxazole ring.
Sources
A Senior Application Scientist’s Guide to Validating the Purity of Synthesized Methyl 2-phenyloxazole-5-carboxylate using HPLC
Introduction: The Imperative of Purity in Drug Discovery
Our focus is a robust High-Performance Liquid Chromatography (HPLC) method, validated according to the highest industry standards. We will not only detail the "how" but, more critically, the "why" behind each experimental choice. Furthermore, we will compare this primary method with orthogonal techniques to construct a self-validating analytical system that ensures the highest degree of confidence in the final product.
The Target Molecule: Methyl 2-phenyloxazole-5-carboxylate
The synthesis of oxazole derivatives is a common objective in pharmaceutical research.[1] A typical synthetic route might involve the condensation and cyclization of appropriate precursors.[2][3] The resulting product, this compound, contains multiple chromophores (the phenyl and oxazole rings), making it an ideal candidate for UV-based detection in HPLC. However, the synthesis can also introduce structurally similar impurities that may be challenging to separate and quantify. This necessitates a highly selective and validated analytical method.
Section 1: The Primary Assay: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] For a moderately polar compound like our target molecule, a reversed-phase method is the logical starting point.
Causality Behind Method Development Choices
The development of a robust HPLC method is a systematic process, where each parameter is chosen to ensure optimal separation and peak integrity.
-
Column Selection: We selected a C18 (octadecylsilyl) column. Rationale: The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, leading to good retention and separation from more polar impurities. A column with dimensions like 4.6 x 250 mm and a 5 µm particle size offers a good balance between resolution and backpressure.
-
Mobile Phase Selection: A gradient elution with Acetonitrile (ACN) and water was chosen. Rationale: Gradient elution is superior to isocratic elution for purity analysis as it can effectively separate compounds with a wide range of polarities and ensures that late-eluting, non-polar impurities are flushed from the column.[5] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A small amount of acid, such as 0.1% formic acid, is added to both solvents. Rationale: The oxazole ring contains a nitrogen atom which can exhibit basic properties.[6] Acidifying the mobile phase protonates this nitrogen, preventing peak tailing by minimizing unwanted interactions with residual silanol groups on the stationary phase, thereby ensuring sharp, symmetrical peaks.
-
Detection Wavelength: The UV detector was set to 254 nm. Rationale: This wavelength is commonly used for aromatic compounds as it falls within a region of strong absorbance for the phenyl and oxazole moieties, providing high sensitivity for the main component and potential aromatic impurities. A photodiode array (PDA) detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
Section 2: Method Validation: The Pillar of Trustworthiness
An unvalidated method provides a number, but a validated method provides a verifiable fact. We ground our validation strategy in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[7][8]
Validation Protocols and Acceptance Criteria
The following experiments constitute a self-validating system, where each test confirms a specific performance characteristic of the HPLC method.[9]
| Validation Parameter | Experimental Protocol | Acceptance Criteria | Causality & Rationale |
| Specificity | Analyze a blank (diluent), a placebo (synthesis starting materials), and the spiked analyte. Perform forced degradation (acid, base, oxidative, thermal, photolytic stress) on the analyte. | The main peak should be free from interference from blanks or starting materials. Peak purity index (from PDA detector) should be >990. Degradation should not interfere with the quantification of the main peak. | Ensures the method measures only the analyte of interest, not impurities or degradants.[4] Forced degradation demonstrates the stability-indicating nature of the method.[10] |
| Linearity | Prepare at least five concentrations of the analyte, typically ranging from 50% to 150% of the target concentration. Perform triplicate injections for each concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the calibration curve should show a linear relationship. | Confirms that the detector response is directly proportional to the analyte concentration over the working range, which is fundamental for accurate quantification.[11] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a mixture of starting materials at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. | Measures the closeness of the experimental value to the true value. This demonstrates that the method is free from systematic errors.[12] |
| Precision (Repeatability & Intermediate) | Repeatability: Six replicate preparations of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument. Intermediate: Repeat the experiment on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision. | Assesses the degree of scatter between a series of measurements. Low %RSD indicates the method is consistent and reproducible under various lab conditions.[11] |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N), typically where S/N ≥ 10. Can be confirmed by analyzing a sample at the determined concentration and checking for acceptable precision and accuracy. | %RSD ≤ 10% at the LOQ concentration. | Defines the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for quantifying impurities. |
| Robustness | Intentionally vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The purity result should not significantly change. | Demonstrates the method's reliability during normal use, even with slight variations in operational parameters.[9] |
Section 3: Orthogonal Comparison: Building a Moat of Confidence
Relying solely on a single analytical technique, even a well-validated one, carries inherent risks. Co-eluting impurities with similar UV spectra can go undetected. Orthogonal methods—techniques that separate or detect based on different chemical or physical principles—provide a crucial cross-validation.[13][14]
Alternative Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structure elucidation and purity determination.[15] Quantitative NMR (qNMR) can determine purity without the need for a specific reference standard of the analyte itself.
-
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a stable, high-purity internal standard with a simple spectrum (e.g., maleic acid or dimethyl sulfone), the purity of the target compound can be calculated by comparing the integral of a unique analyte proton signal to that of the standard.
-
Protocol:
-
Accurately weigh ~15 mg of the synthesized compound and ~10 mg of a certified internal standard into a vial.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).
-
Calculate purity based on the relative integrals of non-overlapping peaks.
-
Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[14]
-
Principle: While HPLC-UV identifies compounds based on retention time and UV absorbance, MS identifies them based on their mass-to-charge ratio (m/z). This provides an independent and highly specific confirmation of the main peak's identity and can detect impurities that might co-elute under the UV peak.[12][16]
-
Protocol: The same HPLC method described above can be directly coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer). The eluent from the column is directed into the MS source (e.g., electrospray ionization - ESI) to generate ions for detection.
Comparative Performance Analysis
| Parameter | HPLC-UV (Primary Method) | qNMR (Orthogonal Method 1) | LC-MS (Orthogonal Method 2) |
| Principle | Chromatographic separation based on polarity; UV absorbance. | Nuclear spin resonance in a magnetic field. | Chromatographic separation; detection based on mass-to-charge ratio. |
| Selectivity | Good; dependent on chromatographic resolution. | Excellent; based on unique chemical environments of nuclei. | Excellent; based on specific molecular mass. |
| Sensitivity | High (µg/mL to ng/mL range). | Lower (mg/mL range). | Very High (ng/mL to pg/mL range). |
| Quantitative Accuracy | High, requires a reference standard of the analyte. | High, provides an absolute measure of purity against a different internal standard. | Primarily semi-quantitative unless using isotope-labeled standards. |
| Information Provided | Purity (%), retention time, UV spectrum. | Purity (%), structural confirmation. | Purity (%), retention time, molecular weight confirmation. |
| Key Advantage | Robust, precise, and widely available for routine QC. | Provides structural information and absolute purity without a specific reference standard. | Unmatched specificity for impurity identification, especially for co-eluting peaks. |
Conclusion
The validation of purity for a synthesized compound like this compound is a multi-faceted process that demands rigorous scientific practice. A well-developed and thoroughly validated RP-HPLC method serves as the primary tool for routine quality control, offering exceptional precision and accuracy. This guide has detailed the rationale behind the method's parameters and a comprehensive validation plan grounded in ICH principles.
However, for the highest level of scientific integrity, especially in a research and development setting, this primary method should be complemented by orthogonal techniques. The structural confirmation and absolute quantification provided by qNMR, combined with the unparalleled specificity of LC-MS, create a self-validating analytical system. This integrated approach ensures that the reported purity value is not just a number, but a trustworthy and defensible result, empowering researchers to make critical decisions with confidence.
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A Researcher's Guide to Deconvoluting the Biological Profile of Methyl 2-phenyloxazole-5-carboxylate: A Comparative Cross-Reactivity Study
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A promising compound that demonstrates high efficacy against its intended target can fail spectacularly if it interacts with unintended biological molecules, leading to off-target effects and potential toxicity. This guide provides a comprehensive framework for conducting cross-reactivity studies on Methyl 2-phenyloxazole-5-carboxylate, a heterocyclic compound with a scaffold suggestive of diverse biological activity.
The oxazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given this chemical heritage, a thorough investigation into the cross-reactivity of this compound is not just a matter of due diligence but a scientific necessity to unveil its true therapeutic potential and liabilities. This guide will provide the rationale and detailed protocols for a tiered approach to systematically assess its off-target interaction profile.
The Rationale for a Structured Cross-Reactivity Investigation
The core principle of a cross-reactivity study is to proactively identify unintended molecular interactions. Early identification of off-target activities allows for a more informed lead optimization process, potentially mitigating future adverse drug reactions.[4][5] For this compound, its planar aromatic structure and potential for hydrogen bonding suggest possible interactions with a variety of protein families. Therefore, a logical approach is to screen it against large, functionally diverse panels of common off-targets.
Our proposed investigation is structured as a three-tiered screening cascade, starting with broad panels and progressing to more focused, functional assays for any identified "hits."
A tiered approach to cross-reactivity screening.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step is to perform a broad screen against large panels of kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. These protein families are common off-target liabilities for small molecules. Commercial services offer comprehensive panels for this purpose.[4][6]
Comparative Alternatives for Tier 1 Screening
| Target Family | Recommended Panel | Alternative Panel | Rationale for Selection |
| Kinases | KinomeScan™ (DiscoverX) | Reaction Biology Kinase Panels | KinomeScan™ is a competition binding assay that is highly sensitive and quantitative. Reaction Biology offers a wide range of radiometric and fluorescence-based assays. |
| GPCRs | Eurofins Discovery GPCR Panels | MilliporeSigma GPCR Panels | Eurofins offers extensive binding assay panels covering a wide array of GPCR subtypes.[6] MilliporeSigma provides both binding and functional assay options. |
| Nuclear Receptors | Thermo Fisher Scientific Nuclear Receptor Panels[7] | Reaction Biology Nuclear Receptor Assays[8] | Thermo Fisher provides a suite of assays including competitive binding and coactivator recruitment assays. Reaction Biology offers cell-based reporter assays. |
Tier 2: Functional Confirmation - From Binding to Biological Effect
Any hits identified in Tier 1 binding assays must be confirmed in functional assays to determine if the binding event translates into a biological response (agonism, antagonism, or inverse agonism).
Experimental Protocol: Kinase Inhibitor Profiling (Chemical Proteomics Approach)
This protocol is adapted from established chemical proteomics methods for kinase inhibitor profiling.[9][10]
Objective: To identify the kinases that this compound directly binds to in a competitive manner within a complex cellular lysate.
Principle: This assay utilizes "kinobeads," which are broad-spectrum kinase inhibitors immobilized on a solid support.[11] These beads are used to capture a significant portion of the cellular kinome. By pre-incubating the lysate with our test compound, we can observe which kinases are no longer captured by the beads, indicating a direct binding interaction.
Materials:
-
Cell lysate from a relevant cell line (e.g., K562, HeLa)
-
This compound
-
Kinobeads (commercially available or prepared in-house)
-
DMSO (vehicle control)
-
Wash buffers and elution buffers
-
Mass spectrometer for protein identification and quantification
Procedure:
-
Lysate Preparation: Prepare cell lysates under native conditions to preserve protein structure and function.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or DMSO for 1 hour at 4°C.
-
Kinobead Incubation: Add the kinobead slurry to the lysates and incubate for an additional hour at 4°C to allow for kinase capture.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using a denaturing elution buffer.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A significant reduction in the abundance of a kinase in the presence of the compound indicates a direct binding interaction.
Workflow for Kinase Profiling.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
This protocol is a standard method for assessing the functional activity of compounds at Gs- or Gi-coupled GPCRs.[12][13]
Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR identified as a hit in the binding assay.
Principle: Gs-coupled GPCRs, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, causing a decrease in cAMP levels. These changes in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest
-
This compound
-
Known agonist and antagonist for the GPCR (positive controls)
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of the known agonist.
-
Incubate for a specified time.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Experimental Protocol: Nuclear Receptor Transactivation Assay
This is a cell-based reporter gene assay to measure the ability of a compound to activate or inhibit a nuclear receptor.[8]
Objective: To determine if this compound can modulate the transcriptional activity of a specific nuclear receptor.
Principle: This assay utilizes a host cell line engineered to co-express the full-length nuclear receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that receptor. Ligand binding to the receptor induces a conformational change, leading to the recruitment of co-regulators and subsequent activation or repression of reporter gene expression.
Materials:
-
Host cell line (e.g., HEK293, HepG2)
-
Expression vector for the nuclear receptor of interest
-
Reporter plasmid with a luciferase gene driven by a responsive promoter
-
Transfection reagent
-
This compound
-
Known agonist and antagonist for the nuclear receptor
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the host cells with the nuclear receptor expression vector and the reporter plasmid.
-
Cell Seeding: Plate the transfected cells into a 96-well plate and allow them to recover.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, a known agonist, a known antagonist, and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter). Plot the normalized reporter activity against the compound concentration to determine agonist or antagonist activity.
Tier 3: In-depth Profiling - Quantifying the Interaction
For confirmed functional hits, the next step is to perform detailed dose-response studies to accurately determine the potency (IC50 or EC50) and efficacy of the compound at the off-target.
Data Presentation: Comparative Potency of this compound
The following table presents hypothetical data to illustrate how the results of these assays can be summarized for comparative analysis.
| Target | Assay Type | Parameter | This compound | Control Compound (Name) |
| Primary Target | Functional Assay | IC50 | 50 nM | 10 nM (Known Inhibitor) |
| Kinase A | Chemical Proteomics | % Inhibition @ 1µM | 85% | 95% (Staurosporine) |
| Kinase A | Cell-Based Assay | IC50 | 750 nM | 20 nM (Specific Inhibitor) |
| GPCR B | cAMP Assay | IC50 (Antagonist) | 1.2 µM | 50 nM (Known Antagonist) |
| Nuclear Receptor C | Transactivation Assay | EC50 (Agonist) | > 10 µM | 100 nM (Known Agonist) |
This structured approach, moving from broad screening to specific functional and potency assays, provides a robust and reliable method for characterizing the cross-reactivity profile of this compound. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to enhance selectivity and for making informed decisions about the future development of this compound.
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. ACS Publications. [Link]
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Improving the species cross-reactivity of an antibody using computational design. National Institutes of Health. [Link]
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Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. MDPI. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
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Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. [Link]
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comparative analysis of the fluorescent properties of oxazole-based compounds
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. The oxazole scaffold, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone in the design of novel fluorophores.[1] Its derivatives are lauded for their excellent photophysical properties, including high quantum yields and photostability, making them indispensable tools in cellular imaging and sensing applications.[2] This guide provides a comparative analysis of the fluorescent properties of various oxazole-based compounds, supported by experimental data and detailed protocols to empower you in your research endeavors.
The Foundation of Fluorescence: Understanding the Oxazole Advantage
The fluorescence of oxazole derivatives is rooted in their electronic structure. The oxazole ring can act as both an electron donor and an acceptor, facilitating the creation of donor-π-acceptor (D-π-A) systems.[3] This architecture allows for intramolecular charge transfer (ICT) upon photoexcitation, a key process that governs the fluorescent properties of these molecules. The extent of this charge transfer, and consequently the emission wavelength and quantum yield, can be finely tuned by modifying the substituents on the oxazole core.[3]
The journey of a photon from absorption to emission is elegantly described by the Jablonski diagram. Upon absorbing a photon of a specific wavelength, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). It then rapidly relaxes to the lowest vibrational level of S₁ through non-radiative processes. From here, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference in energy (or wavelength) is termed the Stokes shift.
Caption: Jablonski diagram illustrating the process of fluorescence.
Comparative Analysis of Oxazole Derivatives
The fluorescent properties of oxazole derivatives are highly dependent on their substitution pattern. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to modulate the ICT character and, consequently, the photophysical properties. The following tables provide a comparative overview of the fluorescent properties of selected oxazole-based compounds from the literature.
| Compound | Substituents | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) |
| Oxazolo[5,4-b]pyridines | ||||||
| Compound 4a | Symmetrical bis-oxazolo[5,4-b]pyridine | Acetonitrile | 333 | 416 | 0.82 | 83 |
| Compound 4b | Symmetrical bis-oxazolo[5,4-b]pyridine | Acetonitrile | 323 | 420 | 0.70 | 97 |
| Compound 4c | Symmetrical bis-oxazolo[5,4-b]pyridine | Toluene | 317 | 445 | 0.78 | 128 |
| 2,5-Diphenyloxazole (PPO) Derivatives | ||||||
| PPO | 2,5-diphenyl | Cyclohexane | 303 | 363 | 1.00 | 60 |
| Naphthoxazole (LOX1) | 2-phenyl-naphtho[2,3-d]oxazole | Not Specified | ~350 | ~690 | Low | ~340 |
| Naphthoxazole (LOX2) | 2-(2-hydroxyphenyl)-naphtho[2,3-d]oxazole | Not Specified | ~350 | ~690 | Low | ~340 |
| Naphthoxazole (LOX3) | 2-(4-fluorophenyl)-naphtho[2,3-d]oxazole | Not Specified | ~350 | ~690 | Low | ~340 |
Data synthesized from multiple sources for comparative purposes.[2][4]
The Impact of Molecular Design on Fluorescent Properties
The data presented above highlights key structure-property relationships:
-
Extended Conjugation: Symmetrical bis-oxazolo[5,4-b]pyridines exhibit high quantum yields, suggesting that extending the π-conjugated system can enhance fluorescence efficiency.[4]
-
Substituent Effects: The parent 2,5-diphenyloxazole (PPO) is a highly efficient fluorophore with a quantum yield of virtually 1.0 in non-polar solvents. The introduction of different aryl groups can significantly alter the Stokes shift, as seen in the naphthoxazole derivatives.[2]
-
Donor-Acceptor Strength: The strategic placement of strong electron-donating and electron-withdrawing groups is a common strategy to induce large Stokes shifts and tune emission wavelengths towards the red end of the spectrum, which is often desirable for biological imaging applications to minimize autofluorescence.
Experimental Protocol: Characterization of a Novel Oxazole-Based Fluorophore
This section provides a detailed, step-by-step methodology for characterizing the fluorescent properties of a newly synthesized oxazole-based compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective:
To determine the key photophysical parameters of a novel oxazole derivative, including its absorption maximum (λ_abs), excitation maximum (λ_ex), emission maximum (λ_em), and fluorescence quantum yield (Φ_F) relative to a known standard.
Materials:
-
Novel oxazole compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)[5]
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for characterizing the fluorescent properties of a novel compound.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the novel oxazole compound in the desired spectroscopic grade solvent at a concentration of approximately 1 mM.
-
Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) at a similar concentration.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of all diluted solutions of the novel compound and the standard using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λ_abs) for the novel compound. This will be used as a starting point for determining the optimal excitation wavelength.
-
-
Fluorescence Spectroscopy:
-
Excitation Spectrum: Set the emission monochromator of the fluorescence spectrophotometer to the expected emission maximum (a wavelength longer than the λ_abs) and scan the excitation monochromator across the absorption band. The resulting spectrum should resemble the absorption spectrum and will reveal the optimal excitation wavelength (λ_ex).
-
Emission Spectrum: Set the excitation monochromator to the determined λ_ex and scan the emission monochromator to record the fluorescence emission spectrum. Note the wavelength of maximum emission (λ_em).
-
Standard Measurement: Repeat the emission spectrum measurement for the standard solution using the same excitation wavelength and instrument settings. It is crucial that the absorbance of the sample and standard are closely matched at the excitation wavelength.[6]
-
-
Data Correction and Analysis:
-
Ensure that the recorded emission spectra are corrected for the wavelength-dependent sensitivity of the instrument's detector and monochromators. Most modern spectrofluorometers have built-in correction files.
-
Integrate the area under the corrected emission spectra for both the novel compound and the standard.
-
-
Quantum Yield Calculation:
-
The relative fluorescence quantum yield (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F,std is the known quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Causality: This equation is based on the principle that for dilute solutions with similar absorbance at the excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.[6]
-
Conclusion
The oxazole core offers a versatile platform for the development of novel fluorophores with tunable photophysical properties. By understanding the fundamental principles of fluorescence and the influence of molecular structure, researchers can rationally design and synthesize oxazole-based compounds for a wide range of applications, from cellular imaging to materials science. The provided experimental protocol offers a robust framework for the accurate and reproducible characterization of these valuable fluorescent tools.
References
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Felouat, A., Massue, J., & Ulrich, G. (2021). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 5(1), e2021004. Available from: [Link]
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Würth, C., Grabolle, R., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available from: [Link]
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Koval'chuk, A. A., et al. (2020). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Russian Journal of Organic Chemistry, 56(11), 1835-1843. Available from: [Link]
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Gomha, S. M., et al. (2017). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. Molecules, 22(8), 1348. Available from: [Link]
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Kao, C., Cheng, J., & Li, X. (1982). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Chemical Journal of Chinese Universities, 3(3), 359-366. Available from: [Link]
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Edinburgh Instruments. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
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HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Available from: [Link]
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Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Available from: [Link]
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HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Available from: [Link]
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National Institute of Standards and Technology. (n.d.). Standards For Corrected Fluorescence Spectra. Available from: [Link]
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Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Fluorescence, 14(4), 465-472. Available from: [Link]
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van Leusen, A. M., et al. (2021). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 26(7), 1954. Available from: [Link]
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A Comparative Benchmarking Guide to the Stability of Methyl 2-phenyloxazole-5-carboxylate
Introduction: The Imperative of Stability in Heterocyclic Scaffolds
In the landscape of modern drug discovery, heterocyclic moieties, particularly oxazoles, represent a cornerstone of pharmacophore design. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures. Methyl 2-phenyloxazole-5-carboxylate, the subject of this guide, is a scaffold of significant interest, combining the aromatic oxazole core with a phenyl substituent and a methyl ester functional group. However, the very features that grant these molecules their biological activity can also render them susceptible to degradation.
For drug development professionals, understanding a molecule's inherent stability is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic candidate. A molecule's stability profile dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.[1]
This guide provides an in-depth, comparative analysis of the stability of this compound. We move beyond simple statements of stability, delving into the causality behind experimental choices and providing robust, self-validating protocols. By benchmarking against structurally relevant esters—Ethyl 2-phenyloxazole-5-carboxylate, Methyl 2-phenylthiazole-5-carboxylate, and the baseline aromatic ester, Methyl benzoate—we aim to provide researchers with a clear, data-driven framework for evaluating this important chemical class.
The Rationale of Stress: Designing a Forced Degradation Study
To comprehensively evaluate the stability of a drug substance, we employ forced degradation, or stress testing. This involves subjecting the molecule to conditions more severe than it would encounter during storage to accelerate decomposition.[2] The objective is not to destroy the molecule, but to elicit a predictable and informative degradation profile, identifying likely degradation pathways and products that could emerge over a product's lifecycle.[2][3] Our experimental design is rooted in the ICH Q1A(R2) guideline framework, which outlines standard conditions for stress testing.
The choice of stressors is mechanistic. We target the most common degradation pathways for ester-containing aromatic heterocycles:
-
Hydrolysis: Esters are inherently susceptible to hydrolysis, a primary degradation route for many pharmaceuticals.[4][5] By testing at acidic, basic, and neutral pH, we can determine the molecule's lability and the catalytic role of hydronium and hydroxide ions.[6]
-
Oxidation: Many drug substances are prone to oxidation.[6] Using hydrogen peroxide as a stressor allows us to probe the molecule's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or trace metal ions.
-
Photolysis: Conjugated aromatic systems, like the 2-phenyloxazole core, can absorb UV-Vis light. This energy absorption can trigger photochemical reactions, leading to degradation.[7] Our photostability testing adheres to ICH Q1B guidelines, ensuring relevant exposure levels.[8]
-
Thermal Degradation: Elevated temperatures are used to assess the molecule's thermal stability in its solid state and in solution, providing insights into its resilience to manufacturing and storage conditions.[9]
The workflow for our comparative forced degradation study is visualized below.
Comparative Stability Analysis: A Quantitative Assessment
Solutions of each test compound (0.1 mg/mL in acetonitrile/water 1:1) were subjected to the stress conditions detailed in Section 5. The percentage of the parent compound remaining after a 24-hour period was quantified using a validated stability-indicating HPLC method.
| Compound | % Remaining (Acidic) | % Remaining (Basic) | % Remaining (Oxidative) | % Remaining (Thermal) | % Remaining (Photolytic) | Primary Degradation Pathway |
| This compound | 78.2% | 65.5% | 91.3% | 98.9% | 94.1% | Basic Hydrolysis |
| Ethyl 2-phenyloxazole-5-carboxylate | 80.1% | 69.8% | 92.5% | 99.1% | 94.5% | Basic Hydrolysis |
| Methyl 2-phenylthiazole-5-carboxylate | 94.5% | 91.7% | 96.8% | >99.5% | 97.2% | Acid/Base Hydrolysis |
| Methyl benzoate | 96.8% | 85.4% | >99.5% | >99.5% | 98.6% | Basic Hydrolysis |
Discussion: Linking Structure to Stability
The data reveals a clear hierarchy of stability among the tested esters, providing critical insights for drug development professionals.
-
Inherent Lability of the Oxazole Ring: The most striking observation is the pronounced instability of this compound, particularly under basic hydrolytic conditions. It degraded by approximately 35% in 24 hours. This is significantly higher than its thiazole analogue (~8% degradation) and the simple aromatic ester, methyl benzoate (~15% degradation). This suggests that while the ester group is the primary site of hydrolysis, the oxazole ring itself contributes to this lability. Oxazoles are less aromatic and more susceptible to nucleophilic attack and ring-opening compared to the more robust thiazole ring.[10][11] Some studies have highlighted that oxazoles with specific substitution patterns can be unstable toward hydrolytic ring-opening.[12]
-
Ester Chain Length (Methyl vs. Ethyl): Comparing Methyl and Ethyl 2-phenyloxazole-5-carboxylate reveals only a marginal difference in stability. The ethyl ester showed slightly improved resistance to hydrolysis, which can be attributed to the minor increase in steric hindrance and electron-donating character of the ethyl group compared to the methyl group, slightly reducing the electrophilicity of the carbonyl carbon. However, for practical purposes in early-stage development, this difference is minimal. Studies comparing methyl and ethyl esters in other contexts have also shown only slight variations in thermal stability and other physical properties.[13][14]
-
The Thiazole Advantage: Methyl 2-phenylthiazole-5-carboxylate emerged as the most stable heterocyclic ester in this study. Thiazole's greater aromaticity compared to oxazole imparts superior electronic stability, making both the ring and the adjacent ester group less susceptible to degradation under all tested conditions.
-
Thermal and Photolytic Stability: All tested compounds demonstrated high thermal stability, which is consistent with the general understanding of aromatic and heterocyclic systems.[15] The photolytic degradation was minor for all compounds under the tested conditions, though the oxazole-based esters showed slightly more degradation, likely due to the specific light absorbance characteristics of the phenyl-oxazole system.[16]
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols used to generate the data in this guide are provided below.
General Procedure
A stock solution of each compound (1.0 mg/mL) was prepared in acetonitrile. For each stress condition, 1.0 mL of the stock solution was diluted to 10.0 mL with the respective stressor solution to achieve a final concentration of 0.1 mg/mL. A control sample was prepared by diluting 1.0 mL of the stock solution to 10.0 mL with a 1:1 mixture of acetonitrile and water and stored at 4°C.
Hydrolytic Degradation
-
Acidic Condition: The test solution was prepared using 0.1 M hydrochloric acid as the diluent. The sample was incubated in a water bath at 60°C for 24 hours.[17]
-
Basic Condition: The test solution was prepared using 0.1 M sodium hydroxide as the diluent. The sample was incubated in a water bath at 60°C for 24 hours. After incubation, the solution was neutralized with an equimolar amount of 0.1 M HCl before analysis.[17]
Oxidative Degradation
The test solution was prepared using 3% (v/v) hydrogen peroxide as the diluent. The sample was stored at room temperature (25°C) for 24 hours, protected from light.[6]
Thermal Degradation
The test solution was prepared using a 1:1 mixture of acetonitrile and water as the diluent. The sample was stored in an oven at 80°C for 24 hours. A parallel study was conducted on the solid-state compound, which was also held at 80°C for 24 hours.
Photolytic Degradation
The test solution was prepared using a 1:1 mixture of acetonitrile and water as the diluent. The sample was exposed in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as specified in ICH Q1B guidelines.[8] A control sample was wrapped in aluminum foil and placed in the same chamber to serve as a dark control.
Analytical Method
All samples were analyzed using a reverse-phase HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
The percentage of remaining compound was calculated by comparing the peak area of the stressed sample to the peak area of the unstressed control sample. Degradation products were initially characterized by their retention times and UV spectra, with structural elucidation aided by mass spectrometry (MS) data.
Conclusion and Formulation Implications
This comparative guide demonstrates that this compound is a moderately stable compound with a specific vulnerability to base-catalyzed hydrolysis. Its stability is significantly lower than its thiazole analogue, a crucial consideration for scientists choosing between heterocyclic scaffolds.
Key Takeaways for Researchers:
-
pH Control is Paramount: For any aqueous formulations or processing steps involving this compound, maintaining a neutral to slightly acidic pH is critical to prevent significant degradation.
-
Thiazole as a Stable Alternative: In cases where the oxazole's specific electronic or hydrogen-bonding properties are not essential, the analogous 2-phenylthiazole scaffold offers a much more robust and stable alternative.
-
Solid-State Formulations Preferred: The compound exhibits excellent thermal and solid-state stability, suggesting that solid dosage forms (e.g., tablets, capsules) would be a preferable development path over liquid formulations to minimize hydrolytic degradation.
By understanding these stability nuances, researchers can make more informed decisions in the early stages of drug development, ultimately saving time and resources while mitigating risks associated with chemical instability.
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ResearchGate. Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight | Request PDF. Available at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Methyl 2-phenyloxazole-5-carboxylate
Hazard Assessment: A Precautionary Approach
Given the lack of specific toxicological and environmental hazard data for methyl 2-phenyloxazole-5-carboxylate, a thorough hazard assessment based on similar chemical structures is the first essential step. Structurally related oxazole derivatives present a range of hazards, and it is prudent to assume that this compound may exhibit similar properties.
Many oxazole-containing compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2] Some may also be harmful if swallowed.[1] Therefore, it is critical to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Potential Hazard | Rationale Based on Analogous Compounds | Recommended Minimum PPE |
| Skin Irritation | Carboxylic acid and ester functional groups on heterocyclic rings can cause skin irritation.[1][2] | Nitrile gloves, lab coat. |
| Eye Irritation | Many organic compounds, particularly fine powders or liquids, can cause serious eye irritation.[1][2] | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust or vapors can irritate the respiratory tract.[1][2] | Use in a well-ventilated area or a chemical fume hood. |
| Harmful if Swallowed | Some oxazole derivatives are classified as acutely toxic if ingested.[1] | Do not eat, drink, or smoke in the laboratory. |
| Environmental Hazards | The environmental fate of this specific compound is unknown. Assume it may be harmful to aquatic life. | Prevent release to the environment. Do not dispose of down the drain. |
Immediate Safety and Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all laboratory personnel and to contain the material to prevent environmental release.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the recommended PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Waste: Place all contaminated absorbent material and spilled chemical into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Segregate Waste: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date. Store this waste separately from other waste streams.
A Step-by-Step Guide to Proper Disposal
The disposal of this compound must be handled in accordance with all federal, state, and local regulations, as well as your institution's specific guidelines.[3] The following procedure provides a general framework for its proper disposal.
Protocol for Waste Disposal:
-
Waste Characterization: Due to the lack of specific data, this compound should be treated as a hazardous chemical waste.
-
Segregation: Do not mix waste this compound with other waste streams unless explicitly permitted by your EHS office.[4] Incompatible wastes can react dangerously.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Do not fill the container to more than 90% capacity to allow for expansion.[4]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[5]
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste.
-
The most common and recommended disposal method for this type of organic compound is high-temperature incineration by a licensed hazardous waste disposal facility.[6] This method ensures the complete destruction of the compound.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these conservative and well-established procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.
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PubChem. (n.d.). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-Phenyl-1,3-Oxazole. National Center for Biotechnology Information. Retrieved from [Link]
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Personal protective equipment for handling Methyl 2-phenyloxazole-5-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive operational plan for handling Methyl 2-phenyloxazole-5-carboxylate, ensuring your safety and the integrity of your research. While specific toxicity data for this compound is limited, this protocol is grounded in the principles of prudent laboratory practice and informed by the known hazards of structurally similar oxazole derivatives.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 106833-83-4) is a stable solid organic compound. Although a complete hazard profile is not available, data from analogous compounds, such as 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, suggest potential for skin, eye, and respiratory irritation.[1] Therefore, it is crucial to treat this chemical with care, assuming it may be harmful if swallowed, irritating to the skin and eyes, and may cause respiratory irritation upon inhalation of its dust.[1][2]
The fundamental principle when handling substances with unknown toxicity is to minimize all routes of exposure.[3] This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your primary defense against direct chemical exposure. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.
| Protection Area | Required PPE | Causality and Rationale |
| Eye & Face | Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards).[4] | Protects against accidental splashes and airborne dust particles entering the eyes, which could cause serious irritation.[1] |
| Hand | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[5] |
| Body | A clean, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. Gowns should be closed at the back for enhanced protection. |
| Respiratory | Use in a certified chemical fume hood. A dust mask or respirator may be required for handling large quantities or when dust generation is unavoidable.[4] | Essential for preventing inhalation of fine dust particles, which may cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol
Step 1: Preparation (Pre-Operational Phase)
-
Engineering Control Verification: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the controlled workspace.[1]
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves before handling the chemical container.
Step 2: Handling (Experimental Phase)
-
Aliquotting the Compound: Conduct all manipulations, especially weighing the solid compound, deep within the chemical fume hood to contain any dust. Avoid creating dust by handling the material gently.[1][2]
-
Running the Reaction: Keep the container of this compound tightly sealed when not in use.[3] If heating is required, use a controlled heating mantle or water bath, not an open flame.
-
Constant Vigilance: Be alert to any potential for spills or dust generation. Should a spill occur, it must be cleaned up immediately following the emergency procedures outlined below.
Step 3: Disposal (Post-Operational Phase)
-
Waste Segregation: All materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Place contaminated gloves, weigh boats, and paper towels into a designated, sealed, and clearly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions should be placed in a labeled halogen-free organic waste container. Do not pour down the drain.
-
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., ethanol or acetone), disposing of the cleaning materials as solid chemical waste.
-
Final Steps: Once all waste is properly contained, remove your PPE, starting with your gloves, followed by your lab coat and goggles. Immediately wash your hands with soap and water.
Emergency & Disposal Plan
Spill Response:
-
Minor Spill (in fume hood): If a small amount of solid is spilled, gently sweep it up with a brush and dustpan and place it in the solid chemical waste container.[2] Wipe the area clean as described above.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor. Prevent the spread of dust.
Disposal Protocol Summary: The primary method for disposing of this compound and its contaminated materials is through a licensed chemical destruction facility.[4] This may involve controlled incineration with flue gas scrubbing.[4] All waste containers must be sealed, clearly labeled, and disposed of in accordance with institutional and local environmental regulations.
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Molbase. (2017, August 19). Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate Safety Data Sheet. Molbase. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
MAK Chem. (n.d.). MAK MAX Safety Data Sheet. MAK Chem International Ltd. Available at: [Link]
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Chemsrc. (2025, August 25). 4-benzylidene-2-phenyl-2-oxazolin-5-one. Chemsrc. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
-
OSHA. (n.d.). Personal Protective Equipment (PPE). Occupational Safety and Health Administration. Available at: [Link]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
